molecular formula C20H22N4O2 B1241939 Phenylahistin

Phenylahistin

Cat. No.: B1241939
M. Wt: 350.4 g/mol
InChI Key: GWMHBVLPNWHWGW-CNYBTUBUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylahistin is a fungal metabolite isolated from Aspergillus ustus that belongs to a class of naturally occurring 2,5-diketopiperazines . It functions as a potent microtubule-binding agent by inhibiting tubulin polymerization, thereby arresting cell cycle progression at the G2/M phase and exhibiting cytotoxic activity against a wide variety of tumor cell lines . Its primary mechanism of action involves binding to the colchicine site on tubulin, disrupting the cellular microtubule network without interacting with the vinblastine binding site . This mechanism has made it a valuable lead compound in anticancer research . Structure-activity relationship (SAR) studies have been central to its research value, revealing that a rigid, planar pseudo-three-ring structure formed by the diketopiperazine and imidazole rings is critical for its anti-microtubule activity . These investigations led to the development of Plinabulin (NPI-2358), a synthetic analog optimized for enhanced activity and now in clinical development for non-small cell lung cancer (NSCLC) and chemotherapy-induced neutropenia (CIN) . Recent research continues to explore novel this compound derivatives, with some allyl-imidazole-diketopiperazine analogs demonstrating potent nanomolar-level cytotoxic activity against human lung cancer cells, efficient inhibition of microtubule polymerization, induction of caspase-3 expression, and significant in vivo antitumor efficacy with a favorable toxicity profile . This compound remains a crucial chemical tool for researchers studying mitosis, vascular-disrupting agents, and the development of new antitumor therapies targeting the colchicine binding site of tubulin. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

(3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione

InChI

InChI=1S/C20H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b16-11-/t15-/m0/s1

InChI Key

GWMHBVLPNWHWGW-CNYBTUBUSA-N

Isomeric SMILES

CC(C)(C=C)C1=C(N=CN1)/C=C\2/C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3

Synonyms

phenylahistin

Origin of Product

United States

Foundational & Exploratory

Phenylahistin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylahistin is a naturally occurring diketopiperazine metabolite, originally isolated from the fungus Aspergillus ustus.[1][2] It belongs to a class of compounds featuring a dehydrohistidine residue that exhibit significant biological activities.[1] The (-)-enantiomer of this compound is a potent anti-cancer agent that functions as a microtubule-targeting agent.[1][3] By binding to the colchicine site on β-tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] Its unique structure and mechanism of action have led to the development of synthetic analogs, most notably Plinabulin, which has advanced to clinical trials for various cancers.[5][6] This document provides a comprehensive technical overview of this compound, covering its chemical and biological properties, detailing key experimental protocols for its evaluation, and illustrating its molecular mechanism and associated signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a diketopiperazine derivative composed of a phenylalanine and an isoprenylated dehydrohistidine residue.[1] The chemical structure is characterized by a uniplanar pseudo-three-ring system formed by hydrogen bonding between the diketopiperazine and imidazole rings, which is crucial for its anti-microtubule activity. This compound is produced as a scalemic mixture of (-)- and (+)-enantiomers, with (-)-Phenylahistin demonstrating significantly higher biological potency.[1]

The key physicochemical and biological properties of this compound and its derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of (-)-Phenylahistin
PropertyValueSource
IUPAC Name (3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione[7]
Molecular Formula C₂₀H₂₂N₄O₂[7]
Molecular Weight 350.42 g/mol [7]
CAS Number 200815-37-8[7]
Melting Point 223-224°CN/A
XLogP3-AA 3[7]
Hydrogen Bond Donor Count 3[7]
Hydrogen Bond Acceptor Count 3N/A
Table 2: In Vitro Cytotoxicity (IC₅₀) of (-)-Phenylahistin and its Derivatives
CompoundCell LineCancer TypeIC₅₀ (nM)Source
(-)-Phenylahistin P388Murine Leukemia180[3]
A431Human Epidermoid Carcinoma220[3]
A549Human Lung Carcinoma330[3]
HeLaHuman Cervical Carcinoma200[3]
K562Human Chronic Myelogenous Leukemia200[3]
MCF7Human Breast Adenocarcinoma200[3]
WiDrHuman Colon Adenocarcinoma200[3]
Plinabulin (NPI-2358) HT-29Human Colon Adenocarcinoma9.8[8]
MM.1SMultiple Myeloma~8.0[4]
RPMI-8226Multiple Myeloma~8.0[4]
Derivative 15g NCI-H460Human Lung Cancer4.93[2]
Derivative 15j NCI-H460Human Lung Cancer2.49[2]
Derivative 15k NCI-H460Human Lung Cancer0.94[2]
Derivative 15p NCI-H460Human Lung Cancer1.03[2]
Derivative 16d NCI-H460Human Lung Cancer5.38[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the inhibition of microtubule polymerization.[5] It binds to the colchicine-binding site at the interface of α- and β-tubulin heterodimers, preventing their assembly into microtubules.[4][5] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[4][9]

A key downstream consequence of microtubule destabilization by this compound's analog, Plinabulin, is the release and activation of the Guanine Nucleotide Exchange Factor H1 (GEF-H1).[2] Normally sequestered and inactivated by microtubules, GEF-H1 is released into the cytoplasm upon microtubule depolymerization. Activated GEF-H1 then promotes the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.[2] Activated RhoA can trigger downstream signaling cascades, including the JNK pathway, contributing to apoptosis and exerting immunomodulatory effects.[6][9]

Phenylahistin_Signaling_Pathway This compound Signaling Pathway This compound (-)-Phenylahistin Tubulin α/β-Tubulin Heterodimer (Colchicine Site) This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules MT_Network Disrupted Microtubule Network Microtubules->MT_Network GEF_H1_inactive GEF-H1 (Inactive) (Sequestered on Microtubules) Microtubules->GEF_H1_inactive Sequesters Mitotic_Arrest G2/M Mitotic Arrest MT_Network->Mitotic_Arrest Causes GEF_H1_active GEF-H1 (Active) (Released) GEF_H1_inactive->GEF_H1_active Release upon Depolymerization RhoA_GDP RhoA-GDP GEF_H1_active->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP -> GTP Exchange JNK_Pathway JNK Pathway RhoA_GTP->JNK_Pathway Activates Immune_Modulation Immune Modulation (e.g., Dendritic Cell Maturation) RhoA_GTP->Immune_Modulation Leads to Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces Mitotic_Arrest->Apoptosis Leads to

This compound Signaling Pathway

Key Experimental Protocols

The evaluation of this compound and its analogs involves a series of standard in vitro and in vivo assays to determine cytotoxicity, mechanism of action, and anti-tumor efficacy.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the ability of this compound to reduce the viability of cancer cells.

  • Cell Plating: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 24h incubation) B 2. Add this compound (Serial Dilutions + Vehicle Control) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC₅₀) F->G

MTT Assay Workflow
Microtubule Network Visualization: Immunofluorescence Assay

This protocol allows for the direct visualization of this compound's effect on the cellular microtubule network.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 60-70% confluency.

  • Treatment: Treat the cells with this compound at a concentration known to be effective (e.g., 1-5x IC₅₀) for a specified time (e.g., 16-24 hours). Include a vehicle control.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells versus control cells.

In Vivo Antitumor Activity: Xenograft Model

This protocol evaluates the efficacy of this compound in a living organism.

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., Nude or SCID mice).

  • Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (or a derivative like Plinabulin) via a relevant route (e.g., intravenous, intraperitoneal) according to a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Observe for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when control tumors reach a maximum size or after a set duration), euthanize the mice.

  • Analysis: Excise the tumors, weigh them, and perform further analysis (e.g., histology, western blot) as needed. Compare tumor growth between the treated and control groups to determine efficacy.

Conclusion and Future Directions

This compound is a compelling natural product with a well-defined mechanism of action as a microtubule depolymerizing agent. Its potent cytotoxic activity against a range of cancer cell lines has established it as a valuable lead compound in oncology drug discovery. The successful development of its synthetic analog, Plinabulin, which demonstrates a favorable safety and pharmacokinetic profile in clinical trials, underscores the therapeutic potential of the this compound scaffold.[4][10] Future research should continue to explore the structure-activity relationships of novel this compound derivatives to enhance potency and drug-like properties. Furthermore, elucidating the full spectrum of downstream signaling events following GEF-H1 activation could reveal new therapeutic opportunities and potential combination strategies to overcome drug resistance.

References

Phenylahistin's Mechanism of Action in Mitosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylahistin, a natural diketopiperazine derived from the fungus Aspergillus ustus, has garnered significant interest as a potent antimitotic agent.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cancer cell lines.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its antimitotic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic polymers essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

This compound acts as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin heterodimers into microtubules.[2][3] This inhibition leads to a net depolymerization of existing microtubules and prevents the formation of new ones. The disruption of microtubule dynamics has profound consequences for mitotic progression, ultimately triggering cell cycle arrest at the G2/M phase.[4]

Binding to the Colchicine Site

X-ray crystallography and competitive binding studies have revealed that this compound binds to the colchicine binding site on β-tubulin.[2][3][5] This binding pocket is located at the interface between the α- and β-tubulin subunits. By occupying this site, this compound sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, the building blocks of microtubules. It is important to note that while it binds to the colchicine site, the exact binding mode of this compound and its derivatives can be deeper within the β-subunit compared to colchicine itself.[6]

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

The inhibition of tubulin polymerization by this compound initiates a cascade of cellular events, beginning with the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase.

dot

Phenylahistin_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC->APC_C CyclinB Cyclin B1 Accumulation APC_C->CyclinB CDK1 CDK1 Activity Sustained CyclinB->CDK1 Arrest G2/M Phase Arrest CDK1->Arrest Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest leads to Caspase Caspase Cascade Activation Apoptosis->Caspase

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

This compound and its derivatives exhibit potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration-dependent efficacy of these compounds.

CompoundCell LineCancer TypeIC50 (nM)Reference
(-)-PhenylahistinA431Epidermoid Carcinoma1.8 x 10²[4]
(-)-PhenylahistinA549Lung Carcinoma3.3 x 10²[4]
(-)-PhenylahistinHeLaCervical Cancer2.5 x 10²[4]
(-)-PhenylahistinK562Chronic Myelogenous Leukemia2.1 x 10²[4]
(-)-PhenylahistinMCF7Breast Adenocarcinoma2.6 x 10²[4]
(-)-PhenylahistinWiDrColon Adenocarcinoma2.9 x 10²[4]
(-)-PhenylahistinP388Murine Leukemia1.8 x 10²[4]
This compound Derivative (15p)NCI-H460Large Cell Lung Cancer1.03[5]
This compound Derivative (15p)BxPC-3Pancreatic Cancer0.81[5]
This compound Derivative (15p)HT-29Colon Cancer0.67[5]
This compound Derivative (15q)NCI-H460Large Cell Lung Cancer1.49[5]
This compound Derivative (16d)NCI-H460Large Cell Lung Cancer5.38[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

dot

Tubulin_Polymerization_Assay start Start prep_tubulin Prepare purified tubulin solution on ice start->prep_tubulin add_gtp Add GTP to tubulin solution prep_tubulin->add_gtp aliquot Aliquot tubulin-GTP mix into pre-warmed 96-well plate add_gtp->aliquot add_compound Add this compound (or control) to respective wells aliquot->add_compound measure Measure absorbance (340 nm) or fluorescence every minute at 37°C add_compound->measure analyze Plot absorbance/fluorescence vs. time to generate polymerization curves measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO vehicle)

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.

  • Prepare serial dilutions of this compound in G-PEM buffer.

  • In a pre-warmed 96-well plate, add 10 µL of the this compound dilutions or controls to the appropriate wells.

  • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance values against time to obtain polymerization curves. The IC50 value can be determined by analyzing the dose-dependent inhibition of tubulin polymerization.

Immunofluorescence Microscopy of Mitotic Spindle Disruption

This cell-based assay visualizes the effect of this compound on the microtubule network within cells, particularly the mitotic spindle.

dot

Immunofluorescence_Workflow start Start seed_cells Seed cells on coverslips and allow adherence start->seed_cells treat_cells Treat cells with this compound (or vehicle control) seed_cells->treat_cells fix_cells Fix cells with 4% paraformaldehyde treat_cells->fix_cells permeabilize Permeabilize cells with 0.1% Triton X-100 fix_cells->permeabilize block Block with 1% BSA in PBS permeabilize->block primary_ab Incubate with primary antibody (e.g., anti-α-tubulin) block->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Incubate with fluorescently labeled secondary antibody wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 counterstain Counterstain nuclei with DAPI wash2->counterstain mount Mount coverslips on slides counterstain->mount visualize Visualize under a fluorescence microscope mount->visualize end End visualize->end

Caption: Experimental workflow for immunofluorescence staining of the mitotic spindle.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Glass coverslips

  • This compound

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.

  • Treat the cells with the desired concentration of this compound or vehicle control for an appropriate time (e.g., 16-24 hours).

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 1% BSA for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. Look for disrupted microtubule networks and abnormal mitotic spindles in this compound-treated cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by this compound.

dot

Flow_Cytometry_Workflow start Start treat_cells Treat cells with this compound (or vehicle control) start->treat_cells harvest_cells Harvest cells by trypsinization treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells fix_cells Fix cells in ice-cold 70% ethanol wash_cells->fix_cells stain_cells Stain cells with propidium iodide and RNase A fix_cells->stain_cells analyze Analyze DNA content by flow cytometry stain_cells->analyze model_data Model data to determine cell cycle phase distribution analyze->model_data end End model_data->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.[2]

Conclusion

This compound and its derivatives represent a promising class of antimitotic agents with a well-defined mechanism of action. By targeting the colchicine binding site on β-tubulin, they effectively inhibit microtubule polymerization, leading to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately, apoptotic cell death. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these potent anticancer compounds.

References

Phenylahistin: A Technical Guide to its Discovery, Origin, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

I. Introduction

This technical guide provides a comprehensive overview of Phenylahistin, a diketopiperazine metabolite produced by the fungus Aspergillus ustus. We will delve into its discovery, origin, biosynthesis, and detailed experimental protocols for its isolation, characterization, and biological evaluation. This document is intended to be a valuable resource for researchers in natural product chemistry, oncology, and drug development.

i. Discovery of this compound from Aspergillus ustus

This compound was first identified as a novel mammalian cell cycle inhibitor isolated from the culture broth of the fungus Aspergillus ustus. It was discovered as a scalemic mixture of two enantiomers, (-)-phenylahistin and (+)-phenylahistin. Subsequent studies revealed that the (-)-enantiomer is significantly more potent in its biological activity.[1] this compound belongs to the class of 2,5-diketopiperazines, which are known for a wide range of biological activities.[2]

ii. Overview of Biological Activity

The primary biological activity of this compound is its ability to induce cell cycle arrest at the G2/M phase, leading to its potent antitumor properties. This activity is attributed to its function as a microtubule-destabilizing agent, specifically by inhibiting tubulin polymerization. This mechanism of action places this compound in the category of antimitotic agents, a class of compounds that has been a cornerstone of cancer chemotherapy.

II. Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₂₂N₄O₂
Molecular Weight350.42 g/mol
AppearanceWhite solid
IUPAC Name(3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione
ChiralityExists as a scalemic mixture of (+) and (-) enantiomers.[1]

III. Biosynthesis of this compound

The biosynthesis of diketopiperazines like this compound in fungi is primarily carried out by non-ribosomal peptide synthetases (NRPSs). These large, multidomain enzymes assemble the precursor amino acids into the characteristic cyclic dipeptide core.

i. Proposed Biosynthetic Pathway

While the specific gene cluster for this compound biosynthesis in Aspergillus ustus has not been fully elucidated, a general pathway can be proposed based on known diketopiperazine biosynthesis. The pathway likely involves an NRPS that activates and condenses L-phenylalanine and a modified L-histidine precursor.

This compound Biosynthesis L-Phenylalanine L-Phenylalanine NRPS NRPS L-Phenylalanine->NRPS L-Histidine L-Histidine L-Histidine->NRPS Diketopiperazine Core Diketopiperazine Core NRPS->Diketopiperazine Core Condensation & Cyclization Isoprenylation Isoprenylation Diketopiperazine Core->Isoprenylation Tailoring Enzymes Dehydrogenation Dehydrogenation Isoprenylation->Dehydrogenation This compound This compound Dehydrogenation->this compound

Caption: Proposed biosynthetic pathway of this compound.

IV. Experimental Protocols

This section provides detailed methodologies for the isolation, structure elucidation, and biological evaluation of this compound.

i. Isolation and Purification of this compound from Aspergillus ustus

The following protocol outlines a general procedure for the isolation and purification of this compound from a liquid culture of Aspergillus ustus. Optimization may be required based on the specific strain and culture conditions.

1. Fermentation:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of Aspergillus ustus.

  • Incubate the culture for 7-14 days at 25-28°C with shaking (150 rpm).

2. Extraction:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture broth with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.

    • Apply the dried silica gel mixture to a silica gel column packed in hexane.

    • Elute the column with a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool fractions containing this compound and concentrate.

    • Purify the enriched fraction by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Isolation Workflow cluster_0 Fermentation & Extraction cluster_1 Purification A_ustus_Culture Aspergillus ustus Culture Filtration Filtration A_ustus_Culture->Filtration Broth Culture Broth Filtration->Broth Mycelium Mycelium Filtration->Mycelium EtOAc_Extraction Ethyl Acetate Extraction Broth->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Enriched_Fraction This compound Enriched Fraction Silica_Column->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: General workflow for the isolation of this compound.

ii. Structure Elucidation of this compound

The structure of this compound is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

1. Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

2. NMR Spectroscopy:

  • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

iii. In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer with 1 mM GTP and 10% glycerol.

  • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower absorbance compared to the vehicle control.

iv. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

V. Data Presentation

i. Table 1: In Vitro Cytotoxicity of this compound Enantiomers
Cell Line(-)-Phenylahistin IC₅₀ (µM)(+)-Phenylahistin IC₅₀ (µM)
P388 leukemia0.18>10
Lewis lung carcinoma0.35>10
B16 melanoma0.42>10
Colon 26 carcinoma0.55>10
A549 human lung cancer1.2>10
HT-29 human colon cancer3.7>10
MCF-7 human breast cancer2.5>10
HeLa S3 human cervical cancer0.98>10
(Data adapted from published literature)[1]
ii. Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Phenylahistin

(This table would contain the detailed chemical shifts and coupling constants for each proton and carbon in the this compound molecule. Due to the lack of a single comprehensive source in the search results, this table is presented as a template. Specific assignments would be populated from experimental data.)

PositionδC (ppm)δH (ppm, mult., J in Hz)
Diketopiperazine Ring
2--
3--
5--
6--
Phenyl Ring
1'--
2'/6'--
3'/5'--
4'--
Imidazole Ring
2''--
4''--
5''--
Isoprenyl Group
1'''--
2'''--
3'''--
4'''--

VI. Mechanism of Action

i. Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by disrupting the microtubule network within cells. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, which is essential for chromosome segregation during mitosis.

ii. Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, a crucial cell cycle control mechanism. This checkpoint activation prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action cluster_0 Molecular Level cluster_1 Cellular Level This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

VII. Conclusion

This compound, a natural product from Aspergillus ustus, represents a promising lead compound in the development of new anticancer agents. Its potent inhibition of tubulin polymerization and subsequent induction of G2/M cell cycle arrest and apoptosis highlight its therapeutic potential. This technical guide provides a foundational resource for researchers interested in further exploring the chemistry and biology of this compound and its derivatives.

VIII. References

References

Phenylahistin: A Technical Guide to its Biological Activity and Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylahistin, a diketopiperazine fungal metabolite, has garnered significant attention in oncological research due to its potent cytotoxic and antimitotic activities. This technical guide provides an in-depth analysis of the biological activities and cytotoxic effects of this compound and its derivatives. We will explore its mechanism of action as a microtubule-destabilizing agent, detail the key signaling pathways it modulates, and present a comprehensive summary of its cytotoxic potency against a range of cancer cell lines. Furthermore, this guide furnishes detailed experimental protocols for assessing its bioactivity and includes visualizations of the critical cellular processes it influences, offering a valuable resource for researchers in the field of cancer drug discovery and development.

Introduction

This compound is a naturally occurring compound isolated from the fungus Aspergillus ustus. It belongs to the 2,5-diketopiperazine class of compounds, which are known for a variety of biological activities, including anti-cancer and neurotoxic effects.[1] The structure of this compound features a dehydrohistidine residue. It exists as a scalemic mixture of (-)- and (+)-enantiomers, with the (-)-phenylahistin isomer exhibiting significantly greater biological activity.[2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a potent inhibitor of cancer cell proliferation.[3] This has led to the development of synthetic analogs, most notably plinabulin (NPI-2358), which is currently in clinical development for the treatment of non-small cell lung cancer (NSCLC) and chemotherapy-induced neutropenia.[3][4] Plinabulin has shown efficacy in multidrug-resistant (MDR) tumor cell lines, highlighting the potential of this class of compounds to overcome common mechanisms of drug resistance.[1]

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects primarily by interfering with the polymerization of tubulin, the protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, preventing the formation of the microtubule polymer.[3] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.

The key events in this compound's mechanism of action are:

  • Binding to Tubulin: this compound binds to the colchicine site on β-tubulin, a distinct site from other microtubule-targeting agents like taxanes and vinca alkaloids.

  • Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.

  • Microtubule Depolymerization: The equilibrium between tubulin dimers and polymers is shifted towards depolymerization, leading to a loss of the microtubule network.

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, causes the cell to arrest in mitosis.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cell death.

Signaling Pathways Modulated by this compound

The disruption of microtubule dynamics by this compound initiates a cascade of intracellular signaling events that contribute to its anti-cancer effects. Two key pathways have been identified: the GEF-H1-JNK pathway, which links microtubule dynamics to immune responses, and the caspase-3-mediated apoptotic pathway.

GEF-H1 Signaling Pathway

Guanine nucleotide exchange factor H1 (GEF-H1) is a RhoA-specific GEF that is normally sequestered and inactivated by binding to microtubules. The depolymerization of microtubules by this compound and its analog plinabulin leads to the release and activation of GEF-H1. Activated GEF-H1 then stimulates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade has significant implications for the immune response to cancer, as it promotes the maturation of dendritic cells and the activation of T-cells, thereby enhancing the anti-tumor immune response.

GEF_H1_Signaling This compound This compound / Plinabulin Microtubules Microtubules This compound->Microtubules Disrupts GEF_H1_inactive GEF-H1 (inactive) (sequestered) Microtubules->GEF_H1_inactive Sequesters GEF_H1_active GEF-H1 (active) (released) Microtubules->GEF_H1_active GEF_H1_inactive->GEF_H1_active Release & Activation JNK_pathway JNK Pathway Activation GEF_H1_active->JNK_pathway DC_maturation Dendritic Cell Maturation JNK_pathway->DC_maturation T_cell_activation T-Cell Activation DC_maturation->T_cell_activation Anti_tumor_immunity Anti-Tumor Immunity T_cell_activation->Anti_tumor_immunity

This compound-induced GEF-H1 signaling pathway.
Caspase-3 Dependent Apoptosis

The mitotic arrest induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. This pathway culminates in the activation of caspase-3, a key executioner caspase. The induction of a high expression of caspase-3 has been observed following treatment with this compound derivatives.[3] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Caspase3_Apoptosis This compound This compound Microtubule_disruption Microtubule Disruption This compound->Microtubule_disruption Mitotic_arrest Mitotic Arrest (G2/M Phase) Microtubule_disruption->Mitotic_arrest Intrinsic_pathway Intrinsic Apoptotic Pathway Activation Mitotic_arrest->Intrinsic_pathway Procaspase3 Procaspase-3 Intrinsic_pathway->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced caspase-3 mediated apoptosis.

Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a broad spectrum of human cancer cell lines. The potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The (-)-enantiomer of this compound consistently demonstrates significantly lower IC50 values, indicating higher potency, as compared to the (+)-enantiomer.[2]

In Vitro Cytotoxicity Data

The following tables summarize the reported IC50 values for (-)-Phenylahistin and its key derivatives across various cancer cell lines.

Table 1: IC50 Values of (-)-Phenylahistin against various cancer cell lines. [2]

Cell LineCancer TypeIC50 (µM)
A431Epidermoid Carcinoma0.18
A549Lung Carcinoma0.22
HeLaCervical Carcinoma0.21
K562Chronic Myelogenous Leukemia0.25
MCF7Breast Adenocarcinoma0.33
WiDrColon Adenocarcinoma0.28
P388Murine Leukemia0.20
TE-671Rhabdomyosarcoma3.7

Table 2: IC50 Values of this compound Derivatives against NCI-H460 Human Lung Cancer Cells. [3]

CompoundR1 GroupR2 GroupIC50 (nM)
15aMethylMethyl21.11
15dMethylEthyl16.9
15gMethyln-Propyl4.93
15pAllyl-1.03
15qAlkynyl-1.49
16b--11.33
16d--5.38

Table 3: IC50 Values of Plinabulin (NPI-2358) against various cancer cell lines. [5]

Cell LineCancer TypeIC50 (nM)
HT-29Colon Cancer9.8
DU 145Prostate Cancer18
PC-3Prostate Cancer13
MDA-MB-231Breast Cancer14
NCI-H292Lung Cancer18
JurkatT-cell Leukemia11

Other Biological Activities

While the primary focus of this compound research has been on its anti-cancer properties, some studies suggest a broader range of biological activities.

  • Antifungal Activity: Some patent literature indicates that this compound and its analogs may possess antifungal activity against a range of pathogenic fungi.[6]

  • Neurotoxic Effects: As a member of the 2,5-diketopiperazine class, this compound has been associated with potential neurotoxic effects, although this aspect is less well-characterized than its anti-cancer activity.[1]

Further research is required to fully elucidate the spectrum of this compound's biological activities beyond its effects on cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects and mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 14-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate (14-24h) seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_dmso Add DMSO (Solubilize Formazan) incubate3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow of the MTT cytotoxicity assay.
Immunofluorescence Staining of Microtubules

Immunofluorescence is a technique used to visualize the distribution of a specific protein or antigen in cells through the use of a specific antibody chemically conjugated with a fluorescent dye. This protocol is designed to visualize the disruption of the microtubule network in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Glass coverslips

  • 6-well or 12-well plates

  • Complete cell culture medium

  • This compound or its derivatives

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Triton X-100 solution (0.1% in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-β-tubulin antibody

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips and allow them to adhere and grow for 24 hours.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).[3]

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells by incubating with 4% PFA solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-β-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Nuclear Staining and Mounting:

    • Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature.

    • Wash the cells once with PBS.

    • Carefully mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and the nuclei.

Immunofluorescence_Workflow start Start seed_cells Seed & Treat Cells on Coverslips start->seed_cells fixation Fixation (4% PFA) seed_cells->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody (anti-β-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescently-labeled) primary_ab->secondary_ab dapi_stain Nuclear Staining (DAPI) secondary_ab->dapi_stain mounting Mounting dapi_stain->mounting imaging Fluorescence Microscopy mounting->imaging end End imaging->end

Workflow for immunofluorescence staining of microtubules.

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action targeting microtubule dynamics. Their potent cytotoxic activity against a wide range of cancer cell lines, including multidrug-resistant phenotypes, underscores their therapeutic potential. The elucidation of the downstream signaling pathways, particularly the GEF-H1-JNK axis and the induction of caspase-3-mediated apoptosis, provides a deeper understanding of their cellular effects and opens avenues for combination therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the biological activities of this compound and to develop novel, more effective anti-cancer drugs based on this scaffold. Continued research into the broader biological effects and the in vivo efficacy of this compound derivatives will be crucial in translating these promising preclinical findings into clinical applications.

References

Enantioselective Bioactivity of Phenylahistin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the stereospecific interactions of Phenylahistin enantiomers with their biological targets reveals significant disparities in their cytotoxic and antimitotic activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core differences between (-)-Phenylahistin and (+)-Phenylahistin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

This compound, a diketopiperazine fungal metabolite isolated from Aspergillus ustus, has garnered significant attention as a potent inhibitor of cell cycle progression.[1][2][3] It exists as a scalemic mixture of two enantiomers, (-)-phenylahistin and (+)-phenylahistin. Extensive research has demonstrated that the biological activity of this compound resides almost exclusively in the (-)-enantiomer, which is a powerful antimitotic agent that disrupts microtubule polymerization.[4][5] In contrast, the (+)-enantiomer exhibits substantially weaker activity.[1][6][7] This document synthesizes the available data to elucidate the profound impact of stereochemistry on the therapeutic potential of this compound.

Core Findings: Differential Enantiomer Activity

The primary mechanism of action for (-)-Phenylahistin is the inhibition of tubulin polymerization, leading to a disruption of the cellular microtubule network.[4] This interference with microtubule dynamics causes cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][3] Competitive binding studies have confirmed that (-)-Phenylahistin interacts with the colchicine binding site on tubulin.[4]

Crucially, the antitumor and cell cycle inhibitory activities of the two enantiomers differ dramatically. Studies have consistently shown that (-)-Phenylahistin is 33 to 100 times more potent than (+)-Phenylahistin in various cancer cell lines.[1][6][7] This stark difference underscores the critical role of the stereochemistry at the α-carbon of the phenylalanine residue for its biological function.[7]

Quantitative Analysis of Enantiomeric Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of (-)-Phenylahistin and (+)-Phenylahistin against a panel of human cancer cell lines. The data clearly illustrates the superior potency of the (-)-enantiomer.

Cell LineCancer Type(-)-Phenylahistin IC50 (µM)(+)-Phenylahistin IC50 (µM)Fold DifferenceReference
P388Murine Leukemia0.18>10>55[1][7]
A549Human Lung Carcinoma0.39--[1]
HeLa S3Human Cervical Carcinoma0.25--[1]
TE-671Human Rhabdomyosarcoma3.7--[1][7]
WiDrHuman Colon Adenocarcinoma0.34--[1]
MCF-7Human Breast Adenocarcinoma0.38--[1]
PC-3Human Prostate Adenocarcinoma0.31--[1]
Caki-1Human Renal Cell Carcinoma0.29--[1]

Note: A direct IC50 value for (+)-Phenylahistin was not always determined due to its significantly lower potency. The "Fold Difference" is based on the reported range of 33-100 times less potent activity.[1][7]

Experimental Protocols

Enantiomer Separation

The separation of the scalemic mixture of this compound into its individual (-)- and (+)-enantiomers was achieved using chiral High-Performance Liquid Chromatography (HPLC).[8]

  • Column: Chiralpak AD (Daicel Chemical Industries, Ltd.)

  • Mobile Phase: A mixture of hexane and ethanol.

  • Detection: UV detection.

  • Procedure: The scalemic mixture of this compound, dissolved in a suitable solvent, was repeatedly injected onto the chiral column. The fractions corresponding to each enantiomer were collected, and the solvent was evaporated to yield the purified enantiomers.

In Vitro Cytotoxicity Assay

The antitumor activity of the separated enantiomers was evaluated using a rapid colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine cell growth and survival.[1][7]

  • Cell Lines: A panel of human and murine cancer cell lines (e.g., P388, A549, HeLa S3) were used.

  • Procedure:

    • Cells were seeded in 96-well microplates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of (-)-Phenylahistin or (+)-Phenylahistin for a specified period (e.g., 48 or 72 hours).

    • Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the this compound enantiomers on cell cycle progression was determined by flow cytometry.[1][7]

  • Cell Line: P388 murine leukemia cells were typically used.

  • Procedure:

    • Cells were treated with either (-)-Phenylahistin or (+)-Phenylahistin at their respective effective concentrations (e.g., 0.5 µM for (-) and 25 µM for (+)).

    • After incubation, the cells were harvested, washed, and fixed in ethanol.

    • The fixed cells were then treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells was analyzed using a flow cytometer to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Signaling Pathway and Mechanism of Action

The antitumor activity of this compound is a direct consequence of its ability to interfere with microtubule dynamics, a critical process for cell division. The following diagrams illustrate the mechanism of action and the experimental workflow for its evaluation.

G Mechanism of Action of (-)-Phenylahistin cluster_0 Mechanism of Action of (-)-Phenylahistin A (-)-Phenylahistin C Colchicine Binding Site A->C Binds to B Tubulin Dimers (α/β) D Inhibition of Tubulin Polymerization C->D E Microtubule Destabilization D->E F Mitotic Spindle Disruption E->F G G2/M Phase Cell Cycle Arrest F->G H Apoptosis G->H G Experimental Workflow for this compound Evaluation cluster_1 Experimental Workflow for this compound Evaluation start This compound (Scalemic Mixture) step1 Chiral HPLC Separation start->step1 enantiomer1 (-)-Phenylahistin step1->enantiomer1 enantiomer2 (+)-Phenylahistin step1->enantiomer2 step2a In Vitro Cytotoxicity Assay (e.g., MTT) enantiomer1->step2a step3a Cell Cycle Analysis (Flow Cytometry) enantiomer1->step3a step2b In Vitro Cytotoxicity Assay (e.g., MTT) enantiomer2->step2b step3b Cell Cycle Analysis (Flow Cytometry) enantiomer2->step3b result1 High Potency (Low IC50) step2a->result1 result2 Low Potency (High IC50) step2b->result2 result3 G2/M Arrest step3a->result3 result4 G2/M Arrest at High Concentration step3b->result4

References

Phenylahistin as a Microtubule Binding Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylahistin, a natural diketopiperazine metabolite isolated from Aspergillus ustus, and its derivatives have emerged as a significant class of microtubule-targeting agents with potent antitumor activity. This technical guide provides an in-depth overview of this compound's core function as a microtubule binding agent. It details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes the critical signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Consequently, microtubules have become a prime target for the development of anticancer therapeutics. Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents. This compound and its analogues fall into the latter category, exerting their cytotoxic effects by inhibiting tubulin polymerization. This guide will explore the biochemical and cellular consequences of this compound's interaction with tubulin.

Mechanism of Action: Inhibition of Tubulin Polymerization

(-)-Phenylahistin, the more active enantiomer, exerts its antimitotic effects by directly interacting with tubulin heterodimers.[1][2] Competitive binding studies have unequivocally demonstrated that (-)-Phenylahistin binds to the colchicine binding site on β-tubulin.[3] This binding event physically obstructs the association of tubulin dimers, thereby inhibiting the formation of microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately culminating in apoptotic cell death.[4][5]

A key derivative of this compound, Plinabulin (NPI-2358), has been shown to bind to a distinct pocket in the vicinity of the colchicine binding domain on β-tubulin with unique kinetics.[6][7] This interaction is reversible and transient, leading to the release of the guanine nucleotide exchange factor-H1 (GEF-H1).[6]

Quantitative Data

The biological activity of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the cytotoxic activity (IC50 values) against a panel of cancer cell lines and the inhibitory effects on tubulin polymerization.

Table 1: Cytotoxic Activity of (-)-Phenylahistin against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
P388Murine Leukemia0.18[8]
A431Human Epidermoid Carcinoma0.18[8]
A549Human Lung Carcinoma0.23[8]
HeLaHuman Cervical Carcinoma0.21[8]
K562Human Chronic Myelogenous Leukemia0.33[8]
MCF7Human Breast Adenocarcinoma0.23[8]
WiDrHuman Colon Adenocarcinoma0.21[8]
TE-671Human Rhabdomyosarcoma3.7[8]
Table 2: Cytotoxic Activity of this compound Derivatives
CompoundModificationCell LineCancer TypeIC50 (nM)Reference
15a R1=methyl, R2=methylNCI-H460Human Lung Cancer21.11[2]
15d R1=methyl, R2=ethylNCI-H460Human Lung Cancer16.9[2]
15g R1=methyl, R2=n-propylNCI-H460Human Lung Cancer4.93[2]
15p Allyl group at imidazole 1-positionNCI-H460Human Lung Cancer1.03[2][9]
15q Alkynyl group at imidazole 1-positionNCI-H460Human Lung Cancer1.49[9]
16d Propylamine groupNCI-H460Human Lung Cancer5.38[2][9]
Plinabulin (11) tert-butyl at imidazole 5-positionHUVECEndothelial Cells2 (LEC)[10]
Compound 33 2,5-difluorophenylHUVECEndothelial Cells2 (LEC)[10]
Compound 50 BenzophenoneHUVECEndothelial Cells1 (LEC)[10]
LEC: Lowest Effective Concentration for microtubule depolymerization
Table 3: Inhibition of Tubulin Polymerization
CompoundIC50 (µM)Reference
Plinabulin 2.4[11]
Colchicine 7.6[11]

Signaling Pathways

The disruption of the microtubule network by this compound and its derivatives triggers specific signaling cascades. A well-characterized pathway initiated by the derivative Plinabulin involves the release of GEF-H1, a RhoA-specific guanine nucleotide exchange factor that is normally sequestered and inactivated by microtubules.[12][13]

Upon microtubule destabilization, GEF-H1 is released into the cytoplasm where it becomes active and catalyzes the exchange of GDP for GTP on RhoA, leading to the activation of downstream signaling pathways.[1][14] One of the key downstream effectors is the c-Jun N-terminal kinase (JNK) pathway.[14][15] The activation of the GEF-H1/JNK signaling axis has been shown to be crucial for the maturation of dendritic cells (DCs), thereby eliciting an anti-tumor immune response.[16][17] This immunomodulatory effect is a distinct feature of Plinabulin's mechanism of action.[6]

Phenylahistin_Signaling cluster_cell Cell Membrane This compound This compound / Plinabulin Microtubule Microtubule Network This compound->Microtubule Inhibits Polymerization GEFH1_inactive GEF-H1 (inactive) - Sequestered Microtubule->GEFH1_inactive Sequesters GEFH1_active GEF-H1 (active) - Released Microtubule->GEFH1_active Disruption Releases RhoA_GDP RhoA-GDP GEFH1_active->RhoA_GDP Activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GDP to GTP Exchange JNK_pathway JNK Pathway RhoA_GTP->JNK_pathway Activates Apoptosis Apoptosis JNK_pathway->Apoptosis Induces DC_maturation Dendritic Cell Maturation (Immune Response) JNK_pathway->DC_maturation Promotes

This compound-induced signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its derivatives as microtubule binding agents.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.

Workflow:

Tubulin_Polymerization_Workflow A Prepare Reagents (Tubulin, Buffers, GTP, Test Compound) B Incubate on Ice A->B C Add to Pre-warmed 96-well Plate (37°C) B->C D Measure Absorbance (340 nm) Kinetically C->D E Analyze Data (Polymerization Curves, Vmax, IC50) D->E

Workflow for Tubulin Polymerization Assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.[18][19]

    • Supplement the buffer with 1 mM GTP and 10% glycerol.[18][19]

    • Prepare serial dilutions of this compound or its derivatives in General Tubulin Buffer. The final DMSO concentration should be below 1%.

    • Prepare positive (e.g., paclitaxel for enhancement, nocodazole for inhibition) and vehicle (DMSO) controls.

  • Assay Procedure:

    • Pre-warm a 96-well, UV-transparent microplate to 37°C.[18]

    • On ice, add 10 µL of the test compound dilutions, controls, or vehicle to the appropriate wells.

    • Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.[18]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[18][20]

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[20]

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with a labeled colchicine analog. A non-radioactive fluorescence-based method is described here.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable binding buffer.

    • Prepare a working solution of a fluorescent colchicine analog.

    • Prepare serial dilutions of this compound or the test compound.

  • Assay Procedure:

    • In a 96-well plate, combine the tubulin solution, a fixed concentration of the fluorescent colchicine analog, and varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled colchicine).

    • Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.[21]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the fluorescent colchicine analog (e.g., excitation ~350 nm, emission ~435 nm for colchicine).[21]

    • A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding.[21]

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent colchicine analog.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Immunofluorescence Staining for Microtubule Disruption

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Workflow:

Immunofluorescence_Workflow A Cell Seeding & Treatment B Fixation (e.g., Methanol) A->B C Permeabilization (if needed) B->C D Blocking C->D E Primary Antibody (anti-α-tubulin) D->E F Secondary Antibody (Fluorescently labeled) E->F G Mounting & Imaging F->G

Workflow for Immunofluorescence Staining.

Methodology:

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., HeLa, A549) onto sterile glass coverslips in a multi-well plate and culture until they reach desired confluency.

    • Treat the cells with varying concentrations of this compound or its derivatives for a specified time (e.g., 24 hours). Include a vehicle-treated control.[2]

  • Fixation and Permeabilization:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[22]

    • Wash the cells three times with PBS.

  • Blocking and Antibody Staining:

    • Block non-specific antibody binding by incubating the cells with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.[22]

    • Incubate the cells with a primary antibody against α-tubulin, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[23]

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Optionally, counterstain the nuclei with DAPI.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.[24]

Cell Viability Assay (MTT)

This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.

  • MTT Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][15]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][16]

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570-590 nm using a microplate reader.[8][15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of microtubule-destabilizing agents with significant potential for cancer therapy. Their well-defined mechanism of action, involving the inhibition of tubulin polymerization at the colchicine binding site, leads to mitotic arrest and apoptosis in cancer cells. Furthermore, the immunomodulatory effects mediated by the GEF-H1/JNK signaling pathway, as exemplified by Plinabulin, add another dimension to their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of compounds. Further research into the structure-activity relationships and the elucidation of downstream signaling pathways will undoubtedly pave the way for the design of next-generation microtubule-targeting agents with enhanced efficacy and safety profiles.

References

Phenylahistin: A Technical Guide to a 2,5-Diketopiperazine with Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylahistin, a naturally occurring 2,5-diketopiperazine (DKP) produced by the fungus Aspergillus ustus, has garnered significant attention in the field of oncology for its potent cytotoxic and anti-tumor activities.[1][2] This technical guide provides an in-depth overview of this compound, its relationship to the broader class of 2,5-diketopiperazines, its mechanism of action, and its potential in drug development. The document details its biosynthesis, summarizes key quantitative data on its biological activity, provides experimental protocols for its characterization, and visualizes the critical signaling pathways it modulates.

Introduction to this compound and 2,5-Diketopiperazines

This compound is a microbial metabolite characterized by a core 2,5-diketopiperazine ring structure.[1] This heterocyclic motif is formed from the condensation of two amino acids, in this case, a phenylalanine residue and a modified dehydrohistidine residue.[1] 2,5-Diketopiperazines are a diverse class of natural products known for their wide range of biological activities, including anti-cancer, anti-viral, and neuroprotective properties.[1][3] The rigid, peptide-like scaffold of the DKP core makes it an attractive pharmacophore in drug discovery.[4]

This compound itself is a potent microtubule-binding agent, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Its synthetic analog, plinabulin (NPI-2358), has advanced to clinical trials, highlighting the therapeutic potential of this chemical scaffold.[5][6]

Biosynthesis of this compound

The biosynthesis of 2,5-diketopiperazines in fungi is typically carried out by non-ribosomal peptide synthetases (NRPSs).[3] While the specific enzymatic pathway for this compound in Aspergillus ustus has not been fully elucidated in the provided search results, a putative pathway can be proposed based on the general mechanism of DKP formation. This process involves the sequential activation of two amino acid substrates, their condensation to form a dipeptide, and subsequent intramolecular cyclization to yield the stable 2,5-diketopiperazine core. Further tailoring enzymes, such as oxidoreductases and prenyltransferases, are likely involved in the modification of the histidine residue to its dehydro and isoprenylated form.[3]

G Putative Biosynthetic Pathway of this compound cluster_0 Amino Acid Precursors cluster_1 NRPS-Mediated Synthesis cluster_2 Post-Cyclization Modification L-Phenylalanine L-Phenylalanine NRPS_A_Domain Adenylation Domain (A) Activates Amino Acids L-Phenylalanine->NRPS_A_Domain L-Histidine L-Histidine L-Histidine->NRPS_A_Domain NRPS_T_Domain Thiolation Domain (T) Tethers Activated Amino Acids NRPS_A_Domain->NRPS_T_Domain NRPS_C_Domain Condensation Domain (C) Forms Dipeptide Bond NRPS_T_Domain->NRPS_C_Domain NRPS_TE_Domain Thioesterase Domain (TE) Catalyzes Cyclization NRPS_C_Domain->NRPS_TE_Domain Cyclo(Phe-His) Cyclo(Phe-His) NRPS_TE_Domain->Cyclo(Phe-His) 2,5-Diketopiperazine Core Oxidoreductase Oxidoreductase (Dehydrogenation) Prenyltransferase Prenyltransferase (Isoprenylation) Oxidoreductase->Prenyltransferase This compound This compound Prenyltransferase->this compound Cyclo(Phe-His)->Oxidoreductase

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Biological Activity

The cytotoxic activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineIC50 (nM)Reference
(-)-PhenylahistinA4311.8 x 10²[6]
A5493.3 x 10²[6]
HeLa2.1 x 10²[6]
K5622.0 x 10²[6]
MCF72.3 x 10²[6]
WiDr2.8 x 10²[6]
P3881.8 x 10²[6]
TE-6713.7 x 10³[6]
(+)-PhenylahistinP388>1.0 x 10⁴[6]
Derivative 15jNCI-H4602.49[5]
Derivative 15kNCI-H4600.94[5]
Derivative 15pNCI-H4601.03[5]
Derivative 15gNCI-H4604.93[5]
Derivative 16dNCI-H4605.38[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2-5 x 10³ cells per well in 100 µL of culture medium. Incubate for 14 hours to allow for cell attachment.[6]

  • Compound Treatment: Add various concentrations of this compound or its derivatives to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add this compound/Derivatives Seed_Cells->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Prepare a GTP stock solution.

  • Reaction Mixture: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%) in the assay buffer.

  • Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer) to the wells of a 96-well plate.

  • Initiate Polymerization: Transfer the reaction mixture to the wells of a pre-warmed (37°C) microplate to initiate polymerization.

  • Monitor Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). The increase in absorbance corresponds to microtubule formation.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.[7]

Signaling Pathway of this compound and its Analogs

This compound and its derivatives exert their anti-cancer effects primarily by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[5][8] This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

The synthetic analog plinabulin has been shown to have a more complex mechanism of action that extends beyond direct cytotoxicity. Plinabulin-mediated microtubule destabilization leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[10][11] Activated GEF-H1 then triggers a downstream signaling cascade, primarily through the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of dendritic cells and promoting an anti-tumor immune response.[10][11]

G This compound/Plinabulin Signaling Pathway Phenylahistin_Plinabulin This compound / Plinabulin Tubulin β-Tubulin (Colchicine Site) Phenylahistin_Plinabulin->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption GEF_H1_Release GEF-H1 Release & Activation Microtubule_Destabilization->GEF_H1_Release Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis JNK_Pathway JNK Pathway Activation GEF_H1_Release->JNK_Pathway DC_Activation Dendritic Cell Activation JNK_Pathway->DC_Activation Immune_Response Anti-Tumor Immune Response DC_Activation->Immune_Response

Caption: Signaling cascade initiated by this compound/Plinabulin.

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action targeting tubulin polymerization. The dual action of its analog, plinabulin, which combines direct cytotoxicity with immune system activation, makes this scaffold particularly compelling for further drug development. This technical guide provides a foundational understanding for researchers and scientists working to harness the therapeutic potential of this compound and other 2,5-diketopiperazines in the fight against cancer.

References

Initial studies on Phenylahistin's anti-tumor activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of Phenylahistin's Anti-Tumor Activity

Introduction

This compound is a fungal diketopiperazine metabolite, originally isolated from Aspergillus ustus, composed of phenylalanine and an isoprenylated dehydrohistidine. Initial studies identified it as a potent inhibitor of the mammalian cell cycle, arresting cells in the G2/M phase.[1] This activity flagged this compound as a compound of interest for anti-tumor research. Its unique chemical structure, particularly the uniplanar pseudo-three-ring formation, is crucial for its biological function.[2] As a microtubule-targeting agent, this compound and its derivatives represent a promising class of compounds for the development of novel cancer therapeutics. This guide provides a detailed overview of the foundational research into its anti-tumor properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Microtubule Destabilization

The primary anti-tumor mechanism of this compound is the disruption of microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure.

  • Binding to Tubulin: this compound functions as a tubulin depolymerization agent by directly interacting with tubulin subunits.[3][4] Competitive binding assays have demonstrated that it specifically binds to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[3][5] It does not interact with the vinblastine binding site.[5]

  • Cell Cycle Arrest: By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis.[5] This leads to a halt in the cell cycle progression at the G2/M phase.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The induction of apoptosis by this compound derivatives has been confirmed by the observed high expression of caspase-3, a key executioner caspase in the apoptotic cascade.[3][6]

The following diagram illustrates the core signaling pathway of this compound's anti-tumor activity.

Phenylahistin_Mechanism A This compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Network C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis (via Caspase-3) F->G H Anti-Tumor Effect G->H

Caption: Core mechanism of this compound's anti-tumor action.

A structurally modified derivative of this compound, Plinabulin (NPI-2358), has been shown to possess additional mechanisms. Beyond tubulin inhibition, Plinabulin can disrupt tumor vasculature and induce the release of GEF-H1, a signaling protein that leads to an increase in neutrophils.[3]

Quantitative Data on Anti-Tumor Activity

The anti-proliferative effects of this compound and its synthetic derivatives have been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity

The potency of this compound is typically measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The naturally occurring (-)-Phenylahistin enantiomer is significantly more active than its (+)-counterpart.[7][8]

Table 1: IC₅₀ Values of (-)-Phenylahistin and Derivatives Against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ Value Reference(s)
(-)-Phenylahistin 8 tumor cell lines Various 180 nM to 3700 nM [7][8]
Derivative 15g NCI-H460 Human Lung Cancer 4.93 nM [4]
Derivative 15p NCI-H460 Human Lung Cancer 1.03 nM [3][4][6]
Derivative 15q NCI-H460 Human Lung Cancer 1.49 nM [4]
Derivative 16d NCI-H460 Human Lung Cancer 5.38 nM [3][4][6]

| Plinabulin | NCI-H460 | Human Lung Cancer | 10 nM (concentration used for assay) |[4] |

Note: The development of novel derivatives, such as 15p, has yielded compounds with significantly enhanced potency compared to the parent molecule.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been confirmed in animal models. These studies are crucial for evaluating the therapeutic potential and toxicity profile of the compound in a living system.

Table 2: In Vivo Anti-Tumor Activity of this compound and Derivatives

Compound Animal Model Tumor Model Dosage Tumor Inhibition Rate Reference(s)
(-)-Phenylahistin Mice P388 Leukemia Not Specified Active [7][8]
(-)-Phenylahistin Mice Lewis Lung Carcinoma Not Specified Active [7][8]

| Derivative 15p | BALB/c Mice | H22 Transplanted Tumor | 4 mg/kg | 65% |[3][4][6] |

Note: Importantly, derivative 15p demonstrated a lower toxicity profile compared to conventional chemotherapeutic agents like docetaxel and cyclophosphamide in the H22 tumor model.[3][6]

Experimental Protocols

The following sections detail the methodologies employed in the initial studies to characterize this compound's anti-tumor activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

  • Preparation: Phosphocellulose-purified tubulin is obtained from sources such as bovine brain.[5]

  • Reaction Mixture: Tubulin is mixed in a polymerization buffer (e.g., containing GTP and glutamate) and kept on ice.

  • Initiation: The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C to initiate polymerization.

  • Treatment: this compound or a derivative is added to the experimental cuvettes at various concentrations. A control cuvette contains the vehicle (e.g., DMSO).

  • Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time. An inhibition of the rate and extent of absorbance increase in the presence of the compound indicates inhibition of tubulin polymerization.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., NCI-H460) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The IC₅₀ value is calculated from the dose-response curve.

Immunofluorescence Assay for Microtubule Visualization

This technique is used to directly visualize the effect of this compound on the cellular microtubule network.

  • Cell Culture: Cells (e.g., NCI-H460) are grown on glass coverslips in a culture dish.[4]

  • Treatment: The cells are treated with the test compound (e.g., 2 nM of derivative 15p) for a set duration (e.g., 24 hours).[4]

  • Fixation and Permeabilization: Cells are fixed with a solution like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

  • Staining: The microtubule network is stained using a primary antibody against β-tubulin, followed by a fluorescently-labeled secondary antibody. The cell nuclei are counterstained with DAPI.[4]

  • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. Disruption of the filamentous microtubule network in treated cells compared to the well-organized network in control cells provides visual confirmation of the drug's effect.

The general workflow for these in vitro analyses is depicted below.

In_Vitro_Workflow cluster_assays Downstream Assays A Cancer Cell Culture B Treatment with This compound/ Derivative A->B C MTT Assay B->C D Immunofluorescence (β-tubulin & DAPI staining) B->D E Flow Cytometry (Cell Cycle Analysis) B->E F Cytotoxicity (IC50) C->F G Microtubule Disruption D->G H G2/M Arrest E->H

Caption: General experimental workflow for in vitro analysis.
In Vivo Anti-Tumor Activity in Xenograft Models

This protocol evaluates the efficacy of a compound in a living animal model bearing a human or murine tumor.

  • Animal Model: Immunocompromised mice (e.g., BALB/c) are used.[3]

  • Tumor Implantation: A suspension of cancer cells (e.g., H22 murine hepatoma cells) is injected subcutaneously into the flank of each mouse.[3]

  • Treatment Initiation: Once the tumors reach a palpable size, the mice are randomly assigned to a control group (receiving vehicle) and treatment groups.

  • Drug Administration: The treatment groups receive this compound or its derivative via a specified route (e.g., intraperitoneal injection) at a set dosage (e.g., 4 mg/kg) and schedule.[3]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the experiment.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated by comparing the average tumor weight/volume of the treated groups to the control group.

References

Methodological & Application

Application Notes and Protocols for Phenylahistin Treatment in A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the treatment of A549 human lung adenocarcinoma cells with Phenylahistin. This document outlines the mechanism of action, provides detailed experimental protocols, and includes quantitative data to facilitate the study of this potent anti-cancer agent.

Introduction

This compound is a fungal metabolite that has demonstrated significant antitumor activity. The biologically active enantiomer, (-)-Phenylahistin, functions as a cell cycle inhibitor by disrupting microtubule dynamics.[1] It acts as a tubulin depolymerizing agent by binding to the colchicine site on tubulin, which leads to the inhibition of tubulin polymerization.[1] This disruption of the microtubule network results in mitotic arrest, ultimately inducing apoptosis in cancer cells. These characteristics make this compound and its derivatives, such as Plinabulin, promising candidates for cancer therapy.

Data Presentation

The following table summarizes the quantitative data regarding the effect of (-)-Phenylahistin on A549 cells.

ParameterCell LineValueReference
IC50 A5490.18 - 3.3 µM[2]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (human lung adenocarcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Materials:

    • A549 cells

    • (-)-Phenylahistin

    • Complete culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed 2-5 x 10³ A549 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 14-24 hours to allow for cell attachment.

    • Prepare serial dilutions of (-)-Phenylahistin in complete culture medium.

    • Replace the existing medium with 100 µL of medium containing various concentrations of (-)-Phenylahistin. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of A549 cells.

  • Materials:

    • A549 cells

    • (-)-Phenylahistin

    • 6-well plates

    • Phosphate-Buffered Saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with desired concentrations of (-)-Phenylahistin (e.g., 0.5 µM, 1 µM, and 2 µM) for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend the pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • A549 cells

    • (-)-Phenylahistin

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with desired concentrations of (-)-Phenylahistin for 48 hours.

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the cell cycle and apoptosis.

  • Materials:

    • A549 cells

    • (-)-Phenylahistin

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-p53, anti-phospho-Akt, anti-Akt)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Treat A549 cells with (-)-Phenylahistin at desired concentrations and time points.

    • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

Visualizations

This compound Treatment Workflow

G Experimental Workflow for this compound Treatment in A549 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays A A549 Cell Culture B Seed cells in plates A->B C Treat with (-)-Phenylahistin B->C D MTT Assay (Cell Viability) C->D E Flow Cytometry (Cell Cycle) C->E F Flow Cytometry (Apoptosis) C->F G Western Blot (Protein Expression) C->G

Caption: Experimental workflow for this compound treatment and subsequent analysis in A549 cells.

This compound Signaling Pathway

G Proposed Signaling Pathway of (-)-Phenylahistin in A549 Cells cluster_drug Drug Action cluster_cellular Cellular Effects cluster_cycle Cell Cycle & Apoptosis cluster_proteins Key Proteins A (-)-Phenylahistin B Tubulin Depolymerization A->B C Microtubule Network Disruption B->C D G2/M Phase Arrest C->D E Mitochondrial Pathway Activation D->E F Caspase Activation E->F H Bax/Bcl-2 ratio ↑ E->H G Apoptosis F->G I Caspase-3 Activation F->I

Caption: Proposed signaling cascade of (-)-Phenylahistin leading to apoptosis in A549 cells.

References

Application Notes and Protocols: Synthesis and Evaluation of Phenylahistin Derivatives for Anti-Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylahistin is a naturally occurring diketopiperazine first isolated from the marine fungus Aspergillus ustus. It has garnered significant attention in the field of oncology as a potent microtubule-depolymerizing agent.[1][2] this compound and its derivatives exert their anti-cancer effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[1][2] This mechanism makes it a promising scaffold for the development of novel anti-cancer therapeutics. One such derivative, Plinabulin (NPI-2358), has advanced to clinical trials, highlighting the therapeutic potential of this class of compounds.[1][3][4]

These application notes provide a comprehensive overview of the synthesis of potent this compound derivatives, protocols for their biological evaluation, and a summary of their anti-cancer activities. The information presented is intended to guide researchers in the design, synthesis, and characterization of novel this compound analogues for anti-cancer drug discovery.

Synthesis of this compound Derivatives

The chemical synthesis of this compound derivatives typically involves a multi-step process. A representative synthetic scheme for the creation of novel imidazole-type derivatives is outlined below.[5][6] The general strategy focuses on the modification of the imidazole and phenyl rings to explore the structure-activity relationship (SAR) and enhance anti-cancer potency.[7]

General Synthetic Workflow

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., Ethyl Isocyanoacetate) step1 [3+2] Cyclization start->step1 step2 Imidazole Formation step1->step2 step3 Reduction step2->step3 step4 Coupling & Derivatization step3->step4 end_product Final this compound Derivatives step4->end_product G cluster_pathway Mechanism of Action This compound This compound Derivatives tubulin β-Tubulin (Colchicine Site) This compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits g2m G2/M Phase Arrest microtubule->g2m Leads to caspase3 Caspase-3 Activation g2m->caspase3 Induces apoptosis Apoptosis caspase3->apoptosis G cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well Plates treat Treat with this compound Derivatives (various conc.) seed->treat incubate Incubate for Specified Time treat->incubate mtt Add MTT Reagent incubate->mtt formazan Add Solubilization Solution (e.g., DMSO) mtt->formazan read Measure Absorbance at 570 nm formazan->read

References

Application Notes and Protocols for Phenylahistin in In Vitro Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylahistin is a fungal diketopiperazine metabolite that has been identified as a potent inhibitor of microtubule dynamics.[1][2] Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. Their roles are critical in a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules makes them a key target for the development of anticancer therapeutics. Compounds that interfere with tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis in rapidly dividing cancer cells.[3]

This compound exerts its antimitotic effects by inhibiting tubulin polymerization.[1][2] Competitive binding studies have demonstrated that this compound interacts with the colchicine-binding site on β-tubulin, thereby preventing the assembly of tubulin heterodimers into microtubules.[1][2] A synthetic derivative of this compound, Plinabulin (NPI-2358), has shown significant promise in clinical trials as an anticancer agent.[4][5]

These application notes provide detailed protocols for utilizing this compound in in vitro tubulin polymerization assays, a critical methodology for characterizing its mechanism of action and evaluating its potency and that of its derivatives.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding event prevents the conformational changes necessary for the incorporation of tubulin dimers into the growing microtubule polymer. The subsequent inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in mitosis and ultimately triggering programmed cell death (apoptosis).

Phenylahistin_Mechanism_of_Action cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation This compound This compound This compound->Tubulin Dimers Binds to Colchicine Site Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces Turbidity_Assay_Workflow cluster_workflow Experimental Workflow start Reagent Preparation (on ice) reconstitute Reconstitute Tubulin start->reconstitute prepare_gtp Prepare GTP Stock reconstitute->prepare_gtp prepare_compounds Prepare this compound & Controls prepare_gtp->prepare_compounds reaction_setup Reaction Assembly in 96-well plate (on ice) prepare_compounds->reaction_setup initiate Initiate Polymerization (add tubulin solution) reaction_setup->initiate measure Measure Absorbance at 340 nm (37°C, kinetic read) initiate->measure analyze Data Analysis (Plot Abs vs. Time, Calculate IC50) measure->analyze end End analyze->end

References

Phenylahistin and its Derivatives for In Vivo Murine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of phenylahistin and its derivatives in murine cancer models. The protocols detailed below are compiled from published research and are intended to serve as a guide for designing and executing in vivo studies with this class of microtubule inhibitors.

Mechanism of Action

This compound and its analogs are potent anti-cancer agents that function by disrupting microtubule dynamics. They bind to the colchicine site on β-tubulin, which inhibits tubulin polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and cell death.

Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism of action for this compound and its derivatives is the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. The signaling cascade is initiated by the disruption of the mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). Prolonged activation of the SAC due to the inability of the cell to proceed through mitosis leads to a cascade of events culminating in programmed cell death. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, the release of cytochrome c from the mitochondria, and the activation of caspases.

Phenylahistin_Signaling_Pathway cluster_drug_target Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis_pathway Apoptotic Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Bcl-2 Family Regulation (e.g., Mcl-1 degradation) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 CAD CAD Activation (DNA Fragmentation) Caspase3->CAD Cleaves iCAD Apoptosis Apoptosis CAD->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

In Vivo Dosage and Administration

The following tables summarize the dosages and administration protocols for this compound and a potent derivative, 15p, in various murine cancer models.

Table 1: this compound (Scalemic Mixture) In Vivo Studies

ParameterP388 Leukemia ModelLewis Lung Carcinoma Model
Compound This compound (scalemic mixture)This compound (scalemic mixture)
Mouse Strain Male CDF1Male BDF1
Tumor Model Intraperitoneal inoculation of P388 cellsSubcutaneous inoculation of Lewis lung carcinoma cells
Dosage 10, 30, and 100 mg/kg/day10, 30, and 100 mg/kg/day
Administration Route Intraperitoneal (i.p.) injectionIntraperitoneal (i.p.) injection
Vehicle 10% ethanol in saline10% ethanol in saline
Dosing Schedule Daily for 12 days, starting day 1 post-inoculationDaily for 14 days, starting day 1 post-inoculation
Reported Efficacy Increased lifespan at 10 and 30 mg/kg.Significant tumor suppression at 100 mg/kg (81% inhibition).[1]
Toxicity Slight toxicity observed at 100 mg/kg.[1]Slight toxicity observed at 100 mg/kg.[1]

Table 2: this compound Derivative (15p) In Vivo Study

ParameterH22 Hepatoma Model
Compound This compound Derivative 15p
Mouse Strain BALB/c
Tumor Model Subcutaneous inoculation of H22 cells
Dosage 2 and 4 mg/kg
Administration Route Intravenous (i.v.) injection
Vehicle Not specified in the primary literature. A common vehicle for intravenous injection of hydrophobic compounds is a mixture of PEG-400, ethanol, and saline.
Dosing Schedule Two or three times a week for 14 days.
Reported Efficacy Dose-dependent tumor growth inhibition. 65% tumor inhibition at 4 mg/kg.[2][3]
Toxicity Lower toxicity compared to docetaxel (10 mg/kg) and cyclophosphamide (20 mg/kg).[2][3]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound (scalemic mixture)

  • Ethanol (200 proof, absolute)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a volume of 100% ethanol to constitute 10% of the final desired volume. For example, for a final volume of 1 ml, add 100 µl of ethanol.

  • Vortex the tube until the this compound is completely dissolved.

  • Add sterile saline to reach the final desired concentration. For a final volume of 1 ml, add 900 µl of saline.

  • Vortex the solution thoroughly to ensure a uniform suspension.

  • Administer the suspension intraperitoneally to the mice at the desired dosage. The injection volume should not exceed 10 ml/kg.

In Vivo Tumor Model Experimental Workflow

The following workflow outlines the key steps for conducting in vivo efficacy studies with this compound or its derivatives in a subcutaneous tumor model.

Experimental_Workflow start Start cell_culture Tumor Cell Culture (e.g., H22, Lewis Lung) start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring (Calipers) inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization Tumors reach palpable size treatment Treatment Administration (i.p. or i.v.) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Dosing Schedule monitoring->treatment endpoint Study Endpoint monitoring->endpoint Pre-defined criteria met analysis Tumor Excision & Analysis (Weight, Histology, etc.) endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

Detailed Protocol for H22 Tumor Model in BALB/c Mice

Materials:

  • H22 hepatoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • RPMI-1640 medium with 10% FBS

  • Sterile PBS

  • Syringes and needles (27-30G)

  • Calipers

Protocol:

  • Cell Culture: Culture H22 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Cell Preparation for Inoculation: Harvest H22 cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/ml.

  • Tumor Inoculation: Subcutaneously inject 0.1 ml of the H22 cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once the tumors become palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Begin administration of this compound derivative 15p or vehicle control as per the dosing schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Detailed Protocol for P388 Leukemia Model in CDF1 Mice

Materials:

  • P388 leukemia cells

  • CDF1 mice (male, 4 weeks old)

  • Sterile saline

  • Syringes and needles (27-30G)

Protocol:

  • Cell Preparation for Inoculation: Harvest P388 leukemia cells and resuspend them in sterile saline at a concentration of 1 x 10^7 cells/ml.

  • Tumor Inoculation: Intraperitoneally inject 0.1 ml of the P388 cell suspension (1 x 10^6 cells) into each CDF1 mouse on day 0.[1]

  • Treatment: On day 1, begin daily intraperitoneal administration of the this compound suspension or vehicle control for 12 consecutive days.[1]

  • Monitoring: Monitor the mice daily for signs of toxicity and record survival.

  • Endpoint: The primary endpoint for this model is the mean survival time. The efficacy of the treatment is often expressed as the percentage increase in lifespan (% ILS) compared to the control group.

Concluding Remarks

The information and protocols provided herein offer a detailed guide for the in vivo investigation of this compound and its derivatives in murine cancer models. Adherence to these established methodologies will facilitate reproducible and reliable preclinical evaluation of this promising class of anti-cancer agents. Researchers should always ensure that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Separation of Phenylahistin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylahistin is a chiral diketopiperazine with significant potential as a microtubule-targeting agent in cancer therapy. The biological activity of this compound is stereospecific, with the (-)-enantiomer exhibiting substantially greater potency in inhibiting tubulin polymerization and arresting cell mitosis. Therefore, the effective separation of this compound's enantiomers is critical for pharmacological studies and the development of enantiopure therapeutics.

These application notes provide detailed protocols for three established methods for chiral resolution: Preparative Supercritical Fluid Chromatography (SFC), Diastereomeric Salt Crystallization, and Enzymatic Resolution. Each method offers distinct advantages and is suited for different scales of separation, from analytical assessment to preparative purification.

Method 1: Preparative Supercritical Fluid Chromatography (SFC)

Preparative SFC is a highly efficient and environmentally friendly technique for chiral separations, offering faster run times and reduced solvent consumption compared to traditional HPLC. Polysaccharide-based chiral stationary phases are particularly effective for the resolution of a wide range of chiral compounds, including heterocyclic molecules like this compound.

Experimental Protocol: Preparative SFC

Instrumentation:

  • Preparative SFC system equipped with a pump for carbon dioxide, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a fraction collector.

  • UV or Mass Spectrometric (MS) detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Supercritical CO₂ / Co-solvent (e.g., Methanol, Ethanol, or Isopropanol)
Gradient Isocratic or gradient elution to be optimized (start with 80:20 CO₂:Co-solvent)
Flow Rate Dependent on column dimension (e.g., 10-60 mL/min for a 10-20 mm ID column)
Back Pressure 100-150 bar
Column Temperature 35-40 °C
Detection UV at a suitable wavelength (e.g., 254 nm) or MS
Sample Preparation Dissolve racemic this compound in the co-solvent at a concentration suitable for preparative loading.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Perform an initial analytical scale injection to determine the retention times of the enantiomers and confirm resolution.

  • Optimize the co-solvent percentage and choice of alcohol to achieve baseline separation with a resolution factor (Rs) > 1.5.

  • Scale up to preparative injections, ensuring that the column is not overloaded to maintain resolution.

  • Collect the separated enantiomer fractions using the fraction collector triggered by the detector signal.

  • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

  • Analyze the purity of each enantiomer by analytical scale chiral SFC or HPLC.

Workflow for Preparative SFC Separation

cluster_prep Sample Preparation cluster_sfc SFC System cluster_collection Fraction Collection cluster_post Post-Separation prep Dissolve Racemic this compound in Co-solvent inj Inject Sample prep->inj sep Chiral Column Separation (Amylose-based CSP) inj->sep det UV/MS Detection sep->det fc Collect Enantiomer Fractions det->fc evap Solvent Evaporation fc->evap anal Purity Analysis evap->anal

Caption: Workflow for the preparative SFC separation of this compound enantiomers.

Method 2: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. This method is often cost-effective and scalable.

Experimental Protocol: Diastereomeric Salt Crystallization

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, or (+)-Camphor-10-sulfonic acid)

  • Suitable solvent system (e.g., Methanol, Ethanol, Acetone, or mixtures with water)

  • Acid and Base for salt formation and liberation of the free amine (e.g., HCl and NaOH)

Procedure:

Part 1: Formation and Crystallization of Diastereomeric Salts

  • Dissolve racemic this compound in a suitable solvent with gentle heating.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Add the resolving agent solution to the this compound solution and stir.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

  • Collect the crystals of the less soluble diastereomeric salt by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • The more soluble diastereomer remains in the filtrate.

Part 2: Liberation of the Enantiomerically Pure Amine

  • Dissolve the crystallized diastereomeric salt in water.

  • Basify the solution with a suitable base (e.g., 2M NaOH) to a pH > 11 to liberate the free amine.

  • Extract the enantiomerically pure this compound with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the pure enantiomer.

  • The other enantiomer can be recovered from the filtrate from step 6 by a similar process of basification and extraction.

Optimization:

  • The choice of resolving agent and solvent system is crucial and may require screening to achieve efficient separation.

  • The progress of the resolution can be monitored by measuring the optical rotation of the crystallized salt. Recrystallization should be continued until there is no further change in the optical rotation.

Logical Flow of Diastereomeric Salt Crystallization

racemate Racemic this compound reaction Reaction in Solvent racemate->reaction resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->reaction diastereomers Mixture of Diastereomeric Salts reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (Filtrate) crystallization->more_soluble liberation1 Liberation of Amine (Basification & Extraction) less_soluble->liberation1 liberation2 Liberation of Amine (Basification & Extraction) more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Caption: Logical flow of diastereomeric salt crystallization for this compound.

Method 3: Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For this compound, which is a cyclic dipeptide, lipases or proteases could be employed for selective hydrolysis or acylation.

Experimental Protocol: Enzymatic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (for acylation, e.g., vinyl acetate) or water (for hydrolysis)

  • Organic solvent (e.g., Toluene, MTBE)

  • Buffer solution (if hydrolysis is performed in an aqueous medium)

Procedure (Kinetic Resolution via Acylation):

  • Suspend racemic this compound and the immobilized lipase in a suitable organic solvent.

  • Add the acyl donor to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or SFC to determine the enantiomeric excess (e.e.) of the substrate and product.

  • Stop the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted enantiomer and the acylated product.

  • Filter off the immobilized enzyme for reuse.

  • Separate the unreacted this compound enantiomer from the acylated product by chromatography (e.g., silica gel column chromatography).

  • The acylated enantiomer can be deacylated to recover the other pure this compound enantiomer if desired.

Signaling Pathway for Enzymatic Resolution

racemate Racemic this compound ((+)-P and (-)-P) reaction Enzymatic Acylation racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction separation Separation (Chromatography) reaction->separation unreacted Unreacted Enantiomer (e.g., (+)-P) separation->unreacted acylated Acylated Enantiomer (e.g., Ac-(-)-P) separation->acylated deacylation Deacylation acylated->deacylation final_product Pure (-)-P deacylation->final_product

Caption: Pathway for the enzymatic kinetic resolution of this compound.

Conclusion

The choice of method for separating this compound enantiomers will depend on the desired scale, available equipment, and economic considerations. Preparative SFC offers a rapid and green solution for obtaining highly pure enantiomers. Diastereomeric salt crystallization is a robust, scalable, and cost-effective method, though it may require more extensive optimization. Enzymatic resolution provides a highly selective and environmentally benign approach, particularly suitable for producing one enantiomer in high purity. For all methods, analytical chiral chromatography is essential for monitoring the separation efficiency and determining the enantiomeric purity of the final products.

Phenylahistin: A Promising Scaffold for Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Phenylahistin is a naturally occurring diketopiperazine metabolite isolated from the marine fungus Aspergillus ustus.[1] It has garnered significant attention in the field of oncology as a potent microtubule-targeting agent.[2] this compound functions by binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][4] Its unique structure and mechanism of action have established it as a valuable lead compound for the development of new anticancer drugs. Notably, a synthetic analogue of this compound, Plinabulin (NPI-2358), has advanced to clinical trials, underscoring the therapeutic potential of this chemical scaffold.[2][3]

These application notes provide a comprehensive overview of this compound and its analogues as lead compounds. Included are summaries of their biological activities, detailed protocols for key in vitro and in vivo assays, and visualizations of the relevant signaling pathways and experimental workflows to guide researchers in the evaluation and development of this compound-based anticancer agents.

Biological Activity of this compound and its Derivatives

The antitumor activity of this compound and its synthetic derivatives has been evaluated across a range of cancer cell lines. The data consistently demonstrates potent cytotoxic effects, with IC50 values often in the nanomolar range. The (-)-enantiomer of this compound is significantly more active than the (+)-enantiomer, highlighting the stereospecificity of its interaction with tubulin.[5] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of this compound analogues. For instance, modifications to the imidazole and phenyl moieties have led to the development of compounds with enhanced activity.[2][6]

In Vitro Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of this compound and its key analogues against various human cancer cell lines.

Table 1: IC50 Values of (-)-Phenylahistin against Human Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (µM)
A431Skin Carcinoma0.18
A549Lung Carcinoma0.33
HeLaCervical Carcinoma0.23
K562Chronic Myelogenous Leukemia0.21
MCF7Breast Adenocarcinoma0.28
WiDrColon Adenocarcinoma0.33
P388Murine Leukemia0.25
TE-671Rhabdomyosarcoma3.7

Table 2: IC50 Values of this compound Analogue 15p against Various Cancer Cell Lines [6]

Cell LineCancer TypeIC50 (nM)
NCI-H460Lung Cancer1.03
BxPC-3Pancreatic CancerN/A
HT-29Colon CancerN/A

Table 3: IC50 Values of other this compound Derivatives against NCI-H460 Lung Cancer Cells [6]

CompoundR1R2XIC50 (nM)
15aMethylMethylCarbonyl21.11
15dMethylEthylCarbonyl16.9
15gMethyln-PropylCarbonyl4.93
15jMethylIsopropylCarbonylN/A
15pAllylN/ACarbonyl1.03
15qPropargylN/ACarbonyl1.49
16bMethylN/AN-PropylamineN/A
16dPropylamineN/AN/A5.38

Mechanism of Action: Microtubule Destabilization

This compound and its derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for mitosis and cell division.

cluster_inhibition Inhibition This compound This compound / Analogues Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Spindle Mitotic Spindle Formation This compound->Spindle Disrupts Microtubules Dynamic Microtubules Metaphase Metaphase Arrest Apoptosis Apoptosis Metaphase->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

This compound's Mechanism of Action.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound analogue stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 2-5 x 10³ cells/well in 100 µL of complete culture medium.[5]

    • Incubate for 14-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogue in complete culture medium.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well.[1]

    • Incubate at room temperature in the dark for at least 2 hours with gentle shaking to dissolve the formazan crystals.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 14-24h seed_cells->incubate1 add_compound Add this compound analogue dilutions incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize incubate4 Incubate 2h in dark solubilize->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Workflow for the MTT cytotoxicity assay.
Visualization of Microtubule Disruption: Immunofluorescence Staining

This protocol allows for the direct visualization of the effects of this compound analogues on the microtubule network within cancer cells.

Materials:

  • Cancer cells cultured on glass coverslips

  • This compound analogue

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-β-tubulin antibody)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate.

    • Treat the cells with the this compound analogue at the desired concentration (e.g., 2 nM for compound 15p) for 24 hours.[6] Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS.

    • Block non-specific binding with 1% BSA for 1 hour.

    • Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Stain the nuclei with DAPI for 5 minutes.[6]

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Treated cells are expected to show a disrupted and diffuse microtubule network compared to the well-defined filamentous structures in control cells.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound analogues on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound analogue

  • Fluorescence-based tubulin polymerization assay kit (containing a fluorescent reporter)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer on ice.

    • Prepare serial dilutions of the this compound analogue.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the this compound analogue dilutions.

    • To initiate polymerization, add the cold tubulin solution containing GTP (1 mM final concentration) and the fluorescent reporter to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the vehicle control.

In Vivo Antitumor Efficacy: Xenograft Model

This protocol describes a general procedure for evaluating the in vivo antitumor activity of a this compound derivative in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., H22 murine hepatoma)[3]

  • Sterile PBS

  • This compound analogue (e.g., compound 15p)[3]

  • Vehicle control

  • Positive control (e.g., Docetaxel, Cyclophosphamide)[3]

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Treatment:

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer the this compound analogue (e.g., 4 mg/kg of compound 15p via intravenous injection), vehicle control, and positive control according to the desired dosing schedule.[3]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results. The tumor inhibition rate for compound 15p at 4 mg/kg has been reported to be as high as 65%.[3]

start Start implant Implant tumor cells into mice start->implant tumor_growth Allow tumors to grow to palpable size implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound analogue, vehicle, and positive control randomize->treat monitor Monitor tumor volume and body weight treat->monitor end_study End of study monitor->end_study euthanize Euthanize mice end_study->euthanize excise Excise and weigh tumors euthanize->excise analyze Analyze data (TGI) excise->analyze end End analyze->end

Workflow for in vivo efficacy testing in a xenograft model.

Conclusion

This compound represents a highly promising natural product scaffold for the development of novel microtubule-targeting anticancer agents. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a solid foundation for further drug discovery efforts. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives. Through continued SAR studies and preclinical evaluation, new analogues with improved efficacy and safety profiles may emerge as next-generation cancer therapeutics.

References

Application Notes: Immunofluorescence Assay for Phenylahistin-Induced Microtubule Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylahistin is a natural diketopiperazine metabolite produced by the fungus Aspergillus ustus.[1] It has garnered significant interest in the field of oncology as a potent microtubule-targeting agent.[1] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[2] The dynamic instability of microtubules makes them a critical target for the development of anticancer therapeutics.[2]

This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[3][4] It binds to the colchicine site on β-tublin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[2] Several synthetic analogs of this compound, such as Plinabulin (NPI-2358), have been developed to enhance its anti-tumor activity and are currently under clinical investigation.[5][6]

Immunofluorescence microscopy is a powerful and widely used technique to visualize the effects of compounds like this compound on the cellular microtubule network. This method allows for the direct observation and qualitative or quantitative analysis of changes in microtubule architecture, such as depolymerization, bundling, or altered organization, providing crucial insights into the compound's mechanism of action.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the direct inhibition of microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, it prevents the formation of new microtubules and disrupts the dynamic equilibrium of the existing microtubule network. This leads to a cascade of downstream events culminating in apoptotic cell death.

This compound This compound ColchicineSite Colchicine Binding Site on β-Tubulin This compound->ColchicineSite Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Tubulin α/β-Tubulin Heterodimers Tubulin->Polymerization ColchicineSite->Tubulin Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Spindle Mitotic Spindle Formation Failure Disruption->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

This compound's mechanism of microtubule disruption.

Quantitative Data Summary

The following table summarizes the cytotoxic and microtubule-disrupting activities of this compound and its derivatives in various cancer cell lines.

CompoundCell LineAssay TypeConcentration/IC50Observed EffectReference
(-)-PhenylahistinA549Proliferation-Mitotic arrest and microtubule network disruption[3][4]
(-)-Phenylahistin8 tumor cell linesCytotoxicityIC50: 0.18 - 3.7 µMAntitumor activity[7]
This compound derivative (15p)NCI-H460CytotoxicityIC50: 1.03 nMPotent cytotoxic activity[1][5]
This compound derivative (15p)BxPC-3CytotoxicityIC50: 0.81 nMPotent cytotoxic activity[5]
This compound derivative (15p)HT-29CytotoxicityIC50: 0.67 nMPotent cytotoxic activity[5]
This compound derivative (15q)NCI-H460CytotoxicityIC50: 1.49 nMPotent cytotoxic activity[5]
This compound derivative (16d)NCI-H460CytotoxicityIC50: 5.38 nMPotent cytotoxic activity[1][5]
Plinabulin (derivative 11)HuVECMicrotubule Depolymerization-Potent microtubule-targeting agent[6][8]
This compound derivative (33)HuVECMicrotubule DepolymerizationLowest effective conc.: 2 nM5 times more potent than CA-4[6][8]
This compound derivative (50)HuVECMicrotubule DepolymerizationLowest effective conc.: 1 nM10 times more potent than CA-4[6][8]

Experimental Protocols

Immunofluorescence Staining Protocol for Microtubule Disruption

This protocol is designed for the visualization of this compound's effects on the microtubule network in adherent cancer cell lines such as A549 or HeLa cells.

Materials:

  • Adherent cancer cells (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile glass coverslips

  • Multi-well plates (e.g., 24-well)

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, 1:1000 dilution)

  • Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Start Start: Cell Seeding Treatment This compound Treatment Start->Treatment Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Counterstain Nuclear Counterstaining SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Immunofluorescence experimental workflow.

Procedure:

  • Cell Culture and Seeding:

    • Culture adherent cells in complete medium in a humidified incubator at 37°C with 5% CO2.

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that allows them to reach 50-70% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed complete medium to the desired final concentrations. Prepare a vehicle control with an equivalent amount of DMSO.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate for the desired time period (e.g., 2 to 24 hours), depending on the cell line and experimental goals.

  • Fixation:

    • Gently aspirate the treatment medium and wash the cells twice with PBS at room temperature.

    • Fix the cells with either 4% PFA in PBS for 15-20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization (for PFA fixation):

    • If using PFA fixation, wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is not necessary if using methanol fixation.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin primary antibody in the Blocking Buffer according to the manufacturer's instructions (a common starting dilution is 1:1000).

    • Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. From this step onwards, protect the samples from light.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature.

  • Nuclear Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores (e.g., green for Alexa Fluor 488 and blue for DAPI).

    • Capture images of the microtubule network and nuclei. Compare the microtubule morphology in this compound-treated cells to the vehicle-treated control cells. Look for evidence of microtubule depolymerization, which will appear as a diffuse cytoplasmic signal instead of distinct filamentous structures.

Expected Results:

In control (vehicle-treated) cells, a well-defined and extensive network of filamentous microtubules should be visible throughout the cytoplasm. In contrast, cells treated with effective concentrations of this compound will exhibit a dose- and time-dependent disruption of this network. This can range from a noticeable reduction in microtubule density and length at lower concentrations to a near-complete depolymerization and a diffuse, hazy cytoplasmic fluorescence at higher concentrations. The cells may also appear rounded and show condensed chromatin, indicative of mitotic arrest.

References

Application Notes and Protocols for Phenylahistin Cytotoxicity Testing Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Phenylahistin, a microtubule-targeting agent, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[1]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. These formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in the signal indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.[2]

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values for (-)-Phenylahistin against a variety of human cancer cell lines, as determined by MTT assay after a 48-hour incubation period.[1]

Cell LineCancer TypeIC50 (µM)
A431Epidermoid Carcinoma0.33
A549Lung Carcinoma0.29
HeLaCervical Adenocarcinoma0.25
K562Chronic Myelogenous Leukemia0.20
MCF7Breast Adenocarcinoma0.22
WiDrColon Adenocarcinoma0.21
P388Murine Leukemia0.18
TE-671Rhabdomyosarcoma3.7

Note: The higher IC50 value for TE-671 cells may be attributed to a slower growth rate compared to the other cell lines tested.[1]

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • This compound (and its enantiomers or derivatives if applicable)

  • Selected human cancer cell lines (e.g., A549, HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Step-by-Step Protocol
  • Cell Seeding: a. Culture the selected cancer cell lines until they reach logarithmic growth phase. b. Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells). c. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration. d. Dilute the cell suspension in complete culture medium to a final concentration of 2 x 10⁴ to 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well microplate. f. Include wells with medium only to serve as a blank control. g. Incubate the plate at 37°C in a 5% CO2 incubator for 14-24 hours to allow for cell attachment and recovery.[1]

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Create a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations. It is advisable to perform serial dilutions (e.g., 1:3 or 1:4) to cover a broad concentration range and accurately determine the IC50.[3] c. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). d. After the initial incubation, carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions to the treatment wells. Add 100 µL of the vehicle control solution to the control wells. e. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Incubation: a. Following the 48-hour incubation with this compound, carefully aspirate the medium from each well. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10-20 µL of the 5 mg/mL MTT solution to each well.[2] d. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light. During this period, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[3]

  • Formazan Solubilization: a. After the 4-hour incubation with MTT, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] c. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.[2]

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. The plate should be read within 1 hour of adding the solubilization solution.

Data Analysis
  • Correct for Background Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value: Plot the percent viability against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, can be determined from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding incubation1 Incubate Overnight (14-24h) cell_seeding->incubation1 drug_prep Prepare this compound Dilutions add_drug Add this compound to Cells drug_prep->add_drug incubation2 Incubate for 48h add_drug->incubation2 add_mtt Add MTT Solution incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to Solubilize Formazan incubation3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow of the MTT assay for this compound cytotoxicity testing.

This compound Signaling Pathway

Phenylahistin_Signaling_Pathway cluster_mitosis Mitotic Arrest cluster_apoptosis Apoptosis cluster_gef_h1 GEF-H1 Pathway (Plinabulin) This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to Colchicine Site microtubules Microtubules tubulin->microtubules Inhibits Polymerization mitotic_spindle Disruption of Mitotic Spindle microtubules->mitotic_spindle Depolymerization gef_h1 Release of GEF-H1 microtubules->gef_h1 Destabilization g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest caspase_activation Caspase Activation g2m_arrest->caspase_activation cell_death Cell Death caspase_activation->cell_death jnk_pathway Activation of JNK Pathway gef_h1->jnk_pathway

Caption: this compound's mechanism of action leading to cytotoxicity.

References

Troubleshooting & Optimization

Improving Phenylahistin solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylahistin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound and its derivatives for in vitro cell culture applications.[1] It is advisable to use sterile, cell culture grade DMSO.

Q2: My this compound solution is precipitating after dilution in cell culture media. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform a serial dilution by first diluting the stock into a smaller volume of pre-warmed (37°C) media, and then adding this intermediate dilution to the final volume.[2]

  • Rapid Mixing: When adding the this compound solution to the media, ensure rapid and thorough mixing by gentle vortexing or swirling. This helps to avoid localized high concentrations that can trigger precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.5%, as higher concentrations can be toxic to cells.[2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

  • Pre-warmed Media: Always use media that has been pre-warmed to 37°C, as temperature shifts can cause precipitation of media components and the compound.

  • Sonication: If precipitation persists, brief sonication of the final working solution can help to dissolve small particles. However, be cautious as this may affect the stability of the compound.

Q3: What is the mechanism of action of this compound?

A3: this compound is a microtubule-targeting agent. It functions by inhibiting tubulin polymerization, the process of forming microtubules.[4] Specifically, it binds to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics.[5] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6][7]

Q4: What are the known downstream signaling effects of this compound-induced microtubule disruption?

A4: The disruption of microtubule dynamics by this compound and its analogs triggers a cascade of signaling events, including:

  • GEF-H1 Activation: Destabilization of microtubules leads to the release and activation of Guanine Nucleotide Exchange Factor H1 (GEF-H1).[8][9][10]

  • RhoA Activation: Activated GEF-H1 then promotes the activation of the small GTPase RhoA.[9]

  • CDK1/Cyclin B Activation: Microtubule disruption leads to mitotic arrest, which is associated with the activation of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[11][12][13]

  • Bcl-2 Phosphorylation and Inactivation: Activated CDK1 can phosphorylate and inactivate the anti-apoptotic protein Bcl-2.[14]

  • Caspase Activation: The signaling cascade ultimately converges on the activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.[15]

Data Presentation

This compound/Plinabulin Solubility
SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO ~20 - 50~59.4 - 148.6Ultrasonic treatment may be needed to achieve higher concentrations.[1][16]
Ethanol ~1~3.0
DMSO:PBS (1:1, pH 7.2) ~0.5~1.5For aqueous working solutions, it is recommended to first dissolve in DMSO and then dilute with buffer.[1]
Aqueous Buffers Sparingly soluble-Direct dissolution in aqueous buffers is not recommended.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: ~350.42 g/mol )

  • Sterile, anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.504 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed based on your required volume.

  • Weighing: Accurately weigh out the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution. For example, to prepare a final working concentration of 10 µM:

    • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. This will give you a 1 mM solution.

    • Gently mix by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate dilution to 9.9 mL of media.

  • Mixing: Mix the final working solution gently but thoroughly before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Mandatory Visualizations

This compound Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment & Analysis weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in Pre-warmed Media thaw->intermediate final Final Dilution in Pre-warmed Media intermediate->final treat Treat Cells final->treat analyze Analyze Cellular Effects (e.g., Viability, Apoptosis) treat->analyze vehicle Vehicle Control (DMSO) vehicle->treat

Caption: Workflow for preparing and using this compound in cell culture experiments.

This compound Signaling Pathway

G cluster_0 Microtubule Disruption cluster_1 Upstream Signaling cluster_2 Mitotic Arrest & Apoptosis Induction This compound This compound tubulin β-Tubulin (Colchicine Site) This compound->tubulin binds microtubule Microtubule Polymerization tubulin->microtubule inhibits gefh1 GEF-H1 (activated) microtubule->gefh1 releases & activates mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest induces rhoa RhoA (activated) gefh1->rhoa activates cdk1 CDK1/Cyclin B (activated) mitotic_arrest->cdk1 bcl2 Bcl-2 (inactivated) cdk1->bcl2 phosphorylates caspase3 Caspase-3 (activated) cdk1->caspase3 apoptosis Apoptosis bcl2->apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Overcoming Phenylahistin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the aqueous instability of Phenylahistin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the activity of my this compound solution over a short period. What could be the cause?

A1: this compound belongs to the diketopiperazine class of compounds, which are known to be susceptible to hydrolysis in aqueous solutions. This degradation process can lead to a loss of biological activity. The rate of hydrolysis is highly dependent on the pH of the solution.

Q2: What is the primary degradation product of this compound in an aqueous solution?

A2: The primary degradation of the diketopiperazine ring structure is through hydrolysis, which cleaves the cyclic dipeptide to form a linear dipeptide. While specific degradation products of this compound have not been extensively reported in publicly available literature, the expected hydrolysis product would be the linear dipeptide of phenylalanine and dehydrohistidine.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A3: Studies on similar diketopiperazine compounds have shown that they are most stable in a pH range of 3 to 8.[1] Outside of this range, both acidic and basic conditions can significantly accelerate hydrolysis. For optimal stability, it is recommended to prepare this compound solutions in a buffer within this pH range.

Q4: How should I prepare stock solutions of this compound?

A4: Due to its hydrophobic nature, this compound has low solubility in purely aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2][3][4] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration immediately before use.

Q5: What is the maximum recommended concentration of DMSO in my final experimental setup?

A5: While DMSO is a common solvent for solubilizing hydrophobic compounds for in vitro assays, high concentrations can have effects on cells and enzyme activity.[5][6] It is generally recommended to keep the final concentration of DMSO in your cell culture or enzymatic assay below 0.5% (v/v) to minimize these off-target effects.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Complete loss of this compound activity in an experiment. 1. pH-induced degradation: The pH of the aqueous buffer is outside the optimal stability range (pH 3-8).2. Improper storage: The aqueous solution was stored for an extended period, even at low temperatures.1. Verify the pH of your buffer and adjust it to be within the 3-8 range.2. Prepare fresh aqueous dilutions of this compound from a DMSO stock solution immediately before each experiment.
Inconsistent results between experiments. 1. Precipitation of this compound: The final concentration of this compound in the aqueous buffer exceeds its solubility, leading to precipitation.2. Variable degradation: Inconsistent timing between solution preparation and use in the assay.1. Visually inspect the solution for any precipitate. If observed, consider reducing the final concentration of this compound or increasing the percentage of a co-solvent (while being mindful of its effects on the experiment).2. Standardize the time between preparing the final aqueous dilution and its application in the assay.
Unexpected cellular or enzymatic effects. 1. High DMSO concentration: The final concentration of DMSO in the assay is too high, causing solvent-related artifacts.1. Calculate the final DMSO concentration in your experiment and ensure it is below 0.5%. If it is higher, you may need to prepare a more concentrated DMSO stock solution to reduce the volume added to the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Objective: To determine the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

    • Incubator or water bath

  • Procedure:

    • Prepare a fresh dilution of this compound from the DMSO stock into the aqueous buffer to a final concentration suitable for your experiments and HPLC analysis.

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.

    • Monitor the decrease in the peak area corresponding to this compound and the appearance of any new peaks that may represent degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation

Table 1: Solubility of Plinabulin (a this compound analog)
Solvent SystemSolubilityObservation
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (7.43 mM)Clear solution
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (7.43 mM)Clear solution
DMSO50 mg/mL (148.64 mM)Requires sonication

Data is for Plinabulin and serves as a reference for a related compound.

Table 2: pH-Dependent Stability of Diketopiperazines
pH RangeStabilityPrimary Degradation Process
< 3UnstableHydrolysis to linear dipeptide
3 - 8StableMinimal degradation
> 8UnstableHydrolysis to linear dipeptide

This table represents generalized stability data for the diketopiperazine scaffold.[1]

Visualizations

Phenylahistin_Degradation_Pathway This compound This compound (Diketopiperazine Structure) TransitionState Transition State This compound->TransitionState Hydrolyzed_Product Linear Dipeptide (Inactive Product) TransitionState->Hydrolyzed_Product

Caption: Proposed hydrolysis pathway of this compound in aqueous solution.

experimental_workflow start Start dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute aliquot_t0 Take Aliquot (t=0) for HPLC Analysis dilute->aliquot_t0 incubate Incubate Solution at Desired Temperature dilute->incubate hplc_analysis HPLC Analysis aliquot_t0->hplc_analysis aliquot_tx Take Aliquots at Various Time Points incubate->aliquot_tx aliquot_tx->hplc_analysis data_analysis Analyze Data (% Degradation vs. Time) hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability in aqueous solutions.

signaling_pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: this compound's mechanism of action as a microtubule inhibitor.

References

Optimizing Phenylahistin concentration for mitotic arrest

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Phenylahistin for inducing mitotic arrest in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mitotic arrest?

A1: this compound is a diketopiperazine compound originally isolated from the marine fungus Aspergillus sp. It functions as a potent inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the mitotic spindle.[1][2] This disruption prevents proper chromosome segregation, leading to an arrest of the cell cycle in mitosis (specifically, in the G2/M phase).[3][4]

Q2: What is the optimal concentration of this compound to use for inducing mitotic arrest?

A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the ideal concentration for your cells. As a starting point, concentrations in the sub-micromolar to low micromolar range have been shown to be effective. For example, (-)-Phenylahistin completely inhibited cell cycle progression in P388 cells at a concentration of 0.5 µM.[3] The enantiomer, (+)-Phenylahistin, is significantly less potent.[3][4]

Q3: How long should I incubate my cells with this compound?

A3: The incubation time required to observe significant mitotic arrest can vary between cell lines. A typical starting point is an incubation period of 8 to 24 hours.[3][5] For some cell lines, maximum mitotic arrest is observed around 16 hours.[5][6] It is important to note that prolonged mitotic arrest (e.g., beyond 15 hours) can trigger downstream events like mitotic slippage or apoptosis.[7] A time-course experiment is recommended to determine the optimal incubation time for your specific experimental goals.

Q4: How can I confirm that my cells are arrested in mitosis?

A4: Mitotic arrest can be confirmed using several methods:

  • Flow Cytometry: Staining with a DNA dye like Propidium Iodide (PI) will show an accumulation of cells with 4N DNA content (the G2/M population).[3][8]

  • Immunofluorescence Microscopy: Staining for microtubules (e.g., with an anti-β-tubulin antibody) and DNA (e.g., with DAPI) will reveal condensed chromosomes and disrupted or absent mitotic spindles in arrested cells.[2]

  • Western Blotting: Probing for mitotic markers such as phosphorylated Histone H3 (Ser10) can confirm entry into mitosis.[9][10]

Q5: My cells are dying after this compound treatment. What could be the cause?

A5: Cell death following this compound treatment can occur through a process known as mitotic catastrophe, which often leads to apoptosis.[8][11] This can be triggered by prolonged mitotic arrest.[11][12][13] Key indicators of apoptosis include caspase activation and PARP cleavage.[6][14][15] If excessive cell death is an issue, consider reducing the this compound concentration or the incubation time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low percentage of mitotically arrested cells 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Insufficient incubation time: The treatment duration may not be long enough to induce a robust arrest. 3. Cell line resistance: Some cell lines may be inherently less sensitive to tubulin-depolymerizing agents.1. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 8, 16, 24 hours) to determine the peak of mitotic arrest. 3. Verify the expression of proteins involved in drug efflux pumps, if resistance is suspected.
Cells bypass mitotic arrest and become tetraploid (Mitotic Slippage) 1. High this compound concentration: Paradoxically, very high concentrations of some mitotic inhibitors can lead to mitotic slippage, where cells exit mitosis without proper division.[16] 2. Prolonged incubation: Extended time in mitotic arrest can lead to the gradual degradation of Cyclin B1, allowing cells to exit mitosis.[16]1. Titrate the this compound concentration downwards. A biphasic response is sometimes observed, with maximal arrest at an intermediate concentration.[16] 2. Reduce the incubation time to capture cells during mitotic arrest before they begin to slip.
Increased DNA damage observed (e.g., γH2AX foci) 1. Prolonged mitotic arrest: Cells held in mitosis for extended periods can accumulate DNA damage.[13][14] This is sometimes linked to a partial activation of apoptotic pathways.[13][14]1. This may be an expected outcome of prolonged treatment. If it's an undesirable artifact, reduce the incubation time. 2. Co-stain for apoptotic markers to determine if the DNA damage is associated with the onset of cell death.
High variability between experiments 1. Inconsistent cell health/density: Cells that are unhealthy or plated at inconsistent densities will respond differently to treatment. 2. This compound degradation: Improper storage of the compound can lead to loss of activity.1. Ensure cells are in the exponential growth phase and plated at a consistent density for each experiment. 2. Store this compound stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and its derivatives across various cancer cell lines.

Table 1: In Vitro Antitumor Activity of (-)-Phenylahistin [3][4]

Cell LineCancer TypeIC50 (µM)
A431Epidermoid Carcinoma0.33
A549Lung Carcinoma0.20
HeLaCervical Carcinoma0.18
K562Chronic Myelogenous Leukemia0.23
MCF7Breast Adenocarcinoma0.23
WiDrColon Adenocarcinoma0.20
P388Murine Leukemia0.20
L1210Murine Leukemia3.7

Table 2: Cytotoxic Activity (IC50) of Novel this compound Derivatives [1]

CompoundH460 (Lung Cancer)BxPC-3 (Pancreatic Cancer)HT-29 (Colon Cancer)
15p 1.03 nM0.81 nM0.67 nM
15q 1.49 nM1.15 nM0.67 nM

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: Induction of Mitotic Arrest

  • Cell Plating: Seed your mammalian cell line of interest onto appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow for exponential growth during the experiment (typically 30-50% confluency).

  • Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your cell line.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired time period (e.g., 8-24 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Harvesting: Following treatment (as per Protocol 1), collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each condition.

  • Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the pellet with cold PBS. Centrifuge again. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]

  • Storage: Incubate the fixed cells on ice for at least 30 minutes. For longer-term storage, cells can be kept at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a Propidium Iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells on a flow cytometer. The resulting histogram of DNA content will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. An effective mitotic arrest will result in a significant increase in the G2/M peak.

Protocol 3: Immunofluorescence Staining for Mitotic Spindles

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate. Treat with this compound as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining: Wash with PBS and counterstain the DNA with DAPI for 5 minutes.

  • Mounting and Visualization: Wash a final time with PBS, mount the coverslip onto a microscope slide, and visualize using a fluorescence microscope. This compound-treated cells should exhibit condensed chromatin (DAPI staining) and depolymerized or aberrant microtubule structures.[2]

Visualizations

Phenylahistin_Mechanism cluster_cell Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activated MitoticSpindle->SAC Disruption leads to Anaphase Anaphase Progression MitoticSpindle->Anaphase SAC->Anaphase Inhibits MitoticArrest Mitotic Arrest (G2/M) Anaphase->MitoticArrest Results in

Caption: Mechanism of this compound-induced mitotic arrest.

Mitotic_Arrest_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Expected Results start Plate Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate (e.g., 16h) treatment->incubation harvest Harvest Cells incubation->harvest fix_stain Fix & Stain with PI harvest->fix_stain if_stain Immunofluorescence (β-Tubulin & DAPI) harvest->if_stain lysate Prepare Cell Lysate harvest->lysate flow Flow Cytometry fix_stain->flow g2m_peak Increased G2/M Peak flow->g2m_peak microscopy Fluorescence Microscopy if_stain->microscopy aberrant_spindles Aberrant Spindles microscopy->aberrant_spindles western Western Blot (e.g., p-H3) lysate->western ph3_increase Increased p-H3 Levels western->ph3_increase

Caption: Workflow for assessing this compound-induced mitotic arrest.

Troubleshooting_Tree q1 Observe low % of mitotic arrest? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Concentration too low or incubation too short? a1_yes->q2 q3 Observe mitotic slippage (4N, non-mitotic cells)? a1_no->q3 sol1 Perform dose-response and time-course experiments. q2->sol1 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Concentration too high or incubation too long? a3_yes->q4 end Experiment Optimized a3_no->end sol2 Reduce concentration and/or incubation time. q4->sol2

Caption: Troubleshooting decision tree for mitotic arrest experiments.

References

Troubleshooting Phenylahistin crystallization for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylahistin crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality this compound crystals suitable for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystal structure important?

A1: this compound is a naturally occurring marine product with a diketopiperazine structure.[1][2] It is of significant interest as a potential anticancer agent because it can bind to the colchicine site of microtubules, inhibiting their polymerization.[1][2] Determining the high-resolution crystal structure of this compound, particularly in complex with its target proteins like tubulin, is crucial for understanding its mechanism of action and for the rational design of more potent and specific anti-cancer therapeutics.[1][3]

Q2: What are the initial steps for this compound crystallization?

A2: The initial and most critical step is to ensure the high purity and homogeneity of your this compound sample.[4][5][6][7] Purity should ideally be greater than 95%.[4] Following purification, a common starting point is to perform initial screening using commercially available crystallization screens to test a wide range of conditions, including different precipitants, buffers, pH levels, and salts.[6][8][9]

Q3: What are the common crystallization methods for molecules like this compound?

A3: The most common methods for small molecule and protein crystallization are vapor diffusion (both hanging and sitting drop) and microbatch crystallization.[6][7][8] Vapor diffusion allows for a slow increase in the concentration of both the sample and the precipitant, which can be favorable for crystal nucleation and growth.[6][10][11] Microbatch methods involve mixing the sample and precipitant at their final concentrations and can sometimes yield different crystal forms or improved crystal quality.[12][13]

Q4: My this compound sample is not producing any crystals. What should I do?

A4: A lack of crystals, or "clear drops," is a common issue. Here are a few troubleshooting steps:

  • Increase Concentration: Ensure your this compound solution is sufficiently concentrated.[6][7]

  • Broaden Screening: If initial screens fail, try a wider range of screens that cover different chemical spaces.

  • Vary Temperature: Experiment with different incubation temperatures (e.g., 4°C and 20°C).[6][9]

  • Consider Seeding: If you have ever obtained even a small crystal or precipitate, consider using it for microseeding to induce nucleation in new drops.[14][15]

Troubleshooting Guide

Issue 1: I'm seeing amorphous precipitate instead of crystals.
  • Possible Cause: The supersaturation level is too high, leading to rapid precipitation rather than orderly crystal growth.[7][9]

  • Solution 1: Lower Concentrations: Reduce the initial concentration of your this compound sample or the precipitant.[16]

  • Solution 2: Change Precipitant: Try a different precipitating agent. Polyethylene glycols (PEGs) and ammonium sulfate are common choices.[6]

  • Solution 3: Modify Drop Ratio: Adjust the ratio of your sample to the reservoir solution in vapor diffusion setups.[16]

Issue 2: My crystals are very small, like needles or thin plates.
  • Possible Cause: Rapid crystal growth or an inherent property of the molecule can lead to poor morphology.[17]

  • Solution 1: Slow Down Crystallization: Decrease the rate of vapor diffusion by using a larger drop volume or a lower concentration of the precipitant in the reservoir.

  • Solution 2: Additive Screening: Use an additive screen to find small molecules that can favorably influence crystal packing and morphology.

  • Solution 3: Seeding: Employ microseeding with crushed crystals of better morphology to encourage the growth of larger, more well-formed crystals.[14][15][18]

Issue 3: I have crystals, but they diffract poorly.
  • Possible Cause: The crystals may have internal disorder, be too small, or have been damaged during handling or freezing.[5][19]

  • Solution 1: Optimize Growth Conditions: Systematically refine the conditions that produced the initial crystals by making small, incremental changes to pH, precipitant concentration, and temperature.[20]

  • Solution 2: Cryo-protection: Develop a proper cryo-protection strategy to prevent ice crystal formation during freezing, which can destroy the crystal lattice.[21][22] This involves soaking the crystals in a solution containing a cryoprotectant like glycerol, ethylene glycol, or a high concentration salt solution before flash-cooling in liquid nitrogen.[22][23][24][25]

  • Solution 3: Annealing: In some cases, briefly warming a frozen crystal (annealing) can help to improve lattice order and diffraction quality.

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion for Initial Screening
  • Prepare the Plate: In each well of a 24-well hanging drop plate, pipette 500 µL of a different crystallization screen solution.[6]

  • Prepare the Coverslip: On a siliconized coverslip, mix 1 µL of your purified this compound solution with 1 µL of the reservoir solution from a corresponding well.[6]

  • Seal the Well: Invert the coverslip and place it over the well, creating a seal with grease to ensure an airtight environment.[6]

  • Incubate: Store the plate at a constant temperature (e.g., 20°C) in a vibration-free location.[6]

  • Monitor: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.[26]

Protocol 2: Microbatch-Under-Oil Crystallization
  • Prepare the Plate: Dispense a layer of paraffin oil or a 1:1 mixture of paraffin and silicone oil into the wells of a microbatch plate.[12][13][26][27] The silicone oil mixture allows for slow dehydration.[13][27]

  • Dispense Sample and Precipitant: Under the oil, pipette 1 µL of your this compound solution followed by 1 µL of the precipitant solution.[6] The solutions will form a drop at the bottom of the well.

  • Incubate and Monitor: Store the plate at a constant temperature and monitor for crystal formation as described for the vapor diffusion method.

Protocol 3: Microseeding to Improve Crystal Quality
  • Prepare Seed Stock: Transfer a small crystal or a cluster of microcrystals into a small volume of stabilizing solution (mother liquor).

  • Crush the Seeds: Using a seed bead or the tip of a pipette, gently crush the crystals to create a suspension of microscopic seed crystals.

  • Serial Dilution: Perform a serial dilution of the seed stock to find the optimal concentration of seeds.

  • Set Up New Drops: Prepare new crystallization drops as in Protocol 1 or 2.

  • Introduce Seeds: Using a fine tool (like a cat whisker) or by adding a very small volume of the diluted seed stock, introduce the seeds into the new drops.

  • Incubate and Monitor: Observe for the growth of larger, higher-quality crystals.

Data Presentation

Table 1: Example of a Crystallization Screening Log

Well IDPrecipitantBufferSaltAdditiveTemperature (°C)Observation
A120% PEG 33500.1 M HEPES pH 7.50.2 M NaClNone20Clear
A21.5 M (NH₄)₂SO₄0.1 M Tris pH 8.5NoneNone20Precipitate
B120% PEG 33500.1 M Bis-Tris pH 6.50.2 M Li₂SO₄None4Microcrystals
B230% Isopropanol0.1 M Citrate pH 5.60.2 M MgCl₂5% Glycerol20Needles

Table 2: Cryoprotectant Screening Conditions

Crystal ConditionBase Cryo-Solution (Mother Liquor + X%)X=10%X=15%X=20%X=25%X=30%
B1 from Table 1GlycerolIce ringsIce ringsIce ringsClearClear
B1 from Table 1Ethylene GlycolIce ringsIce ringsClearClearClear
B2 from Table 1SucroseCrackedCrackedIce ringsIce ringsIce rings
B2 from Table 1GlucoseCrackedIce ringsIce ringsIce ringsIce rings

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screen Initial Screening cluster_results Screening Outcome cluster_optimization Optimization cluster_analysis X-Ray Analysis Purification This compound Purification (>95%) Concentration Concentration (e.g., 10 mg/mL) Purification->Concentration Vapor_Diffusion Vapor Diffusion Concentration->Vapor_Diffusion Microbatch Microbatch Concentration->Microbatch Clear Clear Drops Vapor_Diffusion->Clear Precipitate Precipitate Vapor_Diffusion->Precipitate Crystals Crystals Vapor_Diffusion->Crystals Microbatch->Clear Microbatch->Precipitate Microbatch->Crystals Seeding Seeding Precipitate->Seeding Refine Refine Conditions (pH, Conc.) Crystals->Refine Refine->Seeding Additives Additive Screening Refine->Additives Cryo Cryo-protection Seeding->Cryo Additives->Cryo Diffraction X-ray Diffraction Cryo->Diffraction Structure Structure Solution Diffraction->Structure

Caption: Workflow for this compound crystallization from sample preparation to structure solution.

troubleshooting_logic Start Initial Crystallization Experiment Outcome Observe Outcome Start->Outcome No_Crystals No Crystals / Clear Drop Outcome->No_Crystals Clear Precipitate Amorphous Precipitate Outcome->Precipitate Amorphous Poor_Crystals Poor Quality Crystals (Needles, Plates, Small) Outcome->Poor_Crystals Non-ideal Good_Crystals Good Crystals Outcome->Good_Crystals Diffraction Quality Increase_Conc Increase Sample/Precipitant Concentration No_Crystals->Increase_Conc Change_Temp Change Temperature No_Crystals->Change_Temp Lower_Conc Lower Sample/Precipitant Concentration Precipitate->Lower_Conc Slow_Equil Slow Equilibration Rate Precipitate->Slow_Equil Poor_Crystals->Slow_Equil Additive_Screen Additive Screening Poor_Crystals->Additive_Screen Seeding Microseeding Poor_Crystals->Seeding Proceed Proceed to Data Collection Good_Crystals->Proceed Increase_Conc->Outcome Change_Temp->Outcome Lower_Conc->Outcome Slow_Equil->Outcome Additive_Screen->Outcome Seeding->Outcome

References

Phenylahistin derivative synthesis reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Phenylahistin derivatives. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound derivatives?

A1: The synthesis of this compound derivatives typically involves a multi-step linear synthesis. A common approach begins with the construction of a substituted imidazole moiety, which is then coupled with a diketopiperazine core structure.[1] Key reactions often include a [3+2] cyclization to form an oxazole intermediate, followed by conversion to an imidazole, reduction, and subsequent condensation and substitution reactions to build the final derivative.[1]

Q2: What are the key precursors for the synthesis?

A2: Key precursors often include ethyl isocyanoacetate and isobutyric anhydride for the initial cyclization, formamide for the conversion to the imidazole ester, and a reducing agent like Lithium aluminum hydride (LiAlH4).[1] Substituted phenols and boronic acids may be used for creating specific aryl ether or biaryl side chains via reactions like the Chan-Lam coupling.[1]

Q3: How is the diketopiperazine ring typically introduced?

A3: The diketopiperazine core is often introduced by condensing a substituted imidazole aldehyde with diacetyl-2,5-piperazinedione.[1]

Q4: What is the biological target of this compound and its derivatives?

A4: this compound and its derivatives are known to be microtubule-targeting agents.[2][3] They bind to the colchicine site on β-tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in mitosis and subsequent apoptosis in cancer cells.[1][4][5]

Troubleshooting Guide

Problem 1: Low Yield in the [3+2] Cyclization Reaction
  • Possible Cause: Inefficient base catalysis.

  • Troubleshooting:

    • Ensure the base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is fresh and used in the correct stoichiometric amount.[1]

    • Verify the reaction is conducted at the optimal temperature (room temperature is often cited) and for a sufficient duration (e.g., 48 hours).[1]

    • Ensure starting materials are pure and dry, as moisture can interfere with the reaction.

Problem 2: Formation of By-products During Condensation
  • Possible Cause: Reaction at multiple sites on the imidazole or diketopiperazine rings.

  • Troubleshooting:

    • The formation of double imidazol-3,6-yl piperazine-2,5-dione by-products can occur, especially with less sterically hindered imidazoles.[1]

    • Introducing bulky groups at the 5-position of the imidazole ring can help prevent the formation of these by-products.[1]

    • Careful control of stoichiometry and reaction conditions is crucial.

Problem 3: Poor Selectivity in Alkylation Reactions
  • Possible Cause: this compound precursors have multiple reactive nitrogen atoms.

  • Troubleshooting:

    • Direct alkylation can lead to substitution at multiple nitrogen centers.[1]

    • Employing a strategic use of protecting groups can improve selectivity.

    • Alternatively, modifying the synthetic route to introduce the desired alkyl groups at an earlier stage on a simpler intermediate can provide better control.[1]

Problem 4: Incomplete Reaction or Low Conversion Rate
  • Possible Cause: Suboptimal choice of base and solvent system.

  • Troubleshooting:

    • The choice of base is critical. For N-alkylation steps, bases like Cesium carbonate (Cs2CO3) have been shown to be superior to others like DIPEA or TEA, leading to complete conversion.[1]

    • Dimethylformamide (DMF) is a commonly used solvent.[1][6] Ensure it is anhydrous.

    • Optimization of reaction temperature and time may be necessary depending on the specific substrates.

Experimental Protocols & Data

Key Experimental Conditions for this compound Derivative Synthesis

Below are tables summarizing various reaction conditions reported for the synthesis of this compound derivatives and their intermediates.

Table 1: Synthesis of Imidazole Intermediates

StepReagents and ConditionsYield (%)Reference
[3+2] CyclizationDBU, THF, rt, 48 h95[1]
Oxazole to Imidazole Conversionformamide, 175 °C, 36 h60[1]
Reduction to AlcoholLiAlH4, THF, 0 °C to rt, 6 h99[1]
Oxidation to AldehydeMnO2, DCM, rt, 48 h61[1]

Table 2: N-Alkylation of Imidazole Intermediates

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cs2CO3DMFrt2036–47[1]
NaHDMF-30 to rt1–245–73[1]
Cs2CO3, (NaI)DMFrt–70243–80[1]
K2CO3DMF45259–68[1]

Table 3: Final this compound Derivative Synthesis Steps

StepReagents and ConditionsYield (%)Reference
N-AlkylationCs2CO3, Na2SO4, DMF, 45–55 °C, 24 h8–75[1][6]
DeprotectionHCl, MeOH, rt, 30–40 °C45–85[1][6]

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

G A [3+2] Cyclization (Ethyl Isocyanoacetate + Anhydride) B Oxazole to Imidazole Conversion A->B C Reduction to Imidazole Alcohol B->C D Oxidation to Imidazole Aldehyde C->D E Condensation with Diketopiperazine D->E F N-Alkylation / Substitution E->F G Final this compound Derivative F->G

Caption: General synthetic workflow for this compound derivatives.

Mechanism of Action: Microtubule Inhibition

This diagram outlines the mechanism of action of this compound derivatives, leading to cancer cell death.

G cluster_cell Cancer Cell A This compound Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Microtubule Network C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis (e.g., via Caspase-3 activation) E->F G Cell Death F->G

Caption: Mechanism of microtubule inhibition by this compound derivatives.

References

Reducing Phenylahistin off-target effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Phenylahistin and its derivatives in in vivo experiments. The focus is on mitigating and understanding potential off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a microtubule-binding agent that functions as a tubulin depolymerization agent by targeting the colchicine site on β-tubulin.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[2] Its synthetic analog, Plinabulin, has a similar primary mechanism but also exhibits immune-modulating effects.[3][4][5]

Q2: What are the known on-target effects of this compound in vivo?

The primary on-target effect of this compound in vivo is the inhibition of tumor growth. This is achieved through the disruption of microtubule formation in rapidly dividing cancer cells, leading to mitotic arrest and apoptosis.[1][2] this compound derivatives have been shown to significantly inhibit tumor growth in various xenograft models.[1][6]

Q3: What are the potential off-target effects of this compound in vivo?

While specific molecular off-targets of this compound are not extensively characterized, in vivo studies have reported general toxicity at higher doses.[7] The adverse effects observed with its analog, Plinabulin, in clinical trials can provide insights into potential off-target effects. These include myelosuppression, gastrointestinal side effects, and transient hypertension.[8] Plinabulin is also known to trigger the release of the immune defense protein GEF-H1, which can lead to the activation of dendritic cells and T-cells, an effect that may be considered off-target in a purely anti-mitotic context.[4][5]

Q4: How can I differentiate between on-target and off-target toxicity?

On-target toxicity is an adverse effect that results from the drug hitting its intended target. For this compound, this could manifest as toxicity in highly proliferative normal tissues, such as the bone marrow or gastrointestinal tract. Off-target toxicity arises from the drug interacting with unintended molecules or pathways. Differentiating between the two can be challenging. A key strategy is to use a structurally related but inactive analog of this compound as a negative control in your experiments. If the toxicity is still observed with the inactive analog, it is more likely to be an off-target effect. Additionally, dose-response studies are crucial; on-target effects should correlate with the potency of the compound in inhibiting tubulin polymerization.

Q5: Are there less toxic derivatives of this compound available?

Yes, significant research has focused on developing this compound derivatives with improved efficacy and reduced toxicity. For example, compound 15p, an allyl-imidazole-diketopiperazine derivative, has shown potent cytotoxic activity against cancer cell lines and significant tumor inhibition in mice with lower toxicity compared to conventional chemotherapeutics like docetaxel and cyclophosphamide.[1][6] Plinabulin (NPI-2358) is another derivative that has undergone clinical trials and has a well-documented safety profile.[4][5][8]

Troubleshooting Guides

Guide 1: Unexpectedly High In Vivo Toxicity or Animal Mortality
Potential Cause Troubleshooting Steps
Incorrect Dosing or Formulation - Double-check all calculations for dose preparation. - Ensure the vehicle used for formulation is appropriate and non-toxic at the administered volume. - Confirm the solubility and stability of this compound in the chosen vehicle. Prepare fresh formulations for each experiment.
On-Target Toxicity in Proliferative Tissues - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. - Monitor for signs of toxicity such as weight loss, lethargy, and ruffled fur. - Consider a less frequent dosing schedule to allow for recovery between treatments.
Off-Target Toxicity - If possible, test a structurally similar but biologically inactive analog to see if similar toxicity is observed. - Conduct histological analysis of major organs (liver, kidney, spleen, heart) to identify signs of tissue damage. - Perform complete blood counts (CBC) to assess for hematological toxicity.
Animal Model Sensitivity - Different strains or species of animals can have varying sensitivities to drug toxicity. Review literature for data on the specific model being used. - Ensure the health status of the animals is optimal before starting the experiment.
Guide 2: Lack of In Vivo Efficacy (No significant tumor growth inhibition)
Potential Cause Troubleshooting Steps
Suboptimal Dosing or Dosing Schedule - The administered dose may be too low to achieve a therapeutic concentration in the tumor. Increase the dose, staying below the MTD. - The dosing frequency may be insufficient. Consider a more frequent dosing schedule based on the compound's pharmacokinetic profile.
Poor Pharmacokinetics (PK) - The compound may be rapidly metabolized or cleared. Conduct a PK study to determine the half-life, clearance, and bioavailability of this compound in your animal model. - Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) that might improve bioavailability.
Drug Resistance of the Tumor Model - The tumor cell line used may have intrinsic or acquired resistance to microtubule inhibitors. - Verify the in vitro sensitivity of the tumor cells to this compound using a cell viability assay. - Consider using a different tumor model known to be sensitive to this class of drugs.
Inactive Compound - Verify the identity and purity of the this compound compound using analytical methods such as HPLC and mass spectrometry. - Ensure proper storage conditions to prevent degradation of the compound.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (nM)Reference
(-)-PhenylahistinA431180[9]
(-)-PhenylahistinA549330[9]
(-)-PhenylahistinHeLa200[9]
(-)-PhenylahistinK562210[9]
(-)-PhenylahistinMCF7230[9]
(-)-PhenylahistinWiDr230[9]
(-)-PhenylahistinP388180[9]
Compound 15pNCI-H4601.03[1]
Compound 16dNCI-H4605.38[1]

Table 2: In Vivo Efficacy of this compound Derivative 15p in H22 Tumor-Bearing Mice

Treatment GroupDose (mg/kg)Tumor Volume (Day 15, mm³)Tumor Weight (g)Inhibition Rate (%)Reference
Control-1861.4 ± 890.11.13 ± 0.58-[1]
15p2-0.5551.6[1]
15p4-0.3965.2[1]
Docetaxel10-0.7731.9[1]
Plinabulin4-0.8227.6[1]
Cyclophosphamide20-0.4262.6[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubule Disruption

This protocol is adapted for assessing the effect of this compound on the microtubule network in cultured cells.

Materials:

  • Cells seeded on sterile glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Add DAPI solution and incubate for 5 minutes at room temperature.

  • Mounting: Wash the cells once with PBS and mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Disruption of the microtubule network will be evident as a diffuse tubulin staining pattern compared to the well-defined filamentous network in control cells.

Protocol 2: Western Blot for Caspase-3 Cleavage

This protocol is for detecting the activation of apoptosis through the cleavage of Caspase-3 in cell or tumor lysates.

Materials:

  • Cell or tumor tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-Caspase-3 (recognizing both full-length and cleaved forms) or anti-cleaved Caspase-3

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Prepare samples for loading by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Caspase-3 or cleaved Caspase-3, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. An increase in the cleaved Caspase-3 band (typically ~17/19 kDa) indicates apoptosis activation.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across lanes.

Visualizations

Phenylahistin_On_Target_Pathway cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization M_Phase Mitotic Spindle Formation Microtubules->M_Phase Required for G2_M_Arrest G2/M Phase Arrest M_Phase->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces Experimental_Workflow_Toxicity_Assessment cluster_workflow In Vivo Toxicity Assessment Workflow Start Start: In Vivo Study with this compound Observation Observe Unexpected Toxicity (e.g., weight loss, mortality) Start->Observation Dose_Response Perform Dose-Response Study (Determine MTD) Observation->Dose_Response On_Target Hypothesis: On-Target Toxicity Dose_Response->On_Target Off_Target Hypothesis: Off-Target Toxicity Dose_Response->Off_Target Histology Histopathology of Proliferative Tissues (Bone Marrow, GI Tract) On_Target->Histology Inactive_Analog Test Inactive Analog Off_Target->Inactive_Analog Confirm_On_Target Confirm On-Target Toxicity Histology->Confirm_On_Target Confirm_Off_Target Confirm Off-Target Toxicity Inactive_Analog->Confirm_Off_Target

References

Enhancing the in vivo efficacy of Phenylahistin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Phenylahistin derivatives in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

This compound and its derivatives, such as Plinabulin, are microtubule-targeting agents.[1][2] They function as tubulin depolymerization agents by binding to the colchicine site on tubulin.[1] This inhibition of microtubule formation disrupts cellular functions, leading to cell death.[1] Some derivatives can also destroy tumor blood vessels, cutting off the nutrient supply to cancer cells.[1]

Q2: Why is the in vivo efficacy of some this compound derivatives low when used as a monotherapy?

While potent in vitro, some this compound derivatives, like Plinabulin, have demonstrated low efficacy in vivo when used alone.[1] This has necessitated their use in combination with other chemotherapeutic agents, such as docetaxel, in clinical trials for non-small cell lung cancer (NSCLC).[1] The development of novel derivatives with improved in vivo efficacy is an active area of research.[1]

Q3: What are some of the known signaling pathways affected by this compound derivatives?

Beyond their direct effect on microtubule polymerization, this compound derivatives can influence cellular signaling. For instance, Plinabulin can induce the release of GEF-H1, which triggers signaling programs that increase neutrophils.[1] More recent research on novel furan-type this compound derivatives suggests they can induce p53-mediated mitochondrial apoptosis.[3]

Q4: Are there any derivatives that have shown promising in vivo efficacy as a standalone treatment?

Yes, recent studies have reported novel this compound derivatives with significant in vivo activity. For example, compound 15p, an allyl-imidazole-diketopiperazine derivative, administered at 4 mg/kg, resulted in a 65% tumor inhibition rate in H22 transplanted tumors in BALB/c mice.[1][4] Importantly, this was achieved with lower toxicity compared to docetaxel and cyclophosphamide.[1][4]

Troubleshooting Guides

Problem 1: Poor Compound Solubility and Formulation Issues

Symptoms:

  • Precipitation of the compound upon formulation or during administration.

  • Inconsistent dosing and variable results between experimental animals.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent This compound derivatives are often hydrophobic. Start with organic solvents like DMSO for the initial stock solution. For final formulation, use a vehicle that ensures solubility and is well-tolerated by the animals (e.g., a mixture of DMSO, Cremophor EL, and saline). Always perform a small-scale solubility test before preparing the bulk formulation.
Precipitation in Aqueous Solutions Minimize the concentration of the organic solvent in the final injection volume. Prepare the formulation fresh before each administration. If precipitation persists, consider using alternative formulation strategies such as liposomes or nanoparticles to improve solubility and stability.
Incorrect pH The solubility of imidazole-containing compounds can be pH-dependent. Check the pH of your final formulation and adjust if necessary, ensuring it remains within a physiologically acceptable range.
Problem 2: High Toxicity or Adverse Events in Animal Models

Symptoms:

  • Significant body weight loss (>15-20%).

  • Signs of distress in animals (e.g., lethargy, ruffled fur).

  • Unexpected mortality in the treatment group.

Possible Causes and Solutions:

CauseSolution
Dose Too High The therapeutic window for microtubule inhibitors can be narrow. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with doses reported in the literature, if available, and adjust accordingly.
Vehicle Toxicity The vehicle itself can cause toxicity. Always include a vehicle-only control group in your experiments. If vehicle toxicity is observed, explore alternative, less toxic formulation components.
Rapid Infusion Rate For intravenous administration, a rapid infusion can lead to acute toxicity. Administer the compound slowly over a set period.
Compound Instability If the compound degrades into toxic byproducts, this can lead to adverse effects. Ensure proper storage of the compound and its formulations.
Problem 3: Lack of In Vivo Efficacy Despite In Vitro Potency

Symptoms:

  • No significant difference in tumor growth between the treated and control groups.

  • Results from in vivo experiments do not correlate with in vitro data.

Possible Causes and Solutions:

CauseSolution
Poor Pharmacokinetics (PK) The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations at the tumor site. Conduct a basic PK study to determine the compound's half-life, clearance, and bioavailability.[5]
Inadequate Dosing Regimen The dosing schedule may not be optimal for maintaining therapeutic drug levels. Based on PK data, adjust the dosing frequency (e.g., from once daily to twice daily).
Multidrug Resistance (MDR) The tumor model may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cancer cells.[2] Test for the expression of MDR proteins in your tumor model. Some this compound derivatives are designed to be effective in MDR cell lines.[2]
Tumor Model Selection The chosen tumor model may not be sensitive to microtubule inhibitors. Ensure the in vivo model is appropriate and has been validated for this class of compounds.

Quantitative Data Summary

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives against NCI-H460 Human Lung Cancer Cells

CompoundModificationIC50 (nM)Reference
15aR1=Methyl, R2=Methyl21.11[1]
15dR1=Methyl, R2=Ethyl16.9[1]
15gR1=Methyl, R2=n-Propyl4.93[1]
16dPropylamine Group5.38[1][4]
15pAllyl Group1.03[1][4]

Table 2: In Vivo Antitumor Efficacy of Compound 15p in H22 Tumor-Bearing Mice

Treatment GroupDose (mg/kg)Administration ScheduleTumor Inhibition Rate (%)Reference
Compound 15p4Intravenous, 2-3 times/week for 14 days65[1][4]
Docetaxel10As per standard protocolNot specified[1]
Cyclophosphamide20As per standard protocolNot specified[1]

Experimental Protocols

Protocol 1: General Formulation for In Vivo Administration
  • Prepare Stock Solution: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock solution (e.g., 20-40 mg/mL). Gently warm and vortex to ensure complete dissolution.

  • Prepare Vehicle: Prepare a fresh vehicle solution. A common vehicle for poorly soluble compounds is a 1:1:8 mixture of Cremophor EL, DMSO, and saline (0.9% NaCl).

  • Final Formulation: On the day of injection, dilute the stock solution with the vehicle to the final desired concentration. Add the stock solution to the Cremophor EL first, mix well, and then add the saline dropwise while vortexing to prevent precipitation.

  • Administration: Administer the final formulation to the animals via the desired route (e.g., intravenous injection) at the calculated volume based on individual animal body weight.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
  • Cell Culture: Culture the desired cancer cells (e.g., H22 hepatoma cells) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunocompromised mice (e.g., BALB/c).

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the this compound derivative, vehicle control, and positive control (e.g., docetaxel) according to the predetermined dose and schedule.[1]

  • Monitoring: Measure tumor volume and animal body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 14 days), euthanize the animals, and excise, weigh, and photograph the tumors.[1]

  • Data Analysis: Calculate the tumor inhibition rate for each treatment group compared to the vehicle control group.

Visualizations

Phenylahistin_Signaling_Pathway This compound Derivative Signaling Pathway cluster_cell Cancer Cell PD This compound Derivative Tubulin α/β-Tubulin Dimers PD->Tubulin Binds to Colchicine Site GEFH1 GEF-H1 PD->GEFH1 Induces Release p53 p53 PD->p53 Activates Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Mitochondria Mitochondria p53->Mitochondria Mediates Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound derivative mechanism of action.

In_Vivo_Efficacy_Workflow In Vivo Efficacy Experimental Workflow start Start tumor_implant Tumor Cell Implantation (e.g., H22 in BALB/c mice) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Groups (Vehicle, Treatment, Positive Control) tumor_growth->randomization treatment Treatment Administration (e.g., IV injection for 14 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight, & Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies.

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Efficacy start Poor In Vivo Efficacy solubility Is the compound fully dissolved in the vehicle? start->solubility sol_yes Yes solubility->sol_yes sol_no No solubility->sol_no toxicity Is there significant body weight loss? tox_yes Yes toxicity->tox_yes tox_no No toxicity->tox_no pk_pd Is the dosing regimen and frequency optimal? pk_yes Yes pk_pd->pk_yes pk_no No pk_pd->pk_no mdr Is the tumor model known for multidrug resistance? new_model Action: Test in MDR-negative or different tumor model mdr->new_model sol_yes->toxicity reformulate Action: Reformulate (change vehicle, check pH) sol_no->reformulate mtd_study Action: Conduct MTD study to lower the dose tox_yes->mtd_study tox_no->pk_pd pk_yes->mdr pk_study Action: Conduct PK study to adjust dosing pk_no->pk_study

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Phenylahistin purification challenges from fungal culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers purifying Phenylahistin from fungal cultures, particularly Aspergillus ustus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species is commonly used for its production?

A1: this compound is a naturally occurring 2,5-diketopiperazine, a class of compounds known for a range of biological activities.[1] It acts as a microtubule binding agent and shows cytotoxic activities against various tumor cell lines.[1] The primary fungal source for this compound production is Aspergillus ustus.[1][2]

Q2: What are the general stability characteristics of this compound I should be aware of during purification?

A2: this compound, as a diketopiperazine, may be susceptible to degradation under certain conditions. Key factors influencing stability are pH, temperature, and exposure to oxidative conditions.[3][4] It is advisable to avoid strong acidic or basic conditions and prolonged exposure to high temperatures. While specific degradation pathways for this compound are not detailed in the provided results, general protein and peptide degradation pathways, such as hydrolysis and oxidation, are relevant considerations for complex organic molecules derived from biological sources.[3][4][5]

Q3: What is a typical yield of this compound from a fungal culture?

A3: this compound yield can vary significantly based on the fungal strain, culture conditions (media, temperature, aeration), and extraction efficiency. While specific yields are not consistently reported across literature, optimizing fermentation parameters is a critical first step for maximizing production before addressing purification challenges.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

I. Fungal Culture & Fermentation

Q: My fungal culture shows slow growth or low this compound production. What can I do?

A: This is a common challenge stemming from suboptimal culture conditions.

  • Possible Causes:

    • Inappropriate culture medium composition.

    • Non-optimal temperature or pH for fungal growth and metabolite production.

    • Strain attenuation after repeated sub-culturing.[6]

    • Insufficient aeration or agitation in liquid cultures.[2]

  • Solutions:

    • Optimize Media: Experiment with different media compositions. Solid-state fermentation on rice or other grains is often used and can yield higher amounts of fungal extract compared to liquid broth.[6]

    • Control Growth Parameters: Ensure the temperature is maintained, typically around 25-27°C for Aspergillus ustus.[2] Monitor and adjust the pH of the medium if necessary.

    • Use Fresh Inoculum: Use a fresh culture from a preserved stock to avoid issues of strain attenuation.[6]

    • Ensure Proper Aeration: For liquid cultures, use baffled flasks and optimize the shaking speed (e.g., 260 rpm) to ensure adequate aeration.[2]

II. Extraction

Q: I am experiencing a persistent emulsion during solvent extraction. How can I resolve this?

A: Emulsions are common when extracting from crude fungal cultures due to the presence of fungal spores, starches, and other solids.[6]

  • Possible Causes:

    • High concentration of biomass and suspended solids.[6]

    • Use of solvent systems prone to forming stable emulsions with fungal metabolites.

  • Solutions:

    • Filtration Aid: Add Celite (diatomaceous earth) to the extraction mixture. This increases the surface area for filtration and helps break up emulsions.[6]

    • Centrifugation: Centrifuge the mixture at high speed to pellet the solid material and break the emulsion layer.

    • Solvent Modification: Alter the solvent system. A common extraction involves adding acetone or methanol to the culture broth first, followed by extraction with a less polar solvent like ethyl acetate or chloroform.[2][6]

Workflow for Emulsion Troubleshooting

G start Emulsion during Liquid-Liquid Extraction add_celite Add Celite to culture/ solvent mixture start->add_celite centrifuge High-Speed Centrifugation start->centrifuge Alternative First Step filter Filter through Büchner funnel add_celite->filter check Emulsion Resolved? filter->check centrifuge->check success Proceed to Solvent Evaporation check->success Yes fail Modify Solvent System (e.g., change polarity) check->fail No

Caption: Decision workflow for resolving emulsions during extraction.

III. Chromatography

Q: My chromatography column is clogged, or the backpressure is too high.

A: High backpressure or clogging is typically caused by particulates in the sample or viscosity issues.

  • Possible Causes:

    • Presence of cell debris or precipitated material in the crude extract.

    • Sample is too viscous due to high concentration.

    • Microbial growth in the column.[7]

  • Solutions:

    • Sample Filtration: Always filter the sample through a 0.22 or 0.45 µm filter before loading it onto the column.

    • Sample Dilution: Dilute the sample with the starting mobile phase to reduce viscosity.[8]

    • Guard Column: Use a guard column to protect the main analytical or preparative column from contaminants.

    • Column Cleaning: If a clog occurs, clean the column according to the manufacturer's instructions. This may involve washing with high concentrations of organic solvent or specific cleaning-in-place (CIP) solutions.

Q: this compound is not binding to my reverse-phase column, or it is eluting too early.

A: This issue points to a problem with the mobile phase composition or sample preparation.

  • Possible Causes:

    • The sample was dissolved in a solvent that is too strong (too high in organic content).[9]

    • The starting mobile phase is too strong.

    • The pH of the mobile phase is affecting the ionization state and retention of this compound.

  • Solutions:

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. If the sample is dissolved in a strong solvent like pure methanol, try diluting it with water.[9]

    • Adjust Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the starting mobile phase to promote better binding.

    • pH Control: Buffer the aqueous component of the mobile phase to a neutral or slightly acidic pH to ensure consistent retention.

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus ustus Culture

This protocol is a generalized procedure based on common lab practices for natural product extraction.[2][6]

  • Harvesting: After 5-7 days of incubation, harvest the fungal culture (both liquid broth and mycelia).

  • Initial Extraction: Add an equal volume of acetone to the culture broth and let it sit at room temperature for 24 hours to lyse the cells and extract metabolites.[2]

  • Filtration: Filter the mixture through a Büchner funnel, optionally with a layer of Celite, to remove mycelia and other solid impurities.[6]

  • Solvent Removal: Concentrate the filtrate under vacuum to remove the acetone.

  • Liquid-Liquid Extraction: Transfer the remaining aqueous layer to a separatory funnel. Perform a liquid-liquid extraction three times using an equal volume of ethyl acetate.[2]

  • Drying and Concentration: Combine the organic (ethyl acetate) layers, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield the crude solid extract.

  • Storage: Store the crude extract at -20°C until further purification.

Extraction and Initial Purification Workflow

G culture Fungal Culture (Aspergillus ustus) extraction1 Extraction with Acetone culture->extraction1 filtration Filtration (remove mycelia) extraction1->filtration concentration1 Vacuum Concentration filtration->concentration1 extraction2 Liquid-Liquid Extraction (Ethyl Acetate) concentration1->extraction2 concentration2 Dry & Evaporate Organic Layer extraction2->concentration2 crude Crude this compound Extract concentration2->crude chromatography Chromatographic Purification (e.g., HPLC) crude->chromatography pure Pure this compound chromatography->pure

Caption: General workflow for this compound extraction and purification.

Data Tables

Table 1: Comparison of Solvent Systems for Fungal Metabolite Extraction

Solvent SystemPolarityProsConsCommon Application
Ethyl AcetateMediumGood selectivity for moderately polar compounds like this compound; easily evaporated.Can form emulsions; lower extraction efficiency for very polar or non-polar compounds.Primary solvent for extracting diketopiperazines from aqueous concentrates.[2]
Chloroform:Methanol (1:1)HighBroad-spectrum solvent, extracts a wide range of metabolites.Can extract many impurities (starches, lipids); chloroform is toxic.Used for initial, exhaustive extraction from solid cultures.[6]
AcetoneHighMiscible with water, good for initial extraction from whole broth.Extracts a high amount of water; requires a second extraction step.Often used as the first step to lyse cells and solubilize metabolites from the culture.[2]

Table 2: Common Chromatography Troubleshooting Summary

ProblemPossible CauseRecommended Solution
High Backpressure Particulates in sampleFilter sample through 0.45 µm syringe filter.
Sample too viscousDilute sample or reduce flow rate during loading.[8]
Poor Peak Shape Column overloadInject a smaller volume or lower concentration of the sample.
Inappropriate mobile phaseEnsure sample is dissolved in the mobile phase; check pH.[9]
No/Low Recovery Compound is irreversibly boundChange mobile phase pH or use a stronger organic solvent to elute.
Compound degradationCheck stability under mobile phase conditions; work at a lower temperature.[3]

References

Technical Support Center: Managing Neurotoxic Side Effects of Phenylahistin and Related Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the neurotoxic side effects of Phenylahistin and other microtubule-targeting agents. The information is based on current research on compounds with similar mechanisms of action, such as colchicine, vinca alkaloids, and taxanes, due to the limited specific data on this compound's neurotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a metabolite produced by the fungus Aspergillus ustus. It functions as a microtubule-binding agent, exhibiting cytotoxic activities against a variety of tumor cell lines by inhibiting tubulin polymerization.[1] this compound binds to the colchicine site on β-tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[2][3] A synthetic analog of this compound, Plinabulin, has been developed as a potent anti-tumor agent.[1][2]

Q2: What are the potential neurotoxic side effects of this compound and similar microtubule-targeting agents?

While direct studies on this compound's neurotoxicity are limited, its classification as a microtubule-targeting agent suggests a risk of neurotoxic side effects similar to other drugs in this class, such as taxanes and vinca alkaloids. The most common and dose-limiting neurotoxicity is chemotherapy-induced peripheral neuropathy (CIPN) .[2][4][5]

Symptoms of CIPN can include:

  • Sensory neuropathy : Numbness, tingling, burning pain, and altered sensation to touch, temperature, or vibration, typically in a "stocking-glove" distribution (affecting hands and feet).[4][5]

  • Motor neuropathy : Muscle weakness, difficulty with fine motor skills, and problems with balance and walking.[5]

  • Autonomic neuropathy : Less common, but can manifest as constipation or orthostatic hypotension.[6]

Q3: What is the underlying mechanism of this compound-induced neurotoxicity?

The neurotoxicity of microtubule-targeting agents stems from their primary mechanism of action: disruption of microtubule dynamics. In neurons, microtubules are crucial for maintaining cell structure and, critically, for axonal transport of organelles, proteins, and other essential molecules.[7] By binding to tubulin, this compound can disrupt this transport system, leading to axonal degeneration and neuronal dysfunction.[7][8] This disruption can also lead to secondary effects such as mitochondrial dysfunction and oxidative stress within the neurons.

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization AxonalTransport Axonal Transport (Mitochondria, Vesicles) Microtubule->AxonalTransport Disrupts NeuronHealth Neuronal Health & Function AxonalTransport->NeuronHealth Impairs Neurotoxicity Neurotoxicity (Peripheral Neuropathy) NeuronHealth->Neurotoxicity Leads to

Fig. 1: Proposed mechanism of this compound-induced neurotoxicity.

Troubleshooting Guides

Problem 1: Unexpectedly high levels of neuronal cell death are observed in our in vitro assays with this compound.

  • Question: We are seeing significant cytotoxicity in our neuronal cell cultures at concentrations intended to be non-lethal for initial mechanistic studies. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Confirm the Purity and Stability of this compound: Impurities or degradation products could be more toxic than the parent compound. Verify the purity of your this compound stock by analytical methods such as HPLC-MS. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) to prevent degradation.

    • Re-evaluate Dosing and Exposure Time: Neurons can be more sensitive to microtubule disruption than cancer cell lines. Perform a detailed dose-response and time-course experiment to establish the EC50 for cytotoxicity in your specific neuronal cell type. Consider shorter exposure times for initial experiments.

    • Assess for Secondary Toxicity Mechanisms: High concentrations of microtubule inhibitors can induce secondary toxic effects. Investigate markers of apoptosis (e.g., caspase-3 activation), oxidative stress (e.g., ROS production), and mitochondrial dysfunction (e.g., loss of membrane potential).

    • Check Culture Conditions: Ensure optimal culture conditions for your neuronal cells, including media composition, growth factor supplementation, and substrate coating. Sub-optimal conditions can sensitize cells to drug-induced toxicity.

Problem 2: Difficulty in quantifying subtle neurotoxic effects, such as neurite retraction, at sub-lethal concentrations.

  • Question: We believe this compound is affecting neurite morphology, but our current methods lack the sensitivity to quantify these changes accurately. How can we improve our assessment?

  • Answer and Troubleshooting Steps:

    • Implement High-Content Imaging for Neurite Outgrowth Analysis: Manual measurement of neurite length can be subjective and time-consuming. Utilize automated high-content imaging systems and software to quantify multiple parameters of neurite morphology, including total neurite length, number of branches, and number of processes.[1][9]

    • Optimize Immunocytochemistry Staining: Use antibodies against neuron-specific β-III tubulin to clearly visualize the entire neurite network. Ensure optimal fixation and permeabilization protocols to preserve fine neuronal structures.

    • Perform a Time-Lapse Imaging Study: To distinguish between inhibition of outgrowth and induction of retraction, perform live-cell imaging of neurons treated with this compound over several hours or days. This will provide dynamic information on the compound's effect on neurites.

    • Use a Sensitive Cell Viability Assay in Parallel: Concurrently measure cell viability (e.g., using a resazurin-based assay) to ensure that observed effects on neurites are not simply a consequence of cytotoxicity.

Quantitative Data Summary

Table 1: Incidence of Dose-Limiting Chemotherapy-Induced Peripheral Neuropathy (CIPN) with Paclitaxel (a microtubule-stabilizing agent)

Paclitaxel RegimenIncidence of Dose-Limiting CIPNReference
80 mg/m² weekly for 12 cycles24.5%[3]
175 mg/m² biweekly for 4 cycles14.4%[3]
175 mg/m² every 3 weeks19.1%[10]

Table 2: In Vitro Neurotoxicity of Microtubule-Targeting Agents

CompoundAssayCell TypeEndpointIC50 / Effect ConcentrationReference
ColchicineNeurite Outgrowth InhibitionChick Spinal GangliaInhibition of Mean Neurite Length0.01-0.05 µg/mL (24-120 nM)[8]
VincristineNeurite Outgrowth InhibitioniPSC-derived Sensory NeuronsDecrease in neurite outgrowth1 nM[11]
NocodazoleCellular Microtubule ContentHeLa CellsMicrotubule Depolymerization350.00 ± 76.38 nM[12]
ColchicineCellular Microtubule ContentHeLa CellsMicrotubule Depolymerization786.67 ± 81.72 nM[12]
VinblastineCellular Microtubule ContentHeLa CellsMicrotubule Depolymerization4.83 ± 0.17 nM[12]

Key Experimental Protocols

1. In Vitro Neurite Outgrowth Assay

This protocol is designed to quantify the effect of this compound on the growth of neuronal processes.

  • Methodology:

    • Cell Plating: Seed human iPSC-derived neurons or a suitable neuronal cell line (e.g., SH-SY5Y) onto laminin-coated 96- or 384-well plates at an optimized density.[9][13]

    • Cell Culture: Culture the cells for 24-48 hours to allow for initial neurite extension.

    • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., 0.1% DMSO) for 24-72 hours.[14]

    • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an antibody against β-III tubulin (to visualize neurites) and a nuclear counterstain (e.g., DAPI).[9][14]

    • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify parameters such as mean neurite length per neuron, number of branches, and total neurite length.[1][13]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate Plate Neurons on Laminin-Coated Plate Culture Culture for 24-48h (Initial Outgrowth) Plate->Culture Treat Treat with this compound (24-72h) Culture->Treat FixStain Fix and Stain (β-III Tubulin, DAPI) Treat->FixStain Image High-Content Imaging FixStain->Image Analyze Quantify Neurite Length & Branching Image->Analyze

Fig. 2: Workflow for the in vitro neurite outgrowth assay.

2. Assessment of Mitochondrial Membrane Potential

This protocol measures changes in mitochondrial health, a potential downstream effect of microtubule disruption.

  • Methodology:

    • Cell Culture: Culture primary cortical neurons or a neuronal cell line on glass-bottom dishes suitable for live-cell imaging.[15]

    • Loading with TMRM: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and incubate with a low concentration of Tetramethylrhodamine, Methyl Ester (TMRM) (e.g., 20 nM) for 30-45 minutes at room temperature in the dark.[15][16] TMRM is a fluorescent dye that accumulates in active mitochondria with an intact membrane potential.

    • Baseline Imaging: Mount the dish on a fluorescence microscope and acquire baseline images of TMRM fluorescence.

    • Compound Addition: Add this compound to the imaging medium and acquire time-lapse images to monitor changes in TMRM fluorescence.

    • Positive Control: At the end of the experiment, add a mitochondrial uncoupler such as FCCP to dissipate the mitochondrial membrane potential, causing a rapid decrease in TMRM fluorescence. This serves as a positive control for depolarization.[5]

    • Data Analysis: Quantify the average fluorescence intensity of TMRM in regions of interest (mitochondria or whole cells) over time. Normalize the data to the baseline fluorescence to determine the change in mitochondrial membrane potential.[16]

3. In Vivo Assessment of Peripheral Neuropathy in Rodents

This protocol outlines methods to evaluate the development of peripheral neuropathy in a preclinical animal model.

  • Methodology:

    • Animal Model: Use a suitable rodent model, such as adult male Sprague-Dawley rats.[17]

    • Drug Administration: Administer this compound (or a related compound like vincristine or paclitaxel as a positive control) via an appropriate route (e.g., intraperitoneal or intravenous injection) over a defined period.[17]

    • Behavioral Testing for Sensory Neuropathy:

      • Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold to a non-noxious mechanical stimulus. A decreased threshold indicates mechanical allodynia.

      • Thermal Hyperalgesia: Use a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source. A decreased latency suggests thermal hyperalgesia.

    • Nerve Conduction Velocity (NCV) Measurement: Anesthetize the animals and use stimulating and recording electrodes to measure the speed of nerve impulse conduction along the sciatic or tail nerves. A decrease in NCV is indicative of nerve damage.[18][19]

    • Histopathological Analysis: At the end of the study, collect dorsal root ganglia (DRG), sciatic nerves, and skin from the hind paws. Perform immunohistochemistry to assess nerve fiber density and morphology.[20]

cluster_induction Induction Phase cluster_assessment Assessment Phase cluster_outcome Outcome Admin Administer this compound to Rodents Behavior Behavioral Testing (von Frey, Plantar Test) Admin->Behavior NCV Nerve Conduction Velocity (NCV) Admin->NCV Histo Histopathology (DRG, Sciatic Nerve) Admin->Histo PN Peripheral Neuropathy Phenotype Behavior->PN NCV->PN Histo->PN

Fig. 3: Experimental workflow for in vivo assessment of peripheral neuropathy.

References

How to increase the yield of Phenylahistin from Aspergillus ustus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the production of Phenylahistin from Aspergillus ustus. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance their experimental yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

A1: this compound is a diketopiperazine, a type of natural product, isolated from the fungus Aspergillus ustus.[1] It functions as a microtubule depolymerization agent by targeting the colchicine site, giving it potent cytotoxic and antitumor effects.[1][2][3] A derivative of this compound, Plinabulin, has been investigated for treating non-small cell lung cancer and chemotherapy-induced neutropenia.[3] Increasing the production yield is crucial for further research, clinical trials, and potential therapeutic applications.

Q2: What are the primary strategies to increase the yield of secondary metabolites like this compound?

A2: The main strategies fall into three categories:

  • Fermentation Optimization: Modifying culture conditions such as media composition, pH, temperature, and aeration.[4][5] This is often referred to as the "One Strain, Many Compounds" (OSMAC) approach.[4][6]

  • Precursor Feeding: Supplying the biosynthetic pathway with the basic building blocks of the target molecule to boost its production.[7][8]

  • Genetic and Molecular Techniques: Genetically engineering the fungal strain to enhance the expression of the this compound biosynthetic gene cluster, silence competing pathways, or increase the supply of precursors.[1] Co-cultivating A. ustus with other microorganisms can also induce the expression of otherwise silent biosynthetic genes.[9][10]

Q3: My this compound yield is consistently low. Where should I start troubleshooting?

A3: Start with the most straightforward approach: fermentation optimization. Systematically evaluate your culture medium components and physical parameters (pH, temperature). Often, significant improvements can be gained without resorting to more complex methods. If optimization provides limited improvement, proceed to precursor feeding strategies before attempting genetic engineering.

Troubleshooting Guides

Fermentation and Culture Condition Optimization

Q: How do I optimize the culture medium for this compound production?

A: The composition of the culture medium is critical for secondary metabolite production.[5] Systematic evaluation of carbon and nitrogen sources, as well as trace elements, is recommended.

Troubleshooting Steps:

  • Establish a Baseline: First, establish a baseline yield using a known production medium. A medium reported to yield at least 2-8 mg/L of this compound is described in the table below.[11]

  • Vary Carbon and Nitrogen Sources: Systematically substitute or supplement the primary carbon source (e.g., glucose, glycerin) and nitrogen source (e.g., yeast extract, cotton seed lees) to identify alternatives that may boost production.[12][13]

  • Use Response Surface Methodology (RSM): For multi-variable optimization (e.g., temperature, pH, and glucose concentration), RSM is a powerful tool to find the optimal conditions for maximum yield.[14][15]

Table 1: Baseline this compound Production Medium

Component Concentration
Glucose 5 g/L
Glycerin 20 mL/L
Cotton Seed Lees 20 g/L
Yeast Extract 2 g/L
Sodium Chloride 2.5 g/L
Calcium Carbonate 4 g/L
Initial pH 6.5

This formulation is based on a patented production medium for A. ustus strains NSC-F037 and NSC-F038.[11]

Q: What are the optimal physical fermentation parameters?

A: Fungal growth and metabolism are highly sensitive to environmental conditions like temperature and pH.[16]

Troubleshooting Steps:

  • Temperature Optimization: While optimal growth for Aspergillus species is often around 30–35 °C, secondary metabolite production can be favored at slightly different temperatures.[16] Test a range of temperatures (e.g., 26°C, 28°C, 30°C) to find the peak production window for this compound.[14]

  • pH Control: The initial pH of the medium and its stability during fermentation are crucial. An initial pH of 6.5 has been used for this compound production.[11] It is advisable to test a range around this value (e.g., 5.5, 6.0, 6.5, 7.0).[12] A pH shift strategy during fermentation can sometimes enhance the yield of secondary metabolites.[17]

  • Aeration and Agitation: In liquid cultures, proper aeration and agitation (e.g., 150-180 rpm) are necessary for nutrient distribution and oxygen supply.[14] Insufficient oxygen can be a limiting factor.

Precursor Feeding Strategies

Q: What precursors should I feed to the culture to increase this compound yield?

A: this compound is a diketopiperazine derivative of the amino acids L-phenylalanine and a modified L-histidine. Therefore, feeding these amino acids is a logical strategy to increase yield. Adding related precursors like acetic acid has also been shown to enhance the production of other pigments in A. ustus.[18]

Troubleshooting Steps:

  • Select Precursors: Start with L-phenylalanine and L-histidine.

  • Determine Optimal Concentration: Add the precursor at various concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM) to the culture medium.[7] High concentrations can sometimes be inhibitory, so a dose-response experiment is essential.

  • Optimize Feeding Time: The timing of precursor addition is critical. Adding the precursor at the beginning of the culture may not be as effective as adding it during the late-exponential growth phase, when secondary metabolism is typically initiated.[7][8] A time-course experiment (e.g., adding on day 4, 6, or 8 of culture) is recommended.

Table 2: Example Precursor Feeding Results for Other Fungal Metabolites

Product Precursor Feeding Concentration Yield Increase
Phenylethanoid Glycosides L-phenylalanine 0.2 mmol/L 75%
Vanillic Acid Glucoside L-phenylalanine 600 µM 130%

Data from studies on Cistanche deserticola and other organisms demonstrate the potential of this strategy.[7]

Genetic Engineering Approaches

Q: How can I genetically modify Aspergillus ustus to improve this compound yield?

A: Genetic engineering offers a high-impact approach to strain improvement.[1] Key strategies involve overexpressing the biosynthetic gene cluster (BGC), knocking out competing pathways, or enhancing precursor supply. Modern tools like CRISPR-Cas9 have been adapted for use in Aspergillus species, making targeted gene editing more accessible.[19][20]

Troubleshooting Steps:

  • Identify the this compound BGC: Using genome mining tools, identify the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for this compound biosynthesis.[1]

  • Overexpress the BGC: Place the entire cluster or its key genes (like the NRPS and pathway-specific regulators) under the control of a strong, constitutive promoter to drive high-level expression.

  • Knock Out Competing Pathways: If A. ustus produces other secondary metabolites that consume the same precursors (L-phenylalanine or L-histidine), knocking out the key genes in those competing pathways can redirect metabolic flux towards this compound.

  • Enhance Precursor Supply: Overexpress genes in the upstream biosynthesis pathways for L-phenylalanine and L-histidine to increase the intracellular pool of these precursors.

Q: What are the main challenges in the genetic manipulation of A. ustus?

A: Like many filamentous fungi, the genetic manipulation of A. ustus can be challenging due to low transformation efficiency and a lack of established tools compared to model organisms.[21] Key hurdles include creating viable protoplasts, delivering DNA effectively, and selecting for successful transformants.[21][22] Disabling the non-homologous end-joining (NHEJ) DNA repair pathway (e.g., by knocking out the ku70 gene) can significantly increase the efficiency of targeted gene integration.

Key Experimental Protocols

Protocol 1: Baseline Fermentation and Yield Analysis
  • Media Preparation: Prepare the liquid production medium as detailed in Table 1.[11] Dispense 100 mL into 250 mL Erlenmeyer flasks and autoclave.

  • Inoculation: Inoculate each flask with a spore suspension or mycelial plugs of A. ustus from a fresh culture plate.

  • Incubation: Incubate the flasks at 28°C with shaking at 180 rpm for 10-14 days.[12]

  • Extraction: After incubation, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Quantification: Redissolve the crude extract in methanol. Analyze and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a known standard.

Protocol 2: Precursor Feeding Experiment
  • Prepare Precursor Stock: Prepare sterile-filtered 100 mM stock solutions of L-phenylalanine and L-histidine in water.

  • Initiate Culture: Begin the fermentation as described in Protocol 1.

  • Feed Precursors: On day 8 of the incubation, add the precursor stock solution to the flasks to achieve the desired final concentrations (e.g., 0.2 mM).[7] Include a control flask with no added precursor.

  • Continue Incubation: Continue the incubation until day 14.

  • Extraction and Analysis: Harvest, extract, and quantify the this compound yield as described in Protocol 1. Compare the yields from the precursor-fed cultures to the control.

Protocol 3: Protoplast-Mediated Transformation (General)
  • Spore Germination: Inoculate A. ustus spores in liquid minimal medium and incubate for 12-16 hours until germlings are visible.

  • Protoplast Generation: Harvest the germlings and resuspend them in an osmotic buffer containing cell wall-lysing enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase). Incubate until protoplasts are formed.

  • Transformation: Gently mix the protoplasts with the plasmid DNA (containing your gene of interest and a selectable marker) and a PEG-CaCl2 solution to induce DNA uptake.[21][22]

  • Regeneration and Selection: Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the appropriate selective agent (e.g., an antifungal drug if using a resistance marker).

  • Screening: Isolate the resulting colonies and screen them via PCR and Southern blotting to confirm successful integration of the target DNA.

Visualizations

Workflow and Pathway Diagrams

G start Low this compound Yield cat1 Category 1: Fermentation Optimization start->cat1 Investigate cat2 Category 2: Precursor Feeding start->cat2 Investigate cat3 Category 3: Genetic Engineering start->cat3 Investigate sub1a Optimize Medium: - Carbon Source - Nitrogen Source cat1->sub1a sub1b Optimize Conditions: - Temperature - pH - Aeration cat1->sub1b sub2a Identify Precursors: (L-Phenylalanine, L-Histidine) cat2->sub2a sub2b Optimize Feeding: - Concentration - Timing (Growth Phase) cat2->sub2b sub3a Identify BGC (NRPS Gene Cluster) cat3->sub3a sub2a->sub2b sub3b Overexpress BGC or Knockout Competitors sub3a->sub3b G pre1 L-Phenylalanine (Precursor) nrps Non-Ribosomal Peptide Synthetase (NRPS) Enzyme Complex pre1->nrps pre2 L-Histidine (Precursor) pre2->nrps dkp Diketopiperazine Intermediate nrps->dkp Assembly tailoring Tailoring Enzymes (e.g., Oxidoreductases) This compound This compound tailoring->this compound Final Product dkp->tailoring Modification G start Identify Target Gene (e.g., NRPS, Regulator) construct Design Genetic Construct (Overexpression Cassette or Knockout Vector) start->construct transform Fungal Transformation (Protoplast Method) construct->transform select Selection of Transformants (e.g., Drug Resistance) transform->select verify Molecular Verification (PCR, Southern Blot, qPCR) select->verify phenotype Phenotypic Analysis (Fermentation & HPLC) verify->phenotype result High-Yielding Strain phenotype->result

References

Validation & Comparative

A Comparative Guide to Phenylahistin and Plinabulin in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Phenylahistin and its clinically advanced derivative, Plinabulin, with a focus on their application in Non-Small Cell Lung Cancer (NSCLC). While both compounds share a common origin, their developmental stages and available clinical data are vastly different. This document summarizes the known anti-tumor properties of this compound and presents a comprehensive analysis of the clinical efficacy and mechanism of action of Plinabulin in NSCLC, supported by experimental data from key clinical trials.

From Preclinical Compound to Clinical Candidate: The this compound-Plinabulin Relationship

This compound is a natural product isolated from the fungus Aspergillus ustus. Preclinical studies have demonstrated its potential as an anti-tumor agent. In vitro studies have shown that (-)-Phenylahistin exhibits cytotoxic activity against a range of tumor cell lines, with IC50 values in the micromolar to submicromolar range.[1][2][3][4] Furthermore, in vivo studies in murine models of P388 leukemia and Lewis lung carcinoma have indicated that (-)-Phenylahistin can suppress tumor growth.[1][2][3][4]

Plinabulin is a synthetic analog of this compound, developed to optimize its therapeutic potential. It is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) that has undergone extensive clinical evaluation for the treatment of NSCLC and chemotherapy-induced neutropenia (CIN).[5][6]

Mechanism of Action: A Dual Approach to Cancer Therapy

Plinabulin exerts its anti-cancer effects through a distinct, dual mechanism of action that involves both direct tumor cell cytotoxicity and immune system activation.

1. Microtubule Binding and Destabilization: Similar to its parent compound, this compound, Plinabulin binds to the colchicine-binding site on β-tubulin.[5][7] This interaction disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis of cancer cells.

2. Immune Modulation via GEF-H1 Activation: A key differentiator in Plinabulin's mechanism is its ability to activate the guanine nucleotide exchange factor GEF-H1.[6] The binding of Plinabulin to microtubules leads to the release and activation of GEF-H1. This, in turn, triggers downstream signaling pathways that result in the maturation of dendritic cells (DCs).[5][6] Mature DCs are more effective at antigen presentation, leading to the activation of tumor antigen-specific T-cells, thereby mounting an adaptive immune response against the tumor.[5][6]

Plinabulin_Mechanism Plinabulin's Dual Mechanism of Action in NSCLC cluster_0 Direct Tumor Cell Effect cluster_1 Immune Modulation Plinabulin Plinabulin Tubulin β-Tubulin Binding Plinabulin->Tubulin GEF_H1 GEF-H1 Activation Plinabulin->GEF_H1 Microtubule_Disruption Microtubule Destabilization Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Tumor Cell Apoptosis Cell_Cycle_Arrest->Apoptosis DC_Maturation Dendritic Cell (DC) Maturation GEF_H1->DC_Maturation Antigen_Presentation Enhanced Antigen Presentation DC_Maturation->Antigen_Presentation T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation Immune_Attack Immune-Mediated Tumor Attack T_Cell_Activation->Immune_Attack

Plinabulin's dual mechanism of action.

Clinical Efficacy of Plinabulin in NSCLC: The DUBLIN-3 Trial

The pivotal Phase 3 DUBLIN-3 trial (NCT02504489) evaluated the efficacy and safety of Plinabulin in combination with docetaxel versus docetaxel alone in patients with advanced or metastatic EGFR wild-type NSCLC who had progressed after a platinum-based regimen.[8][9][10][11][12]

Experimental Protocol: DUBLIN-3 Trial
  • Study Design: A Phase 3, international, multicenter, randomized, single-blind, active-controlled trial.[8][12]

  • Patient Population: 559 patients with EGFR wild-type, advanced or metastatic NSCLC with disease progression after one or two prior platinum-based chemotherapy regimens.[8][11]

  • Treatment Arms:

    • Experimental Arm (n=278): Plinabulin (30 mg/m²) administered intravenously on days 1 and 8, in combination with docetaxel (75 mg/m²) on day 1 of a 21-day cycle.[8][11][12]

    • Control Arm (n=281): Placebo on days 1 and 8, in combination with docetaxel (75 mg/m²) on day 1 of a 21-day cycle.[8][11]

  • Primary Endpoint: Overall Survival (OS).[10][11]

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), and incidence of Grade 4 neutropenia.[10]

DUBLIN3_Workflow DUBLIN-3 Clinical Trial Workflow Patient_Population 559 Patients with advanced/metastatic EGFR wild-type NSCLC (post-platinum therapy) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Plinabulin (30 mg/m² D1, D8) + Docetaxel (75 mg/m² D1) (n=278) Randomization->Arm_A Arm_B Placebo + Docetaxel (75 mg/m² D1) (n=281) Randomization->Arm_B Treatment_Cycle 21-Day Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Endpoints Primary Endpoint: Overall Survival Secondary Endpoints: PFS, ORR, Safety Treatment_Cycle->Endpoints

Workflow of the DUBLIN-3 clinical trial.
Data Presentation: Efficacy and Safety Outcomes

The DUBLIN-3 trial met its primary and key secondary endpoints, demonstrating a statistically significant improvement in outcomes for patients treated with the Plinabulin and docetaxel combination.

Efficacy EndpointPlinabulin + DocetaxelDocetaxel + Placebop-value
Median Overall Survival (OS) 10.5 months9.4 months0.0399
24-Month OS Rate 22.1%12.5%<0.01
36-Month OS Rate 11.7%5.3%0.04
Median Progression-Free Survival (PFS) Statistically Significant Improvement-<0.01
Overall Response Rate (ORR) Statistically Significant Improvement-<0.03
Safety EndpointPlinabulin + DocetaxelDocetaxel + Placebop-value
Incidence of Grade 4 Neutropenia 5.3%27.8%<0.0001

Conclusion

While this compound has shown early promise in preclinical models, its derivative, Plinabulin, has emerged as a clinically validated therapeutic agent for NSCLC. The robust data from the Phase 3 DUBLIN-3 trial demonstrates that the addition of Plinabulin to docetaxel significantly improves overall survival and other key efficacy endpoints in patients with previously treated, advanced or metastatic EGFR wild-type NSCLC. Furthermore, Plinabulin's unique dual mechanism of action, combining direct cytotoxic effects with immune system activation, positions it as a novel therapeutic option in the oncologist's armamentarium. The significant reduction in chemotherapy-induced severe neutropenia further enhances its clinical profile. Future research may continue to explore the potential of other this compound derivatives; however, at present, Plinabulin is the only compound in this class with proven clinical efficacy in NSCLC.

References

Phenylahistin vs. Colchicine: A Comparative Guide to Tubulin Binding Site Competition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phenylahistin and colchicine, two potent inhibitors of tubulin polymerization. By examining experimental data from competitive binding and functional assays, we aim to elucidate their relative potencies and mechanisms of action at the colchicine binding site on β-tubulin.

Executive Summary

This compound, and its well-studied analog plinabulin, demonstrate a competitive interaction with the colchicine binding site on the β-subunit of tubulin. This interaction inhibits tubulin polymerization, a critical process for microtubule formation and cell division. Experimental data from tubulin polymerization assays indicate that plinabulin is a more potent inhibitor than colchicine, as evidenced by a lower IC50 value. While both compounds target the same binding pocket, plinabulin is suggested to bind deeper within the β-subunit, with its imidazole moiety overlapping the A-ring of colchicine. This guide presents the available quantitative data, detailed experimental protocols for relevant assays, and a visual representation of their competitive binding mechanism.

Quantitative Comparison of Tubulin Polymerization Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of plinabulin (a synthetic analog of this compound) and colchicine in a cell-free tubulin polymerization assay. Lower IC50 values indicate greater potency.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Plinabulin2.4 (± 0.4)[1]
Colchicine7.6 (± 2.4)[1]

Mechanism of Action: Competitive Binding at the Colchicine Site

Both this compound and colchicine exert their anti-mitotic effects by disrupting microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which is located at the interface between the α- and β-tubulin heterodimers. This binding event prevents the tubulin dimers from polymerizing into microtubules, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the competitive binding of this compound and colchicine to the tubulin heterodimer and the subsequent inhibition of microtubule assembly.

Competitive Inhibition of Tubulin Polymerization cluster_binding Tubulin Heterodimer cluster_polymerization Microtubule Dynamics Tubulin α-Tubulin β-Tubulin (Colchicine Binding Site) Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibited by This compound or Colchicine This compound This compound This compound->Tubulin:beta Binds to Colchicine Site Colchicine Colchicine Colchicine->Tubulin:beta Binds to Colchicine Site Microtubule Microtubule Formation Polymerization->Microtubule

Caption: Competitive binding of this compound and Colchicine to the β-tubulin subunit inhibits microtubule formation.

Experimental Protocols

This section details the methodologies for two key experiments used to characterize and compare inhibitors of the colchicine binding site.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro.

Workflow for Tubulin Polymerization Assay

Tubulin Polymerization Assay Workflow Start Start PrepareReagents Prepare purified tubulin, GTP, and test compounds (this compound/Colchicine) Start->PrepareReagents Incubate Incubate tubulin and GTP with varying concentrations of test compounds at 37°C PrepareReagents->Incubate Measure Monitor microtubule polymerization by measuring absorbance at 340 nm over time Incubate->Measure Analyze Plot absorbance vs. time to determine the rate of polymerization Measure->Analyze Calculate Calculate IC50 values from dose-response curves Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP in general tubulin buffer.

    • Prepare stock solutions of this compound/plinabulin and colchicine in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the general tubulin buffer, GTP (final concentration of 1 mM), and serial dilutions of the test compounds.

    • Include a vehicle control (DMSO) and a positive control (a known tubulin inhibitor).

    • Initiate polymerization by adding the tubulin solution to each well to a final concentration of 2-4 mg/mL.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) from the linear phase of the curve for each compound concentration.

    • Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Competitive Colchicine-Binding Assay (Scintillation Proximity Assay)

This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with radiolabeled colchicine ([³H]colchicine).

Workflow for Competitive Colchicine-Binding Assay

Competitive Colchicine-Binding Assay Workflow Start Start Prepare Prepare biotinylated tubulin, [3H]colchicine, and test compounds Start->Prepare Incubate Incubate tubulin, [3H]colchicine, and varying concentrations of test compound Prepare->Incubate AddBeads Add streptavidin-coated scintillation proximity assay (SPA) beads Incubate->AddBeads Measure Measure radioactivity using a scintillation counter AddBeads->Measure Analyze Determine the displacement of [3H]colchicine by the test compound Measure->Analyze Calculate Calculate IC50 and/or Ki values Analyze->Calculate End End Calculate->End

Caption: Workflow for a competitive colchicine-binding scintillation proximity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified, biotin-labeled tubulin in a suitable binding buffer.

    • Prepare a working solution of [³H]colchicine.

    • Prepare serial dilutions of the test compound (this compound/plinabulin).

  • Assay Procedure:

    • In a microplate, combine the biotinylated tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Add streptavidin-coated scintillation proximity assay (SPA) beads to each well. The biotinylated tubulin will bind to the streptavidin on the beads.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each well using a scintillation counter. Only [³H]colchicine bound to tubulin, which is in close proximity to the scintillant in the SPA beads, will generate a signal.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]colchicine and Kd is its dissociation constant.

References

Phenylahistin's Impact on Microtubule Dynamics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the microtubule-depolymerizing effects of Phenylahistin, benchmarked against established agents like colchicine and vinca alkaloids. This guide provides researchers and drug development professionals with a comparative overview of efficacy, supported by experimental data and detailed protocols.

This compound, a naturally occurring diketopiperazine, has emerged as a potent inhibitor of microtubule polymerization.[1][2] By binding to the colchicine site on β-tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This mechanism of action positions this compound and its derivatives, such as Plinabulin, as promising candidates in oncology research.[3][4] This guide offers a comparative analysis of this compound's microtubule depolymerizing activity against other well-known agents that target tubulin, providing a valuable resource for researchers in the field.

Comparative Efficacy: A Quantitative Look

The cytotoxic effects of this compound and its comparators have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.

CompoundCell LineCancer TypeIC50Reference
(-)-Phenylahistin P388Leukemia0.18 µM[1][2]
A549Lung Carcinoma0.33 µM[2]
MCF7Breast Adenocarcinoma0.21 µM[2]
HT-29Colon Adenocarcinoma0.67 nM (Derivative 15p)[5]
BxPC-3Pancreatic Cancer0.81 nM (Derivative 15p)[5]
Plinabulin (NPI-2358) HT-29Colon Cancer9.8 nM[6]
DU 145Prostate Cancer18 nM[6]
MDA-MB-231Breast Cancer14 nM[6]
Colchicine A375Melanoma10.6 nM[7]
MCF-7Breast Cancer15.69 µM (Derivative 3g)[8]
HT-29Colon Adenocarcinoma>10 µM[9]
Vincristine SU-DHL-5Diffuse Large B-Cell Lymphoma1.166 nM[10]
MOLM-13Acute Myeloid Leukemia1.303 nM[10]
MCF7Breast Adenocarcinoma7.37 nM[11]
Vinblastine MCF-7Breast Adenocarcinoma0.68 nM[12]
A2780Ovarian Cancer3.92–5.39 nM[13]

Experimental Protocols

To aid in the validation and further investigation of this compound and other microtubule-targeting agents, detailed protocols for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the extent of microtubule formation by monitoring the increase in turbidity (light scattering) as soluble tubulin dimers polymerize.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM in water)

  • Glycerol

  • Test compounds (this compound, colchicine, etc.) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader (350 nm absorbance)

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Prepare a 10 mM GTP stock solution.

  • Reaction Mixture: On ice, prepare the reaction mixture containing tubulin (final concentration 3 mg/mL), GTB, glycerol (to promote polymerization), and GTP (final concentration 1 mM).

  • Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells for the positive and vehicle controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 350 nm every minute for 60 minutes at 37°C.[14][15]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the vehicle control.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of depolymerizing agents.

Materials:

  • Cancer cell line of choice

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of the test compounds for an appropriate duration.

  • Fixation: Wash the cells with PBS and then fix them with the chosen fixation solution. For microtubule staining, fixation with ice-cold methanol is often recommended.[16]

  • Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer.[16]

  • Antibody Incubation: Incubate the cells with the primary antibody, followed by washes with PBS. Then, incubate with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI, wash the cells, and mount the coverslips on microscope slides using an antifade mounting medium.[17]

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Depolymerization will be observed as a disruption of the filamentous network and an increase in diffuse cytoplasmic staining.[17]

Visualizing the Mechanisms

To better understand the processes involved in this compound's action, the following diagrams illustrate the experimental workflow and the affected signaling pathway.

G cluster_workflow Experimental Workflow: Validating Microtubule Depolymerization A Cell Culture & Treatment (e.g., Cancer Cell Lines + this compound) B In Vitro Tubulin Polymerization Assay A->B Biochemical Validation C Immunofluorescence Microscopy A->C Cellular Visualization D Data Analysis (IC50 Calculation, Image Analysis) B->D C->D E Comparative Assessment D->E Potency & Efficacy

Caption: Workflow for validating the effect of this compound on microtubule depolymerization.

G cluster_pathway Signaling Pathway of this compound-Induced Apoptosis This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Disruption Microtubule Disruption Microtubules->Disruption Leads to G2M G2/M Phase Arrest Disruption->G2M p38 p38 MAPK Pathway Activation Disruption->p38 May activate Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Bcl2 Bcl-2 Family Regulation Apoptosis->Bcl2 p38->Apoptosis

Caption: this compound's mechanism leading to apoptosis.

G cluster_comparison Comparative Analysis of Microtubule Depolymerizing Agents Tubulin β-Tubulin Colchicine_Site Colchicine Site Tubulin->Colchicine_Site Vinca_Site Vinca Alkaloid Site Tubulin->Vinca_Site This compound This compound / Plinabulin Colchicine_Site->this compound Colchicine Colchicine Colchicine_Site->Colchicine Vinca Vincristine / Vinblastine Vinca_Site->Vinca

Caption: Binding sites of different microtubule depolymerizing agents on β-tubulin.

Conclusion

This compound and its derivatives demonstrate significant potential as microtubule-depolymerizing agents, exhibiting potent cytotoxic activity against a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization at the colchicine binding site, aligns it with other established antimitotic drugs. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the ongoing research and development of this promising class of compounds. Further investigation into the specific signaling pathways activated by this compound-induced microtubule disruption will be crucial in fully elucidating its therapeutic potential.

References

Phenylahistin Derivatives vs. Alternative Microtubule Inhibitors: A Comparative Analysis of Efficacy and Cross-Resistance Potential in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenylahistin derivatives, a promising class of anti-cancer agents, against other microtubule-targeting drugs. We delve into their mechanism of action, present available efficacy data, and discuss the potential for these compounds to overcome common resistance mechanisms observed with established chemotherapeutics.

Introduction to this compound and the Challenge of Drug Resistance

This compound is a naturally occurring compound known to inhibit cell cycle progression.[1] Its derivatives, including the clinical-stage drug Plinabulin, have garnered significant interest as potent microtubule inhibitors.[2] These agents bind to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[2][3]

A major hurdle in cancer chemotherapy is the development of drug resistance. Cancer cells can develop resistance to microtubule inhibitors like taxanes (e.g., Paclitaxel) and vinca alkaloids (e.g., Vincristine) through various mechanisms, including the overexpression of drug efflux pumps and mutations in tubulin subunits. Agents with novel mechanisms or binding sites, such as the this compound derivatives, may offer a strategy to circumvent this resistance. While direct comparative studies on cross-resistance are limited, the unique binding site of this compound derivatives suggests they may remain effective in cells resistant to other classes of microtubule inhibitors.[4]

Mechanism of Action: Targeting the Colchicine Binding Site

This compound and its derivatives function by inhibiting the polymerization of tubulin, the building block of microtubules.[2] This action is mediated by their binding to the colchicine site on β-tubulin, which is distinct from the binding sites of taxanes and vinca alkaloids.[5][6] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division, leading to mitotic arrest and apoptosis.[2] Some derivatives have also been shown to induce the expression of caspase-3, a key executioner protein in apoptosis.[3]

cluster_cell Cancer Cell Phenylahistin_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Phenylahistin_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule (Dynamic Instability) Phenylahistin_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Required for Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Mechanism of action of this compound derivatives.

Comparative Efficacy of this compound Derivatives

Numerous synthetic derivatives of this compound have been developed to enhance its anti-cancer activity. Structure-activity relationship (SAR) studies have shown that modifications to the imidazole group can significantly improve cytotoxic potency.[2][3] The tables below summarize the in vitro efficacy (IC50 values) of selected this compound derivatives against various cancer cell lines, compared to established chemotherapy agents where data is available.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives in Human Lung Cancer (NCI-H460)

CompoundModificationIC50 (nM)Reference
This compound Analogues
15pAllyl group1.03[2]
16dPropylamine group5.38[2]
15gn-propyl group4.93[7]
15dEthyl group16.9[7]
15aMethyl group21.11[7]
Plinabulin (NPI-2358) This compound derivativePotent activity reported[2]
Standard Chemotherapy
DocetaxelTaxaneLower toxicity than 15p in vivo[2]
CyclophosphamideAlkylating agentLower toxicity than 15p in vivo[2]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Table 2: In Vitro Cytotoxicity (IC50) of (-)-Phenylahistin Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
P388Leukemia0.18[1]
L1210Leukemia0.24[1]
KBOral Epidermoid Carcinoma0.28[1]
A549Lung Carcinoma0.35[1]
PC-3Prostate Carcinoma3.7[1]
HT-29Colon Adenocarcinoma0.35[1]
MCF-7Breast Adenocarcinoma0.35[1]
OVCAR-3Ovarian Adenocarcinoma0.32[1]

Note: The enantiomer (+)-Phenylahistin exhibited 33-100 fold less potent activity.[1]

Cross-Resistance Analysis: A Mechanistic Perspective

Direct experimental data on the cross-resistance of this compound derivatives in cancer cells resistant to other microtubule inhibitors is not extensively available in the reviewed literature. However, a mechanistic understanding provides a strong rationale for their potential to overcome resistance.

Resistance to Taxanes and Vinca Alkaloids: Resistance to these agents often arises from:

  • Overexpression of P-glycoprotein (P-gp): This efflux pump actively removes drugs from the cell.[8]

  • Tubulin Isotype Expression: Changes in the expression of different β-tubulin isotypes can reduce drug binding affinity. Overexpression of the αβIII isotype, in particular, is linked to resistance to vinca alkaloids.[4]

  • Tubulin Mutations: Mutations at or near the drug-binding site can prevent the drug from interacting with its target.

Potential of this compound Derivatives:

  • Distinct Binding Site: this compound derivatives bind to the colchicine site, which is structurally different from the taxane and vinca alkaloid binding sites. This suggests that mutations affecting the latter sites may not confer resistance to this compound derivatives.

  • Tubulin Isotype Specificity: Research has shown that Plinabulin selectively inhibits the αβII tubulin isotype over the αβIII isotype.[4] This is significant because overexpression of αβIII is a known mechanism of resistance to vincristine and vinblastine.[4] This suggests Plinabulin could be effective in tumors that have developed resistance via this mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the analysis of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the this compound derivative or control drug for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer on ice. Prepare test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound, GTP, and other reaction components. A polymerization enhancer (e.g., paclitaxel) and an inhibitor (e.g., colchicine) should be used as controls.

  • Initiation: Initiate the polymerization reaction by adding the cold tubulin solution to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.[11]

  • Kinetic Measurement: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The light scattering caused by microtubule formation is proportional to the polymer mass.[11]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.[12]

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of drug treatment on cytoskeletal integrity.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the this compound derivative or control compounds for the desired time.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve the cellular structures.[13]

  • Permeabilization: Use a detergent (e.g., Triton X-100) to permeabilize the cell membranes, allowing antibodies to enter the cell.

  • Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically targets α-tubulin or β-tubulin.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody.[7]

  • Counterstaining and Mounting: Stain the cell nuclei with a counterstain like DAPI. Mount the coverslips onto microscope slides with an antifade medium.[13]

  • Imaging: Visualize the microtubule network using a fluorescence or confocal microscope. Treatment with an effective microtubule inhibitor will show a disrupted and depolymerized network compared to the well-defined filamentous structures in control cells.[7]

cluster_workflow Cross-Resistance Experimental Workflow Start Start: Parental Cancer Cell Line Develop_Resistant_Line Develop Drug-Resistant Cell Line (e.g., Paclitaxel-R) Start->Develop_Resistant_Line Culture_Cells Culture Parental and Resistant Cell Lines Start->Culture_Cells Develop_Resistant_Line->Culture_Cells Treat_Cells Treat with this compound Derivatives & Control Drugs Culture_Cells->Treat_Cells Assays Perform Cytotoxicity Assays (e.g., MTT) Treat_Cells->Assays Analyze Calculate and Compare IC50 Values Assays->Analyze Conclusion Determine Cross-Resistance Profile Analyze->Conclusion

Generalized workflow for assessing cross-resistance.

Conclusion and Future Directions

This compound derivatives represent a potent class of microtubule inhibitors with significant anti-cancer activity, often in the nanomolar range. Their unique mechanism of action, targeting the colchicine binding site on tubulin, provides a strong theoretical basis for their potential to overcome resistance to other classes of microtubule-targeting agents like taxanes and vinca alkaloids. The isotype specificity of derivatives like Plinabulin further supports this potential.

However, to fully establish their role in treating resistant cancers, further research is imperative. Direct comparative studies are needed, where a panel of this compound derivatives are tested against cancer cell lines with well-characterized resistance mechanisms to current standard-of-care drugs. Such studies, employing the robust experimental protocols detailed in this guide, will be crucial in validating the clinical potential of this compound derivatives and guiding their development as next-generation cancer therapeutics.

References

Phenylahistin's Antitumor Activity: A Comparative Analysis in P388 Leukemia and Lewis Lung Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antitumor activity of Phenylahistin, a fungal metabolite, against two distinct cancer models: P388 murine leukemia and Lewis lung carcinoma. The data presented is compiled from preclinical studies to inform researchers, scientists, and drug development professionals on the differential efficacy and underlying mechanisms of this compound.

Quantitative Comparison of Antitumor Activity

The antitumor effects of (-)-Phenylahistin, the more active enantiomer, have been evaluated in both in vitro and in vivo settings. The following table summarizes the key quantitative data from these studies.

Parameter P388 Leukemia Lewis Lung Carcinoma Reference
In Vitro IC50 1.8 x 10⁻⁷ MData not available in cited sources[1]
In Vivo Efficacy Increased lifespan (T/C 151% at 30 mg/kg/day)Tumor growth suppression (81% at 100 mg/kg/day)[1]

(Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. T/C% is a measure of antitumor efficacy in vivo, representing the percentage of the median survival time of the treated group versus the control group.)

Experimental Protocols

The following methodologies were employed in the key studies to determine the antitumor activity of this compound.

In Vitro Antitumor Activity Assay (P388 Leukemia)
  • Cell Culture: P388 mouse leukemia cells were cultured in an appropriate medium.

  • Assay Setup: Cells were seeded into 96-well microplates at a density of 2-5 x 10³ cells per 100 µl per well and incubated for 14 hours.

  • Compound Addition: Various concentrations of (-)-Phenylahistin were added to the wells.

  • Incubation: The plates were further incubated for 48 hours.

  • Viability Measurement: The number of viable cells was determined using an MTT assay.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves of two independent experiments.[1]

In Vivo Antitumor Activity (P388 Leukemia)
  • Animal Model: Male CDF1 mice were used.

  • Tumor Inoculation: P388 leukemia cells (1 x 10⁶ cells/body) were inoculated intraperitoneally on day 0.

  • Drug Administration: A scalemic mixture of this compound (containing 24% (-)-PLH) suspended in 10% ethanol-saline was administered intraperitoneally daily from day 1 to day 12 at various dosages.

  • Efficacy Evaluation: The antitumor effect was evaluated by the percentage increase in the lifespan of treated mice over the control group (T/C%).[1]

In Vivo Antitumor Activity (Lewis Lung Carcinoma)
  • Animal Model: Male BDF1 mice were used.

  • Tumor Inoculation: Lewis lung carcinoma cells (1 x 10⁵ cells/body) were inoculated subcutaneously into the right flank on day 0.

  • Drug Administration: A scalemic mixture of this compound (containing 42% (-)-PLH) suspended in 10% ethanol-saline was administered intraperitoneally daily at doses of 10, 30, and 100 mg/kg.

  • Efficacy Evaluation: Tumor growth was monitored, and the rate of tumor suppression was calculated based on the weight of the excised tumors on the fifteenth day of inoculation.[1]

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental process for the in vivo studies and the proposed mechanism of action for this compound.

in_vivo_workflow cluster_p388 P388 Leukemia Model cluster_llc Lewis Lung Carcinoma Model p388_inoc Day 0: Intraperitoneal inoculation of P388 cells (1x10^6 cells/mouse) p388_treat Days 1-12: Daily intraperitoneal administration of this compound p388_inoc->p388_treat p388_eval Evaluation: Measure increase in lifespan (T/C %) p388_treat->p388_eval llc_inoc Day 0: Subcutaneous inoculation of LLC cells (1x10^5 cells/mouse) llc_treat Daily intraperitoneal administration of This compound llc_inoc->llc_treat llc_eval Day 15: Excise tumors and evaluate tumor growth suppression llc_treat->llc_eval

In Vivo Antitumor Activity Experimental Workflow

signaling_pathway This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to colchicine site microtubules Microtubule Polymerization This compound->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Proposed Signaling Pathway of this compound

Discussion

This compound demonstrates significant antitumor activity in both P388 leukemia and Lewis lung carcinoma models. In vitro, (-)-Phenylahistin shows potent submicromolar cytotoxicity against P388 leukemia cells.[1] While specific in vitro data for Lewis lung carcinoma was not available in the reviewed literature, the compound exhibits pronounced in vivo efficacy against this solid tumor model, achieving 81% tumor suppression at a dose of 100 mg/kg/day.[1] In the P388 leukemia model, this compound treatment led to a significant increase in the lifespan of the tumor-bearing mice.[1]

The mechanism of action for this compound is attributed to its role as a cell cycle inhibitor.[1] It acts as a microtubule-binding agent, targeting the colchicine site on tubulin.[2][3][4] This interaction disrupts microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division. The resulting failure in mitosis leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in cancer cells. A derivative of this compound, Plinabulin, has been shown to inhibit tubulin polymerization, further supporting this mechanism.[2]

References

Navigating the Structural Landscape of Phenylahistin Derivatives for Enhanced Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationship of novel Phenylahistin analogs, offering insights into their potential as potent anti-cancer agents.

This compound, a natural product isolated from Aspergillus ustus, and its derivatives have emerged as a promising class of anti-cancer agents.[1][2] These compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel this compound derivatives, supported by experimental data, to aid in the rational design of more potent and effective therapeutic candidates. The central scaffold of this compound consists of a diketopiperazine ring, which is crucial for its anti-microtubule activity.[4]

Unlocking Potency: A Comparative Analysis of this compound Derivatives

The anti-cancer efficacy of this compound derivatives is highly dependent on the nature and position of substituents on their core structure. Researchers have extensively explored modifications on the imidazole and phenyl rings to optimize their biological activity. The following table summarizes the in vitro cytotoxic activity (IC50) of key this compound derivatives against various cancer cell lines, highlighting the impact of different structural modifications.

CompoundR1 Substituent (Imidazole Ring)R2 Substituent (Phenyl Ring)Cell LineIC50 (nM)Reference
This compound HH--[3]
Plinabulin (NPI-2358) tert-ButylHVariousClinically Investigated[3][5][6][7]
15a MethylMethylNCI-H46021.11[1]
15d MethylEthylNCI-H46016.9[1]
15g Methyln-PropylNCI-H4604.93[1]
15p AllylHNCI-H4601.03[1][2][8]
15q PropargylHNCI-H4601.49[1]
16d PropylamineHNCI-H4605.38[1][2][8]
33 tert-Butyl2,5-difluorophenylHUVEC2 (Lowest effective conc. for microtubule depolymerization)[3][6]
50 tert-ButylBenzophenoneHUVEC1 (Lowest effective conc. for microtubule depolymerization)[3][6]

Key SAR Insights:

  • Imidazole Ring Substitutions (R1): The introduction of alkyl and unsaturated groups at the 1-position of the imidazole ring significantly influences cytotoxic activity.

    • Increasing the alkyl chain length from methyl (15a) to n-propyl (15g) at the R2 position of the imidazole ring (when R1 is methyl) leads to a progressive increase in potency against the NCI-H460 human lung cancer cell line.[1]

    • Unsaturated substituents, such as allyl (15p) and propargyl (15q) groups at the R1 position, result in highly potent compounds with nanomolar IC50 values.[1] Compound 15p, with an allyl group, demonstrated particularly potent activity.[1][2][8]

    • The presence of a propylamine group (16d) also maintains significant activity.[1][2][8]

  • Phenyl Ring Substitutions (R2): Modifications on the phenyl ring can also enhance activity, particularly in the context of vascular disrupting effects.

    • The derivative 33 , featuring a 2,5-difluorophenyl group, and 50 , with a benzophenone moiety, were found to be highly potent inhibitors of microtubule depolymerization in Human Umbilical Vein Endothelial Cells (HUVECs).[3][6]

Mechanism of Action: Targeting Microtubule Dynamics

This compound and its derivatives function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[1][2] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Below is a diagram illustrating the proposed mechanism of action and the general structure-activity relationship of this compound derivatives.

Caption: SAR and Mechanism of this compound Derivatives.

Experimental Protocols

The evaluation of novel this compound derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and mechanism of action. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., NCI-H460, BxPC-3, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from nanomolar to micromolar) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin (e.g., from bovine brain), a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a control (vehicle-treated) sample.

Immunofluorescence Assay for Microtubule Integrity

This assay visualizes the effects of the compounds on the microtubule network within cells.

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compounds for a specified period.

  • Fixation and Permeabilization: The cells are fixed with a solution such as 4% paraformaldehyde and then permeabilized with a detergent like 0.1% Triton X-100.

  • Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are often counterstained with a DNA-binding dye like DAPI.

  • Microscopy: The coverslips are mounted on slides, and the microtubule network is visualized using a fluorescence microscope. Disruption of the normal filamentous microtubule structure is indicative of the compound's activity.

Signaling Pathway Perturbation

The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of downstream signaling events, ultimately leading to apoptosis. One of the key events is the induction of caspase-3 expression, a critical executioner caspase in the apoptotic pathway.[1][2][8] The diagram below illustrates a simplified workflow for investigating the effect of a this compound derivative on this pathway.

Experimental_Workflow Workflow for Investigating Apoptosis Induction cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_outcome Observed Outcomes A Seed Cancer Cells B Treat with this compound Derivative A->B C Immunofluorescence Staining (α-tubulin, DAPI) B->C D Western Blot Analysis (Caspase-3, PARP) B->D E Flow Cytometry (Cell Cycle Analysis) B->E F Microtubule Disruption C->F G Increased Cleaved Caspase-3 D->G H G2/M Phase Arrest E->H

Caption: Experimental Workflow for Apoptosis Analysis.

References

A Comparative Analysis of Natural vs. Synthetic Phenylahistin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Potency of Natural and Synthetic Microtubule Inhibitors

Phenylahistin, a naturally occurring diketopiperazine from the fungus Aspergillus ustus, has garnered significant interest in oncology for its potent cytotoxic activity.[1] This guide provides a comparative analysis of the bioactivity of natural this compound and its synthetic analogs, offering researchers and drug development professionals a comprehensive overview supported by experimental data. The focus will be on the comparison between the natural enantiomer, (-)-Phenylahistin, and its clinically advanced synthetic derivative, Plinabulin (NPI-2358), alongside other potent synthetic derivatives.

Bioactivity Profile: A Quantitative Comparison

The antitumor activity of this compound and its derivatives is primarily attributed to their ability to inhibit microtubule polymerization by binding to the colchicine site on β-tubulin.[2] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

A comparative summary of the IC50 values for natural (-)-Phenylahistin and several synthetic analogs is presented below, demonstrating the enhanced potency achieved through synthetic modifications.

CompoundTypeCancer Cell LineIC50 (nM)
(-)-PhenylahistinNaturalP388180
(-)-PhenylahistinNaturalA549330
(-)-PhenylahistinNaturalK562230
(-)-PhenylahistinNaturalHeLa260
Plinabulin (NPI-2358)SyntheticHT-299.8
Plinabulin (NPI-2358)SyntheticDU 14518
Plinabulin (NPI-2358)SyntheticPC-313
Plinabulin (NPI-2358)SyntheticMDA-MB-23114
Plinabulin (NPI-2358)SyntheticNCI-H460-
Plinabulin (NPI-2358)SyntheticJurkat11
Synthetic Derivative 15pSyntheticNCI-H4601.03
Synthetic Derivative 15pSyntheticBxPC-30.81
Synthetic Derivative 15pSyntheticHT-290.67
Synthetic Derivative 16dSyntheticNCI-H4605.38

Data sourced from multiple studies.[1][3][4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the bioactivity comparison.

Cytotoxicity Evaluation by MTT Assay

This protocol is used to determine the concentration of a compound that inhibits the metabolic activity of 50% of a cancer cell population (IC50), serving as a measure of cytotoxicity.[7][8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds (natural or synthetic) and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.[9]

  • Formazan Solubilization: The culture medium containing MTT is removed, and the resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.[9] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[9] The IC50 value is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound compounds on the polymerization of tubulin into microtubules.[10][11]

  • Reagent Preparation: Purified tubulin protein is reconstituted in a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Assay Setup: The assay is conducted in a 96-well plate. Each well contains tubulin, GTP (to initiate polymerization), and the test compound (this compound or its analogs) at various concentrations.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Measurement: The change in optical density (absorbance) at 340 nm is monitored over time. An increase in absorbance indicates microtubule formation. Inhibitory compounds will show a reduced rate and extent of polymerization compared to a vehicle control.

Visualizing the Experimental and Biological Pathways

To better illustrate the processes involved in comparing this compound bioactivity and its mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Bioactivity Comparison cluster_mtt MTT Assay cluster_tubulin Tubulin Polymerization Assay prep Prepare Stock Solutions (Natural & Synthetic this compound) seeding Seed Cancer Cells in 96-well Plates prep->seeding tubulin_prep Prepare Tubulin, GTP, & Compounds prep->tubulin_prep treatment Treat Cells with Serial Dilutions seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate & Solubilize Formazan Crystals mtt_add->formazan read_mtt Measure Absorbance (492nm) formazan->read_mtt analysis Calculate IC50 Values & Compare Potency read_mtt->analysis polymerize Initiate Polymerization (37°C) tubulin_prep->polymerize read_tubulin Measure Absorbance (340nm) polymerize->read_tubulin read_tubulin->analysis

Experimental workflow for comparing this compound bioactivity.

G cluster_pathway This compound Signaling Pathway This compound This compound / Plinabulin tubulin β-Tubulin (Colchicine Binding Site) This compound->tubulin Binds to microtubule Microtubule Destabilization tubulin->microtubule Inhibits polymerization g2m G2/M Phase Cell Cycle Arrest microtubule->g2m gefh1 GEF-H1 Release microtubule->gefh1 apoptosis Apoptosis g2m->apoptosis bcl2 Bcl-2 Family Modulation (e.g., Bid activation) g2m->bcl2 gefh1->apoptosis Contributes to caspase Caspase Activation (e.g., Caspase-3) bcl2->caspase caspase->apoptosis

Signaling pathway of this compound-induced apoptosis.

Concluding Remarks

The comparative data clearly indicates that synthetic derivatives of this compound, such as Plinabulin and the experimental compound 15p, exhibit significantly enhanced cytotoxic activity against a range of cancer cell lines compared to the natural product, (-)-Phenylahistin.[3][5] This highlights the success of synthetic medicinal chemistry in optimizing the therapeutic potential of a natural product scaffold. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of anticancer drug discovery, facilitating further investigation into this promising class of microtubule inhibitors. The continued development of novel this compound analogs holds the potential for more effective cancer therapies.[2]

References

Validating Phenylahistin-Induced Apoptosis: A Comparative Guide to Caspase-3 Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate Phenylahistin-induced apoptosis, with a central focus on the pivotal role of caspase-3 expression. This compound, a naturally occurring diketopiperazine, and its derivatives have demonstrated potent antitumor activity by inhibiting tubulin polymerization, thereby arresting the cell cycle and inducing programmed cell death, or apoptosis.[1][2] A key executioner in the apoptotic cascade is caspase-3, making its expression and activity a critical biomarker for evaluating the efficacy of potential anticancer agents like this compound.

This guide outlines the theoretical framework for this compound's apoptotic mechanism, compares it with other apoptosis-inducing agents, and provides detailed experimental protocols for the validation of caspase-3 activation.

This compound and the Intrinsic Apoptotic Pathway

This compound acts as a microtubule-targeting agent, binding to the colchicine site of tubulin and disrupting microtubule dynamics.[1] This disruption typically leads to a mitotic arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Microtubule disruption can lead to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3] This shift in balance results in mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4][5]

Phenylahistin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_target Cellular Target cluster_cellular_response Cellular Response cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome This compound This compound Microtubules Microtubule Disruption This compound->Microtubules MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest IntrinsicPathway Intrinsic Apoptosis Pathway Activation MitoticArrest->IntrinsicPathway Bcl2 Bcl-2 Family Dysregulation (↑Bax/Bak, ↓Bcl-2) IntrinsicPathway->Bcl2 MOMP MOMP Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Comparison with Other Apoptosis-Inducing Agents

To provide a comprehensive evaluation of this compound's apoptotic potential, it is beneficial to compare its mechanism and the resulting caspase-3 activation with other well-characterized apoptosis inducers that act on different cellular targets.

Compound Primary Target Apoptotic Pathway Key Mediators Reference
This compound Microtubules (Colchicine site)IntrinsicMitotic Arrest, Bcl-2 family, Caspase-9, Caspase-3[1]
Staurosporine Broad-spectrum protein kinase inhibitorIntrinsicCytochrome c release, Caspase-9, Caspase-3[6]
Etoposide Topoisomerase IIIntrinsicDNA Damage, p53, Bax, Caspase-9, Caspase-3[5]
TRAIL (TNF-related apoptosis-inducing ligand) Death Receptors (DR4/DR5)ExtrinsicFADD, Caspase-8, Caspase-3[4]
5-Fluorouracil (5-FU) Thymidylate SynthaseIntrinsicDNA/RNA damage, p53, Caspase-9, Caspase-3[7]

Experimental Protocols for Caspase-3 Validation

The following section details the key experimental procedures to quantify the expression and activity of caspase-3, thereby validating this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., NCI-H460) Treatment Treat with this compound (and controls) CellCulture->Treatment CellHarvest Harvest Cells Treatment->CellHarvest Lysate Prepare Cell Lysates CellHarvest->Lysate Flow Flow Cytometry (Annexin V/PI) CellHarvest->Flow WB Western Blot (Cleaved Caspase-3, PARP) Lysate->WB ActivityAssay Caspase-3 Activity Assay (Colorimetric/Fluorometric) Lysate->ActivityAssay Quantification Quantification and Statistical Analysis WB->Quantification ActivityAssay->Quantification Flow->Quantification Conclusion Conclusion on Apoptosis Induction Quantification->Conclusion

Figure 2: General workflow for validating this compound-induced apoptosis.

Western Blot Analysis for Cleaved Caspase-3 and PARP

Objective: To qualitatively and semi-quantitatively detect the cleavage of caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP), which are hallmarks of caspase-dependent apoptosis.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., human lung cancer NCI-H460) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for 24-48 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 (Asp175) and cleaved PARP (Asp214) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the band intensities and normalize them to the loading control.

Protein Expected Size (Untreated) Expected Size (Treated) Indication
Pro-caspase-3 ~35 kDaDecreasedActivation of apoptosis
Cleaved Caspase-3 Not detectable~17/19 kDaActive caspase-3
Full-length PARP ~116 kDaDecreasedCaspase-3 activity
Cleaved PARP Not detectable~89 kDaCaspase-3 activity
Caspase-3 Activity Assay (Colorimetric or Fluorometric)

Objective: To quantitatively measure the enzymatic activity of caspase-3 in cell lysates.

Methodology:

  • Induce Apoptosis: Treat cells with this compound as described for Western blotting.[8]

  • Prepare Cell Lysates:

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Perform the Assay:

    • Add 50-200 µg of protein from the cell lysate to a 96-well plate.

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric). The substrate is labeled with a chromophore (pNA) or a fluorophore (AMC).[8][9]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[8][10]

  • Measure the Output:

    • Colorimetric: Read the absorbance at 400-405 nm using a microplate reader. The amount of p-nitroanilide (pNA) released is proportional to the caspase-3 activity.[8][10]

    • Fluorometric: Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm. The amount of AMC generated is proportional to the caspase-3 activity.[8]

  • Data Analysis: Compare the absorbance or fluorescence of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Assay Type Substrate Detection Method Advantages Disadvantages
Colorimetric DEVD-pNASpectrophotometry (OD 400-405 nm)Simple, cost-effectiveLower sensitivity
Fluorometric Ac-DEVD-AMCFluorometry (Ex/Em ~380/440 nm)Higher sensitivityMore expensive
Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining

Objective: To identify and quantify apoptotic cells based on changes in the plasma membrane.

Methodology:

  • Cell Treatment: Treat cells with this compound as previously described.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Conclusion

The validation of caspase-3 expression and activity is a cornerstone in confirming the apoptotic mechanism of action for novel anticancer compounds like this compound. By employing a multi-faceted approach that includes Western blotting for protein cleavage, enzymatic activity assays, and flow cytometry for cellular changes, researchers can robustly demonstrate the induction of caspase-dependent apoptosis. This comparative guide provides the necessary framework and detailed protocols to effectively assess the therapeutic potential of this compound and its derivatives in cancer drug development.

References

Safety Operating Guide

Proper Disposal of Phenylahistin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Potent Cytotoxic Compound

Phenylahistin is a microtubule-binding agent with cytotoxic activities, making its proper handling and disposal critical for laboratory safety and environmental protection.[1] As a pharmacologically active material, all waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[2] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and ensure compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all appropriate personal protective equipment (PPE) is in use to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.[3]

  • Body Protection: A lab coat or other suitable protective clothing.[3]

  • Respiratory Protection: If handling the solid form where dust generation is possible, a NIOSH/MSHA-approved respirator should be worn.[3]

Handle all this compound waste within a chemical fume hood or other designated containment area to minimize inhalation risk.

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound and its associated waste is through a licensed hazardous waste management company.[3] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[3][4]

Experimental Protocol: Waste Segregation and Collection

  • Designate a Hazardous Waste Accumulation Area: Establish a specific area in the laboratory, near the point of generation, for collecting this compound waste.[5] This area should be clearly marked.

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a designated, leak-proof container with a secure lid, clearly labeled for this compound solid waste.[6] This includes contaminated gloves, weighing paper, pipette tips, and other disposables. For sharps waste (needles, contaminated glass), use a designated sharps container suitable for cytotoxic waste.[7]

    • Liquid Waste: Collect liquid waste (e.g., solutions, first rinses of containers) in a compatible, shatter-resistant container with a tight-sealing cap.[4] The original container of a primary solvent can often be used.[5] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.[3]

  • Properly Label All Waste Containers:

    • From the moment waste is first added, label every container with the words "HAZARDOUS WASTE".[5]

    • Clearly identify the contents, including "this compound (Cytotoxic Agent)" and list any other chemical constituents with their approximate percentages.[4]

    • Keep containers securely closed at all times, except when adding waste.[4][5]

  • Container Management:

    • Do not overfill liquid waste containers; fill to no more than the shoulder of the bottle to allow for expansion.[4]

    • Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]

    • Segregate this compound waste from incompatible materials such as strong oxidizing agents.[2]

Experimental Protocol: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): When waste containers are full or when disposal is needed, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[3]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) or relevant hazard information for the waste stream.

  • Recommended Disposal Method: The recommended disposal method for cytotoxic and chemical waste is high-temperature incineration in a facility equipped with appropriate afterburners and scrubbers to handle hazardous materials.[3] This must be performed by a licensed waste disposal facility.

Summary of Disposal Procedures

The following table provides a quick reference for the key logistical and operational steps for this compound disposal.

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste, Cytotoxic Waste[1][2][6]
PPE Requirement Chemical goggles, resistant gloves, lab coat. Respirator for solids.[3]
Waste Segregation Do not mix with other waste streams. Segregate solids, liquids, and sharps.[3][4]
Container Type Compatible, leak-proof, securely sealed containers. Designated sharps containers.[4][5][6]
Container Labeling "HAZARDOUS WASTE", "this compound (Cytotoxic)", all chemical components and percentages.[4][5]
On-site Storage In a designated accumulation area with secondary containment. Keep containers closed.[4][5]
Prohibited Disposal Do not dispose of via sewer/drain, regular trash, or evaporation.[4][8]
Final Disposal Method Incineration by a licensed hazardous waste disposal service.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify Waste Type ppe->identify solid Solid Waste (Gloves, Tips, Paper) identify->solid Solid liquid Liquid Waste (Solutions, Rinsate) identify->liquid Liquid sharps Sharps Waste (Needles, Contaminated Glass) identify->sharps Sharps collect_solid 3a. Collect in Labeled, Sealed Solid Waste Container solid->collect_solid collect_liquid 3b. Collect in Labeled, Sealed Liquid Waste Container liquid->collect_liquid collect_sharps 3c. Collect in Labeled Cytotoxic Sharps Container sharps->collect_sharps store 4. Store in Designated Area with Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store full 5. Container Full? store->full full->store No, continue collection contact_ehs 6. Contact EHS for Pickup full->contact_ehs Yes end End: Waste Removed by Licensed Contractor for Incineration contact_ehs->end

Caption: Workflow for the safe collection and disposal of this compound waste.

References

Personal protective equipment for handling Phenylahistin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Phenylephrine

Disclaimer: The substance "Phenylahistin" was not identifiable. This guide pertains to Phenylephrine , a compound with a similar name, and is intended for informational purposes for laboratory and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for the material you are handling.

Phenylephrine is a synthetic amine used in pharmaceutical applications. Handling this compound requires strict adherence to safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans.

Health Hazard Summary

Phenylephrine is classified with several health hazards. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1] There is also suspicion of it damaging fertility or the unborn child and it may cause damage to organs.[1]

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Harmful in contact with skinAcute toxicity, dermal (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye irritationEye irritation (Category 2A)
May cause an allergic skin reactionSensitization - skin (Category 1B)
May cause respiratory irritationSpecific target organ toxicity (single exposure) 3
Suspected of damaging fertility or the unborn childReproductive toxicity 2
May cause damage to organsSpecific target organ toxicity (single exposure) 2

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for handling Phenylephrine.[2] The following table summarizes the recommended PPE based on safety data sheets.

Body PartPersonal Protective Equipment
Hands Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2] It is recommended to wear two pairs of chemotherapy gloves when compounding, administering, and disposing of hazardous drugs.[3] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[3]
Eyes/Face Tightly fitting safety goggles or a face shield should be worn to protect against splashes and dust.[2][4]
Body A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is necessary.[3] Laboratory coats made of absorbent materials are not suitable.[2]
Respiratory Respiratory protection, such as a particulate filter respirator (e.g., P2 or N95), is necessary when handling the powder form or if there is a risk of dust or aerosol formation.[5]

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Handle Phenylephrine in a well-ventilated area, preferably within a fume hood or other containment system, to minimize inhalation exposure.[6][7] Facilities should be equipped with an eyewash station and a safety shower.[8]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or aerosols.[5] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[4][9] Keep away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[1]

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[10] If skin irritation or a rash occurs, get medical advice.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

  • After Swallowing: Rinse mouth and immediately call a doctor.[1][5] Do not induce vomiting unless directed to do so by medical personnel.[10]

Spill and Disposal Procedures
  • Spill Response: In case of a spill, evacuate the area.[8] Wear appropriate PPE.[6] For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal.[5] For liquid spills, contain and collect the spillage with a non-combustible, absorbent material (e.g., sand, earth) and place it in a container for disposal.[6]

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.[8] Do not allow the substance to enter sewers or waterways.[1]

Experimental Workflow for Safe Handling

Safe Handling Workflow for Phenylephrine cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling a Conduct Risk Assessment b Gather Required PPE a->b c Prepare Handling Area (Fume Hood) b->c d Verify Emergency Equipment (Eyewash, Shower) c->d e Don Appropriate PPE f Weigh/Handle Phenylephrine in Containment e->f g Perform Experimental Procedure f->g h Clean Work Area Post-Handling g->h i Segregate Waste (Contaminated PPE, Material) h->i j Dispose of Waste per Regulations i->j k Doff PPE Correctly j->k l Wash Hands Thoroughly k->l

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylahistin
Reactant of Route 2
Phenylahistin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.